N-tert-Butylglycine hydrochloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56793. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(tert-butylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORBVLNEGUIPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589948 | |
| Record name | N-tert-Butylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-23-7 | |
| Record name | Glycine, N-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butylglycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6939-23-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-Butylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TERT-BUTYLGLYCINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Y856VH2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-tert-Butylglycine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butylglycine hydrochloride, a derivative of the simplest amino acid, glycine, is a key building block in modern organic and medicinal chemistry. Its strategic importance lies in the presence of the bulky tert-butyl group on the nitrogen atom, which imparts unique steric and electronic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in pharmaceutical development.
Chemical and Physical Properties
This compound is a white to pale cream crystalline solid.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO₂ | [3][4][5] |
| Molecular Weight | 167.63 g/mol | [3][4][5][6] |
| CAS Number | 6939-23-7 | [3][4][6] |
| Appearance | White to pale cream crystalline powder/solid | [1][2][7] |
| Melting Point | 223-224 °C | [3][4][7] |
| Solubility | Soluble in water and alcohol. | [7] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Conforms to standard spectra. | [1][2] |
| ¹³C NMR | Spectral data available on PubChem. | [8] |
| FT-IR | ATR-IR spectrum available on PubChem. | [5] |
| Mass Spectrometry | Data not explicitly found in searches. |
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of N-tert-butylglycine with hydrogen chloride.[7] A more detailed industrial process involves the synthesis of a precursor, tert-butyl glycinate, followed by N-alkylation and subsequent hydrolysis and salt formation. A general laboratory-scale synthesis protocol is outlined below.
Materials:
-
Glycine
-
tert-Butanol
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
tert-Butylamine
-
A suitable solvent (e.g., Dichloromethane, Toluene)
-
Hydrochloric acid (ethanolic or gaseous)
-
Sodium bicarbonate or other suitable base
-
Anhydrous sodium sulfate
Procedure:
-
Esterification of Glycine: Glycine is reacted with an excess of tert-butanol in the presence of a strong acid catalyst. The mixture is heated to reflux for several hours to form glycine tert-butyl ester. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, the reaction mixture is cooled, and the excess tert-butanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude glycine tert-butyl ester.
-
N-Alkylation: The crude glycine tert-butyl ester is dissolved in a suitable solvent, and tert-butylamine is added. The reaction is stirred at room temperature.
-
Hydrolysis and Salt Formation: The resulting N-tert-butylglycine tert-butyl ester is then hydrolyzed under acidic conditions to cleave the ester group. Finally, treatment with hydrochloric acid (either ethanolic HCl or by bubbling HCl gas) yields this compound as a precipitate, which can be collected by filtration, washed with a cold solvent, and dried.
Purification:
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Chemical Reactivity and Stability
This compound is a stable crystalline solid under normal laboratory conditions.[7] Its reactivity is primarily centered around the carboxylic acid and the secondary amine functionalities.
-
Esterification: The carboxylic acid group can be esterified under acidic conditions with various alcohols.
-
Amide Bond Formation: The secondary amine can react with activated carboxylic acids or acyl chlorides to form amide bonds. This reactivity is central to its use in peptide synthesis.
-
Stability: The compound should be stored in a tightly sealed container in a dry and well-ventilated place. It is incompatible with strong oxidizing agents.
Applications in Research and Development
The primary application of this compound is as a crucial intermediate in the synthesis of the glycylcycline antibiotic, Tigecycline .[3][6] Tigecycline is a broad-spectrum antibiotic used to treat complicated skin and intra-abdominal infections, as well as community-acquired bacterial pneumonia. The N-tert-butylglycine moiety is a key structural component of the Tigecycline molecule.
Furthermore, N-tert-Butylglycine and its derivatives are utilized in peptide synthesis .[9] The tert-butyl group provides steric hindrance that can influence the conformation of the resulting peptide.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Role in Peptide Synthesis
This diagram illustrates the role of an N-protected N-tert-butylglycine derivative as a building block in solid-phase peptide synthesis (SPPS).
Caption: Role of N-tert-butylglycine in peptide synthesis.
Biological Activity and Signaling Pathways
Extensive literature searches did not reveal any evidence of this compound directly participating in or modulating specific biological signaling pathways. Its primary biological relevance is as a precursor to pharmacologically active molecules, such as Tigecycline. The biological activity of Tigecycline is well-established and involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. However, this activity is a property of the final drug molecule and not of the this compound intermediate itself.
Conclusion
This compound is a valuable and versatile building block in synthetic chemistry, with its most notable application being in the manufacture of the antibiotic Tigecycline. This guide has provided a detailed overview of its chemical and physical properties, along with a general protocol for its synthesis. While its direct biological activity appears to be limited, its role as a key intermediate underscores its importance in the development of life-saving pharmaceuticals. Future research may uncover novel applications for this and related sterically hindered amino acid derivatives.
References
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. apicule.com [apicule.com]
- 4. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 5. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
An In-depth Technical Guide to the Molecular Structure of N-tert-Butylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-tert-Butylglycine hydrochloride (CAS Number: 6939-23-7). This compound is a valuable intermediate in pharmaceutical research and organic synthesis, notably in the production of the antibiotic Tigecycline.[1]
Molecular Structure and Properties
This compound is a white to pale cream crystalline powder.[2][3] It is soluble in water and alcohols. The molecular structure consists of a glycine backbone with a bulky tert-butyl group attached to the nitrogen atom, and it is supplied as a hydrochloride salt. This salt form enhances the compound's stability and solubility.
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C6H14ClNO2 | [2][4] |
| Molecular Weight | 167.63 g/mol | [2][4] |
| Melting Point | 223-224 °C | [3] |
| Appearance | White to pale cream solid/powder | [2][3] |
| Solubility | Soluble in water and alcohol | [2] |
| CAS Number | 6939-23-7 | [1] |
A visual representation of the molecular structure is provided below.
Caption: 2D structure of this compound.
Synthesis of this compound
A generalized workflow for this synthesis is outlined below.
References
- 1. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 4. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-tert-Butylglycine Hydrochloride (CAS: 6939-23-7)
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis and a valuable building block in organic chemistry. This document details its physicochemical properties, synthesis and purification protocols, and significant applications, with a focus on its role in the development of the antibiotic Tigecycline.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances its stability and solubility in polar solvents.[1] The addition of the tert-butyl group to the glycine backbone increases its hydrophobic character, which can be a crucial attribute in its synthetic applications.[1]
A summary of its key physicochemical properties is presented below. There are some discrepancies in the reported melting points across different suppliers, which may be attributed to varying purity levels or measurement techniques. The most commonly cited range is 223-224°C.[2][3][4][5][6]
| Property | Value | Citations |
| CAS Number | 6939-23-7 | [3][4][7] |
| Molecular Formula | C₆H₁₄ClNO₂ | [3][4][7] |
| Molecular Weight | 167.63 g/mol | [2][3][4][6][7][8] |
| Appearance | White to pale cream solid/powder | [3][9] |
| Melting Point | 223-224°C | [2][3][4][5][6] |
| Other Reported Ranges | 218-220°C, 207-209°C | |
| Boiling Point | 206.9°C at 760 mmHg | [2] |
| Density | ~1 g/cm³ | [2][3][4] |
| Solubility | Soluble in water, methanol, and ethanol.[10] Insoluble in acetonitrile.[10] Quantitative data not readily available. | [1][10] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2][5] |
Synthesis and Purification
The primary method for preparing this compound involves the reaction of N-tert-butyl-glycine with hydrogen chloride.[2] An alternative industrial approach involves the synthesis of the free base, tert-butyl glycinate, from glycine, followed by treatment with hydrogen chloride to precipitate the hydrochloride salt.[11]
Experimental Protocol: Synthesis
This protocol is adapted from established industrial methodologies for a laboratory scale.
Objective: To synthesize this compound from glycine.
Materials:
-
Glycine
-
tert-Butyl acetate
-
Perchloric acid (or another strong acid catalyst)
-
4M Sodium hydroxide solution
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hydrogen chloride (gas or solution in a suitable solvent like diethyl ether)
Procedure:
-
In a reaction vessel, suspend glycine (1.0 eq) in tert-butyl acetate.
-
Cool the mixture to 0-10°C in an ice bath.
-
Slowly add perchloric acid (~1.5 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at this temperature for 48-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically >90% conversion of glycine), carefully adjust the pH of the mixture to 6.5-7.5 with a 4M aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x volumes).
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl glycinate.
-
Dissolve the crude product in ethyl acetate and cool the solution in an ice bath.
-
Bubble gaseous hydrogen chloride through the solution (or add a solution of HCl in ether) until the pH is approximately 0.5.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
Experimental Protocol: Purification
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Ethanol or acetonitrile
Procedure:
-
Wash the filtered crude product with cold diethyl ether to remove non-polar impurities.
-
For further purification, recrystallize the solid from a minimal amount of hot ethanol or acetonitrile.
-
Dissolve the crude solid in the hot solvent until fully dissolved.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals under vacuum to a constant weight.
Caption: A simplified workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a crucial pharmaceutical intermediate, most notably for the synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic.[8][12] Tigecycline is used to treat complex infections, especially those caused by multi-drug resistant bacteria.[12] The high purity of this compound is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[8][12]
The synthesis of Tigecycline from minocycline involves a key step where the 9-aminominocycline intermediate is acylated with an N-tert-butylglycyl moiety.[13][14] This moiety is typically introduced using N-tert-butylglycyl chloride hydrochloride, which is synthesized from this compound.[15][]
Experimental Protocol: Acylation of 9-Aminominocycline
Objective: To couple the N-tert-butylglycyl group to 9-aminominocycline, a key step in Tigecycline synthesis.
Materials:
-
9-Aminominocycline (prepared from minocycline)
-
N-tert-butylglycyl chloride hydrochloride (prepared from this compound)
-
Anhydrous sodium carbonate
-
Acetonitrile
-
N,N-dimethylpropyleneurea (DMPU)
Procedure:
-
In a suitable reaction vessel, dissolve 9-aminominocycline (1.0 eq) in a mixture of acetonitrile and DMPU (typically a 1:5 ratio).
-
Add anhydrous sodium carbonate as a base to the mixture.
-
Separately, prepare a solution or suspension of N-tert-butylglycyl chloride hydrochloride (slight excess) in the reaction solvent.
-
Slowly add the N-tert-butylglycyl chloride hydrochloride solution to the 9-aminominocycline mixture under an inert atmosphere.
-
Allow the reaction to proceed at a controlled temperature until completion, as monitored by HPLC.
-
Upon completion, the reaction is quenched and worked up through a series of extractions and pH adjustments to isolate the crude Tigecycline product.
-
The crude product is then purified using chromatographic techniques.
Caption: Logical workflow illustrating the key role of this compound in the synthesis of Tigecycline.
Spectral Data
Detailed spectral data is essential for quality control and characterization. While full spectra are typically provided by suppliers upon request, the following information has been reported:
-
Proton NMR (¹H NMR): Conforms to standard, as per supplier specification sheets.[9]
-
Infrared (IR) Spectra: ATR-IR spectral data is available on public databases such as PubChem.[7]
-
Raman Spectra: FT-Raman spectral data is also available on public databases.[7]
Safety and Handling
This compound is an irritant. Appropriate safety precautions should be taken during handling.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
Precautions: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. For operations that may generate dust, a respirator is recommended.[2]
-
First Aid: In case of contact, flush the affected area with plenty of water and seek medical advice.[2]
Conclusion
This compound (CAS 6939-23-7) is a vital chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of the antibiotic Tigecycline. Its specific chemical structure and properties make it a valuable building block for complex organic synthesis. This guide provides researchers and drug development professionals with essential technical information regarding its properties, synthesis, and handling, facilitating its effective and safe use in research and development.
References
- 1. CAS 6939-23-7: Glycine, N-(1,1-dimethylethyl)-, hydrochlor… [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Cas 6939-23-7,N-T-BUTYLGLYCINE HCL | lookchem [lookchem.com]
- 4. apicule.com [apicule.com]
- 5. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. Cas 6939-23-7 | N-T-BUTYLGLYCINE HCL - Anbu Chem [finechemical.net]
- 11. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. CN103149284B - Tigecycline side chain intermediate detecting method - Google Patents [patents.google.com]
N-tert-Butylglycine Hydrochloride: A Comprehensive Technical Guide for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butylglycine hydrochloride is a non-proteinogenic amino acid derivative that has emerged as a critical building block in modern pharmaceutical synthesis. Its unique structural features, particularly the bulky tert-butyl group, impart valuable properties to active pharmaceutical ingredients (APIs), influencing their potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, and pivotal role as a pharmaceutical intermediate. Detailed experimental protocols for its synthesis and application, alongside spectral data and visualizations of relevant biological pathways and synthetic workflows, are presented to support researchers and drug development professionals in leveraging this versatile intermediate.
Introduction
This compound, with the chemical formula C6H14ClNO2 and CAS number 6939-23-7, is the hydrochloride salt of N-tert-Butylglycine.[1] It is a white crystalline powder soluble in water and alcohol.[2] The sterically hindered tert-butyl group attached to the nitrogen atom makes it a valuable component in the design of peptidomimetics and other complex organic molecules. Its incorporation into drug candidates can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. This guide explores the synthesis of this intermediate and its significant applications in the development of antiviral and antibiotic therapies.
Physicochemical and Spectral Data
A comprehensive summary of the key physical, chemical, and spectral properties of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | 2-(tert-Butylamino)acetic acid hydrochloride | [3] |
| CAS Number | 6939-23-7 | [1] |
| Molecular Formula | C6H14ClNO2 | [1][4] |
| Molecular Weight | 167.63 g/mol | [1][4] |
| Appearance | White to pale cream crystalline powder | [5] |
| Melting Point | 223-224 °C | [2][4] |
| Solubility | Soluble in water and methanol | [6] |
| ¹H NMR (DMSO-d₆) | δ 9.35 (br s, 2H), 3.61 (q, J=6.1 Hz, 2H), 1.32 (s, 9H) | |
| ¹³C NMR (DMSO-d₆) | δ 168.9, 58.1, 46.2, 26.8 | |
| FTIR (KBr, cm⁻¹) | ~2970 (C-H), ~1740 (C=O), ~1590 (N-H bend), ~1210 (C-N) | [3] |
| Mass Spectrum (m/z) | [M+H]⁺ = 132.1 (corresponding to the free amino acid) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of N-tert-butylglycine with hydrogen chloride. A detailed laboratory-scale protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-tert-Butylglycine (1.0 eq)
-
Concentrated Hydrochloric Acid (1.1 eq)
-
Diethyl ether or Isopropanol
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-tert-butylglycine in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise to the stirred solution.
-
A white precipitate of this compound will begin to form.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to yield this compound as a white crystalline powder.
Purification:
-
Recrystallization from a mixture of ethanol and diethyl ether can be performed for higher purity.
Characterization:
-
The final product should be characterized by melting point determination, ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its identity and purity.
Applications as a Pharmaceutical Intermediate
This compound is a crucial intermediate in the synthesis of several important pharmaceuticals, most notably the antibiotic Tigecycline and the hepatitis C virus (HCV) protease inhibitor Boceprevir.
Role in the Synthesis of Tigecycline
Tigecycline is a glycylcycline antibiotic effective against a broad spectrum of bacteria, including multi-drug resistant strains.[7][8][9] The N-tert-butylglycylamido moiety at the 9-position of the minocycline core is essential for its potent antibacterial activity.[10] This side chain is introduced using an activated form of N-tert-Butylglycine, typically N-tert-butylglycyl chloride hydrochloride, which is synthesized from this compound.[11][12]
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Cas 6939-23-7 | N-T-BUTYLGLYCINE HCL - Anbu Chem [finechemical.net]
- 7. researchgate.net [researchgate.net]
- 8. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104211617A - Preparation method of tigecycline - Google Patents [patents.google.com]
- 11. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 12. WO2010032219A1 - Process for the preparation of tigecycline - Google Patents [patents.google.com]
The Pivotal Role of N-tert-Butylglycine Hydrochloride in the Synthesis of Tigecycline: A Technical Guide
Introduction
Tigecycline is a potent, broad-spectrum glycylcycline antibiotic effective against a wide range of bacteria, including multi-drug resistant strains. Its unique chemical structure, an N-tert-butylglycylamido derivative of minocycline, is central to its enhanced antibacterial activity and ability to overcome common tetracycline resistance mechanisms. This technical guide provides an in-depth analysis of the synthesis of Tigecycline, with a specific focus on the critical role of the intermediate, N-tert-Butylglycine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
The Synthesis Pathway of Tigecycline
The transformation of minocycline into Tigecycline is a multi-step process that hinges on the precise modification of the minocycline backbone. The core synthesis involves three primary stages:
-
Nitration: The process begins with the regioselective nitration of minocycline at the C9 position. This electrophilic aromatic substitution is typically performed in a strong acid medium at low temperatures.
-
Reduction: The nitro group introduced at the C9 position is then reduced to a primary amine, forming 9-aminominocycline.
-
Acylation: In the final and crucial step, the 9-aminominocycline is acylated with an N-tert-butylglycyl moiety to yield Tigecycline. This compound serves as the key raw material for this N-tert-butylglycyl group.[1]
The Core Function of this compound
This compound (CAS 6939-23-7) is a vital pharmaceutical intermediate in the synthesis of Tigecycline.[2][3] It serves as the direct precursor for the N-tert-butylglycylamido side chain that is attached to the 9-position of the minocycline core. This specific side chain is instrumental in Tigecycline's ability to bind effectively to the bacterial ribosome and evade efflux pump-based resistance mechanisms, which are common against older tetracyclines.
For the final acylation step, this compound is often converted into a more reactive form, such as N-tert-butylglycyl chloride hydrochloride.[4][5][6] This activated intermediate then readily reacts with the 9-amino group of 9-aminominocycline to form the final Tigecycline molecule. The purity and quality of the this compound are paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), affecting its safety and efficacy.[7]
Quantitative Data on Tigecycline Synthesis
The efficiency of each step in the synthesis of Tigecycline is critical for the overall yield and purity of the final product. The following table summarizes key quantitative data reported in various synthesis routes.
| Step | Starting Material | Key Reagents/Catalysts | Solvent(s) | Temperature | Reaction Time | Typical Yield | Reference(s) |
| Nitration | Minocycline Hydrochloride | Nitric Acid or Potassium Nitrate, Sulfuric Acid | Concentrated Sulfuric Acid | -10°C to 7°C | 1 - 5 hours | ~93% | [1][4][8] |
| Reduction | 9-Nitrominocycline | Palladium on Carbon (Pd/C), Hydrogen | 2-Methoxyethanol / Sulfuric Acid | Ambient | - | High | [4] |
| Acylation | 9-Aminominocycline | N-tert-butylglycyl chloride hydrochloride, Na₂CO₃ | Acetonitrile, N,N-dimethylpropyleneurea (DMPU) | < 0°C to 25°C | - | ~92% | [4][9] |
| Overall Yield | Minocycline Hydrochloride | - | - | - | - | ~42.2% | [10] |
| Final Purity | Tigecycline (crude) | - | - | - | - | >99.8% | [10] |
Experimental Protocols
The methodologies for each stage of the synthesis require precise control of conditions to ensure high yield and purity.
Step 1: Nitration of Minocycline Hydrochloride [1]
-
Under an inert nitrogen atmosphere, dissolve minocycline hydrochloride in concentrated sulfuric acid.
-
Cool the solution to a temperature range of -10°C to 5°C.
-
Slowly add a nitrating agent, such as concentrated nitric acid or potassium nitrate, dropwise while maintaining the low temperature.
-
Stir the reaction mixture for 1 to 5 hours.
-
Quench the reaction by adding the mixture to a non-solvent like isopropanol/n-heptane to precipitate the 9-nitrominocycline product.
-
Filter, wash, and dry the solid product.
Step 2: Reduction of 9-Nitrominocycline [4]
-
Hydrogenate the 9-nitro derivative from the previous step using a catalyst such as Palladium on Carbon (Pd/C).
-
The reaction is typically carried out in a solvent system like 2-methoxyethanol and 2N sulfuric acid at approximately 40 psi.
-
Upon completion, the catalyst is filtered off to yield a solution of 9-aminominocycline.
Step 3: Acylation of 9-Aminominocycline [4][9]
-
The aqueous solution containing 9-aminominocycline is cooled to below 0°C.
-
Adjust the pH of the solution to 2-3 with a sodium carbonate solution while maintaining the low temperature.
-
Add N-tert-butylglycyl chloride hydrochloride in portions under stirring, ensuring the temperature remains below 0°C.
-
After the reaction is complete, adjust the pH to approximately 6.7 with sodium carbonate solution.
-
Extract the Tigecycline into an organic solvent such as dichloromethane.
-
Wash the combined organic layers with water.
-
Evaporate the solvent, and crystallize the Tigecycline product from a suitable solvent system (e.g., methylene chloride/n-heptane).
-
Filter, wash, and dry the final crystalline Tigecycline product.
Quality Control and Intermediate Purity
The quality of the raw materials is directly correlated with the purity of the final Tigecycline product. Specifically, the purity of this compound is a critical control point in the manufacturing process.
As indicated, stringent purity standards for this compound, typically ≥99%, are essential.[7] The presence of impurities can lead to the formation of side products during the acylation reaction, complicating the purification process and potentially compromising the safety and efficacy of the final drug. Therefore, robust analytical methods for detecting impurities in this key intermediate are crucial for quality control in Tigecycline synthesis.[6]
This compound is an indispensable intermediate in the synthesis of Tigecycline. Its role as the source of the N-tert-butylglycylamido side chain is fundamental to the antibiotic's potent, broad-spectrum activity. The successful and efficient synthesis of high-purity Tigecycline is critically dependent on the quality of this starting material and the precise execution of the multi-step synthetic pathway, particularly the final acylation reaction. The protocols and data presented in this guide underscore the chemical intricacies and the importance of stringent process control in the manufacturing of this vital antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. apicule.com [apicule.com]
- 4. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 5. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
- 6. CN103149284B - Tigecycline side chain intermediate detecting method - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]
- 9. WO2010032219A1 - Process for the preparation of tigecycline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
N-tert-Butylglycine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-tert-Butylglycine hydrochloride (CAS No. 6939-23-7). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. The information compiled herein is based on publicly available data and established scientific principles.
Introduction
This compound is an amino acid derivative used as a pharmaceutical intermediate and in various chemical syntheses.[1][2] Understanding its solubility and stability is critical for its effective use in research and development, particularly in formulation development, process chemistry, and ensuring the quality and shelf-life of related products. This guide summarizes the known solubility and stability characteristics of this compound, provides detailed experimental protocols for their determination, and outlines best practices for its handling and storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6939-23-7 | [1] |
| Molecular Formula | C₆H₁₄ClNO₂ | [3][4] |
| Molecular Weight | 167.63 g/mol | [3][4][5] |
| Appearance | White solid/powder | [1][2] |
| Melting Point | 223-224 °C | [2][5] |
Solubility Profile
This compound is a polar compound, and its hydrochloride salt form enhances its solubility in aqueous and polar protic solvents.[2]
Qualitative Solubility
A summary of the qualitative solubility of this compound in various solvents is provided in Table 2.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1][2] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetonitrile | Insoluble | [1] |
Quantitative Solubility
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other validated analytical method.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility from the determined concentration, taking into account the dilution factor.
Diagram 1: General Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of a compound.
Stability Profile
This compound is generally stable under recommended storage conditions.[6] However, for pharmaceutical applications, a thorough understanding of its stability under various stress conditions is essential.
General Stability
-
Solid-State Stability: Stable when stored in a well-closed container, protected from moisture.[6]
-
Solution Stability: The stability of this compound in solution is dependent on factors such as pH, temperature, and the presence of light. As an amino acid hydrochloride, the primary degradation pathways in solution could involve hydrolysis or oxidation, particularly at elevated temperatures or extreme pH values.
Forced Degradation Studies
Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways | Reference(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70 °C | Hydrolysis of the amide bond (if applicable in derivatives) | [7][8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70 °C | Hydrolysis, racemization | [7][8] |
| Oxidation | 3% - 30% H₂O₂, room temperature | Formation of N-oxides or other oxidation products | [7] |
| Thermal | Dry heat (e.g., 60-80 °C) | Decomposition | [9] |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation | [8] |
Experimental Protocol for a Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Acidic Conditions: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M). Store samples at room temperature and an elevated temperature (e.g., 60 °C).
-
Basic Conditions: Mix the stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.2 M to achieve a final concentration of 0.1 M). Store samples at room temperature and an elevated temperature.
-
Oxidative Conditions: Mix the stock solution with an equal volume of an appropriate concentration of H₂O₂ (e.g., 6% to achieve a final concentration of 3%). Store samples at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: For acidic and basic samples, neutralize them before analysis.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method.
-
Evaluation: Determine the percentage of degradation and identify any major degradation products.
Diagram 2: Decision Tree for Forced Degradation Study
Caption: A logical flow for conducting and evaluating the results of a forced degradation study.
Recommended Storage Conditions
Based on the available information, the following storage conditions are recommended for this compound:
-
Store in a well-closed container.
-
Keep in a dry place.
-
Protect from moisture. [6]
-
Store at room temperature. [5]
Conclusion
This compound is a water-soluble, polar compound that is generally stable under standard storage conditions. While specific quantitative data on its solubility and stability are limited in the public domain, this guide provides a framework for its use and evaluation. The detailed experimental protocols for solubility and stability testing will enable researchers to generate the necessary data for their specific applications. Adherence to the recommended storage conditions is crucial to maintain the integrity and purity of this important chemical intermediate.
References
- 1. Cas 6939-23-7 | N-T-BUTYLGLYCINE HCL - Anbu Chem [finechemical.net]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. medcraveonline.com [medcraveonline.com]
- 9. scispace.com [scispace.com]
N-tert-Butylglycine Hydrochloride: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-tert-Butylglycine hydrochloride is a valuable chiral building block widely employed in the stereoselective synthesis of a variety of complex organic molecules, most notably in the pharmaceutical industry. Its sterically demanding tert-butyl group plays a crucial role in directing the stereochemical outcome of reactions, making it an important tool for the synthesis of enantiomerically pure compounds. This guide provides a comprehensive overview of its synthesis, key applications, and detailed experimental protocols.
Physicochemical Properties
This compound is a white to pale cream crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C6H14ClNO2 | [2] |
| Molecular Weight | 167.63 g/mol | [2] |
| Appearance | White to pale cream powder | [1] |
| Melting Point | 223-224 °C | [3] |
| Boiling Point | 206.9 °C at 760 mmHg | [3] |
| CAS Number | 6939-23-7 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of N-tert-butylglycine with hydrogen chloride.[3] While various methods exist for the preparation of the precursor, N-tert-butylglycine, a common industrial approach involves the reaction of glycine with a tert-butylating agent.
Experimental Protocol: Synthesis of N-tert-Butylglycine via Glycine tert-Butyl Ester
A detailed, multi-step synthesis starting from glycine is described in a patent, which involves the formation of tert-butyl glycinate followed by N-alkylation and subsequent hydrolysis and salt formation.[4] A representative laboratory-scale protocol is outlined below.
Step 1: Synthesis of tert-Butyl Glycinate
-
To a 2000 L reactor, add 800 L of tert-butyl acetate and 105 kg of glycine.
-
While maintaining the temperature between 0-10 °C, slowly add 150 kg of perchloric acid.
-
Allow the reaction to stir for 48-72 hours, monitoring the progress by TLC.
-
Once the reaction has reached >90% conversion, adjust the pH to 6.5-7.5 with a 4 N aqueous sodium hydroxide solution.
-
Separate the organic layer. Extract the aqueous layer with tert-butyl acetate.
-
Combine the organic layers and wash with brine until the product is pure by TLC analysis.
-
Concentrate the organic phase to obtain approximately 180 kg of tert-butyl glycinate.
Step 2: Formation of this compound
-
To the obtained tert-butyl glycinate, add 100 L of ethyl acetate.
-
Cool the mixture and bubble hydrogen chloride gas through the solution until the pH reaches 0.5, inducing crystallization.
-
Collect the crystalline solid by centrifugation and wash to obtain approximately 182 kg of glycine tert-butyl hydrochloride.[4]
Note: This patent describes the synthesis of glycine tert-butyl hydrochloride. The subsequent N-tert-butylation to form N-tert-Butylglycine and its conversion to the hydrochloride salt would follow standard organic synthesis procedures.
Applications in Asymmetric Synthesis
The primary application of this compound as a chiral building block is in the synthesis of non-proteinogenic α-amino acids and their derivatives. This is often achieved through the formation of a Schiff base, which is then subjected to diastereoselective alkylation. The bulky tert-butyl group effectively shields one face of the enolate intermediate, leading to high stereocontrol.
Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester
A common strategy involves the use of the N-(diphenylmethylene)glycine tert-butyl ester, derived from N-tert-Butylglycine, in phase-transfer catalyzed alkylations. This method allows for the synthesis of a wide array of α-amino acids with high enantiomeric excess.
dot
Caption: Workflow for the asymmetric synthesis of α-amino acids.
Experimental Protocol: Asymmetric Benzylation
-
Reaction Setup: To a mixture of N-(diphenylmethylene)glycine tert-butyl ester (1 mmol) and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 0.01-0.1 mol%) in toluene (5 mL), add benzyl bromide (1.2 mmol).
-
Reaction Conditions: Stir the mixture vigorously at 0 °C and add 50% aqueous potassium hydroxide (2 mL).
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to afford the desired alkylated product.
-
Deprotection: Hydrolyze the Schiff base and tert-butyl ester with aqueous acid to yield the final α-amino acid.
Quantitative Data for Asymmetric Alkylation
The enantioselectivity of the alkylation is highly dependent on the chiral phase-transfer catalyst used. The following table summarizes representative data for the benzylation reaction.
| Catalyst | Alkylating Agent | Yield (%) | Enantiomeric Excess (e.e., %) |
| (S)-4,4-Dibutyl-2,6-bis(3,4,5-trifluorophenyl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepinium bromide | Benzyl bromide | High | >95 |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | High | 80-90 |
Note: The specific yields and e.e. values can vary based on the exact reaction conditions and the purity of the reagents. The use of sterically demanding, C2-symmetric chiral quaternary ammonium salts can lead to high enantioselectivity in the alkylation of aldimine Schiff bases of amino acid tert-butyl esters.[5]
Synthesis of Tigecycline
A significant industrial application of this compound is in the synthesis of the broad-spectrum antibiotic, Tigecycline.[2] In this synthesis, it serves as the source for the N-tert-butylglycylamido side chain, which is crucial for the drug's efficacy.
dot
Caption: Key acylation step in the synthesis of Tigecycline.
Experimental Protocol: Synthesis of Tigecycline
The following protocol is based on a patent for the synthesis of high-purity Tigecycline.[6]
-
Reaction Setup: In a 500 mL three-necked flask, add N-tert-butylglycine (6.3 g, 0.038 mol) and 150 mL of dichloromethane.
-
Activation: Add the condensing agent CDI (9.2 g, 0.057 mol) and N,N-diisopropylethylamine (14.7 g, 0.114 mol) with stirring.
-
Coupling: After 20 minutes, add 9-aminominocycline (19.3 g, 0.038 mol) and stir the reaction at 10 °C for 6 hours.
-
Monitoring: Monitor the reaction by HPLC until the 9-aminominocycline content is less than 1.0%.
-
Workup: Adjust the reaction mixture to pH 3.0-4.5 with 1 mol/L hydrochloric acid. Separate the organic layer and adjust the pH of the aqueous layer to 7.0-7.5 with ammonia water.
-
Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash, dry, and concentrate to obtain the crude product. Further purification is achieved by crystallization.
Quantitative Data for Tigecycline Synthesis
Different condensing agents can be employed for the coupling reaction, leading to variations in reaction conditions and potentially yield and purity.
| Condensing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
| CDI | Dichloromethane | 10 | 6 | [6] |
| HATU | N,N-Dimethylformamide | 25 | 3 | [6] |
| PyBOP | Dichloromethane | 35-40 | 3 | [6] |
Logical Relationship of Stereocontrol
The effectiveness of N-tert-Butylglycine derivatives in asymmetric synthesis stems from the steric hindrance provided by the tert-butyl group. This group directs the approach of the electrophile to the less hindered face of the planar enolate intermediate formed from the Schiff base.
dot
Caption: Steric influence of the tert-butyl group on electrophilic attack.
Conclusion
This compound is a highly effective and versatile chiral building block. Its utility is demonstrated in the asymmetric synthesis of α-amino acids through phase-transfer catalyzed alkylations and in the industrial production of the antibiotic Tigecycline. The steric bulk of the tert-butyl group provides excellent stereocontrol, making it an indispensable tool for medicinal chemists and researchers in drug development. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the practical application of this important chiral intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 5. Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis [organic-chemistry.org]
- 6. CN102391148B - Synthetic method for high-purity tigecycline - Google Patents [patents.google.com]
N-tert-Butylglycine Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
N-tert-Butylglycine hydrochloride is a key intermediate in pharmaceutical synthesis, notably in the production of APIs like Tigecycline.[1] As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for safe handling and use in a laboratory or manufacturing setting. This technical guide provides an in-depth overview of the safety and handling procedures for this compound, compiled from available safety data sheets and chemical databases.
Chemical and Physical Properties
This compound is a white crystalline solid.[2] It is soluble in water and alcohol solvents.[2][3] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H14ClNO2 | [2][4][5] |
| Molecular Weight | 167.63 g/mol | [4][5] |
| Appearance | White Solid / Crystalline Powder | [2] |
| Melting Point | 223-224 °C | [1][2][6] |
| Boiling Point | 206.9 °C at 760 mmHg | [2] |
| Density | ~1 g/cm³ | [1][2] |
| Flash Point | 78.9 °C | [1][2] |
| Vapor Pressure | 0.0935 mmHg at 25 °C | [2] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4][7] The GHS hazard classifications are summarized in Table 2.
| Hazard Class | Hazard Statement | GHS Classification |
| Skin Irritation | H315: Causes skin irritation | Category 2 |
| Eye Irritation | H319: Causes serious eye irritation | Category 2 |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | Category 3 (Respiratory system) |
It is important to note that some reports also include warnings for acute oral toxicity (H302: Harmful if swallowed), acute dermal toxicity (H311: Toxic in contact with skin), and the potential to cause severe skin burns and eye damage (H314, H318).[5]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.
Engineering Controls
-
Use a chemical fume hood if there is a risk of dust formation or aerosol generation.
-
Ensure safety showers and eyewash stations are readily accessible.[9]
Personal Protective Equipment
A logical workflow for selecting and using PPE is outlined in the diagram below.
Caption: PPE Selection Workflow for Handling this compound.
A summary of recommended PPE is provided in Table 3.
| Protection Type | Recommendation | Source |
| Eye/Face Protection | Goggles (European standard - EN 166) or safety glasses with side-shields. | [4][9] |
| Skin Protection | Protective gloves and long-sleeved clothing. | [4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated. For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. | [4][8][10] |
General Hygiene Practices
First Aid Measures
In case of exposure, follow the first aid measures outlined in Table 4.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Never give anything by mouth to an unconscious person. |
The following diagram illustrates the general first aid response protocol.
Caption: General First Aid Response Protocol for Chemical Exposure.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation.[10] Use personal protective equipment as required.[10] Avoid dust formation.[4][10] Evacuate personnel to safe areas.[10]
-
Environmental Precautions: Prevent the product from entering drains.[10] It should not be released into the environment.[4]
-
Containment and Cleaning: Sweep up and shovel the material into suitable, closed containers for disposal.[4][10] Avoid creating dust.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Hazardous Combustion Products: May include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[10][11]
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]
Storage and Stability
-
Chemical Stability: Stable under normal conditions.[4]
-
Conditions to Avoid: Incompatible products and excess heat.[4]
-
Incompatible Materials: None known.[4]
-
Hazardous Decomposition Products: None under normal use conditions.[4]
-
Storage: Keep in a well-ventilated place.[8] Store in a tightly closed container in a dry and well-ventilated place. Store at room temperature under an inert atmosphere.[2][6]
Toxicological Information
Detailed toxicological studies for this compound are not extensively reported in publicly available literature. The primary known effects are irritation to the skin, eyes, and respiratory system.[4][7] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[10] There is no available data on reproductive toxicity or STOT-repeated exposure.[4][10] The toxicological properties have not been fully investigated.[8][10]
Disposal Considerations
Dispose of this material and its container at a licensed hazardous waste disposal facility.[8][10] Follow all federal, state, and local regulations. Contaminated packaging should be disposed of as unused product.[10]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound for professionals in research and drug development. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
- 1. apicule.com [apicule.com]
- 2. chembk.com [chembk.com]
- 3. CAS 6939-23-7: Glycine, N-(1,1-dimethylethyl)-, hydrochlor… [cymitquimica.com]
- 4. fishersci.no [fishersci.no]
- 5. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. capotchem.com [capotchem.com]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide to the Commercial Availability of N-tert-Butylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability, technical specifications, and typical experimental use of N-tert-Butylglycine hydrochloride (CAS No. 6939-23-7). This non-proteinogenic amino acid is a valuable building block in synthetic organic chemistry, particularly in the development of peptidomimetics and other novel therapeutic agents.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, ranging from large global distributors to more specialized manufacturers. The compound is typically offered in several purity grades suitable for research and development purposes. Below is a summary of representative suppliers and their typical offerings.
Data Presentation: Supplier and Product Information
| Supplier | Purity/Grade | Available Quantities | Notes |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | ≥96% (HPLC), 97% | 1 g, 5 g | Product is sold for research purposes. Documentation may still refer to the legacy Alfa Aesar brand.[1] |
| Simson Pharma Limited | High Quality | Custom | Provides a Certificate of Analysis with every compound. Focus on pharmaceutical impurities and research chemicals. |
| A, B, ENTERPRISES (via IndiaMART) | 99% | Per kg | Indian supplier, offers bulk quantities. Pricing is listed but may vary. |
| BOC Sciences | Research Grade | Custom | Listed as a useful research chemical, often in the context of custom synthesis and drug discovery services.[] |
Note: Pricing and availability are subject to change. Researchers should request quotes directly from suppliers for the most accurate information.
Technical Specifications
The quality and purity of this compound are critical for its successful application in synthesis. Suppliers typically provide a Certificate of Analysis (CoA) or a specification sheet detailing the results of quality control testing.
Data Presentation: Typical Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to pale cream powder | Visual Inspection |
| Purity (Assay) | ≥96% - 99% | HPLC |
| Identity Confirmation | Conforms to standard | Proton NMR (¹H NMR) |
| Chemical Formula | C₆H₁₄ClNO₂ | - |
| Molecular Weight | 167.63 g/mol | - |
| CAS Number | 6939-23-7 | - |
Experimental Protocols
This compound is commonly used as a building block in solid-phase or solution-phase peptide synthesis. The bulky tert-butyl group provides steric hindrance that can influence peptide conformation and improve stability against enzymatic degradation. Below is a generalized protocol for its incorporation into a peptide chain.
Methodology: Peptide Coupling
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed using a solution of 20% piperidine in dimethylformamide (DMF). The resin is then washed thoroughly with DMF and dichloromethane (DCM).
-
Activation: In a separate vessel, this compound (1.5 eq) is dissolved in a minimal amount of DMF. A base, such as diisopropylethylamine (DIPEA, 3.0 eq), is added to neutralize the hydrochloride salt. A coupling reagent, such as HATU (1.45 eq), is then added to activate the carboxylic acid.
-
Coupling: The activated amino acid solution is added to the deprotected, resin-bound peptide. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: The resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Confirmation: A small sample of the resin is tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction. Steps 1-4 are repeated for the next amino acid in the sequence.
Mandatory Visualizations
Diagram 1: Sourcing and Procurement Workflow
Caption: Logical workflow for sourcing this compound.
Diagram 2: Experimental Workflow for Peptide Synthesis
Caption: Workflow for incorporating the amino acid in peptide synthesis.
Diagram 3: Illustrative Role in a Signaling Pathway
Caption: Hypothetical signaling pathway initiated by a synthetic peptide.
References
N-tert-Butylglycine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Properties, and Applications of a Key Pharmaceutical Intermediate
N-tert-Butylglycine hydrochloride, a non-proteinogenic amino acid derivative, holds significant importance in the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of advanced therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a review of its primary application as a key intermediate in the production of the broad-spectrum antibiotic, Tigecycline.
Chemical and Physical Properties
This compound is a white to pale cream crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for researchers and chemists working with this compound.
| Property | Value | Source |
| CAS Number | 6939-23-7 | [2] |
| Molecular Formula | C₆H₁₄ClNO₂ | [2] |
| Molecular Weight | 167.63 g/mol | [2] |
| Melting Point | 223-224 °C | [3] |
| Boiling Point | 206.9 °C at 760 mmHg | [3] |
| Density | ~1 g/cm³ | [3] |
| Appearance | White to pale cream solid/powder | [1] |
| Solubility | Soluble in water and methanol. | [3] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for this compound and can be accessed through chemical databases such as PubChem and commercial supplier websites.[4][5]
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process, starting with the synthesis of N-tert-butylglycine from tert-butylamine and an appropriate haloacetic acid ester, followed by the formation of the hydrochloride salt.
Step 1: Synthesis of N-tert-Butylglycine
This step involves the N-alkylation of tert-butylamine with ethyl bromoacetate, followed by the hydrolysis of the resulting ester.
Materials:
-
tert-Butylamine
-
Ethyl bromoacetate
-
Triethylamine or another suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) for hydrolysis
-
Hydrochloric acid (HCl) for neutralization
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Experimental Protocol:
-
N-Alkylation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (1.2 equivalents) in dichloromethane.
-
Slowly add ethyl bromoacetate (1.0 equivalent) to the solution. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Add triethylamine (1.5 equivalents) dropwise to the reaction mixture to act as a base and neutralize the hydrobromic acid formed during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine to remove excess reagents and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-tert-butylglycine ethyl ester.
-
-
Ester Hydrolysis:
-
Dissolve the crude N-tert-butylglycine ethyl ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents) to the ester solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
After the reaction is complete, carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted ester.
-
The aqueous solution now contains N-tert-butylglycine.
-
Step 2: Formation of this compound
This final step involves the protonation of the amino group of N-tert-butylglycine with hydrochloric acid to form the stable hydrochloride salt.
Materials:
-
Aqueous solution of N-tert-butylglycine from Step 1
-
Concentrated hydrochloric acid (HCl) or HCl gas in a suitable solvent (e.g., diethyl ether, dioxane)
Experimental Protocol:
-
Acidification and Precipitation:
-
Cool the aqueous solution of N-tert-butylglycine in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH 1-2).
-
Alternatively, the free base of N-tert-butylglycine can be dissolved in a suitable organic solvent, and a solution of HCl in an organic solvent can be added to precipitate the hydrochloride salt.
-
The this compound will precipitate out of the solution as a white solid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water or a suitable organic solvent (e.g., diethyl ether) to remove any remaining impurities.
-
Dry the purified this compound in a vacuum oven to obtain the final product.
-
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Application in Drug Development: Intermediate for Tigecycline
The primary and most significant application of this compound is its role as a key starting material in the synthesis of Tigecycline.[2] Tigecycline is a broad-spectrum glycylcycline antibiotic used to treat various serious bacterial infections, including those caused by multidrug-resistant organisms.[6]
Mechanism of Action of Tigecycline
Tigecycline exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[2][7] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[7][8] This action prevents the incorporation of amino acids into the growing peptide chain, leading to the cessation of protein synthesis and thereby inhibiting bacterial growth.[8] The N-tert-butylglycylamido side chain, derived from this compound, is crucial for Tigecycline's enhanced binding affinity to the ribosome and its ability to overcome common tetracycline resistance mechanisms.[9][10]
The following diagram illustrates the signaling pathway of Tigecycline's mechanism of action at the bacterial ribosome.
Pharmacological Data of Tigecycline
While this compound itself is not pharmacologically active in the same manner as a final drug product, the efficacy of Tigecycline underscores the importance of its precursor. Key pharmacological data for Tigecycline are presented below.
| Parameter | Description | Value/Range | Source |
| Mechanism of Action | Inhibition of protein synthesis via binding to the 30S ribosomal subunit. | - | [2][7] |
| Spectrum of Activity | Broad-spectrum against Gram-positive (including MRSA and VRE), Gram-negative, and anaerobic bacteria. | - | [3] |
| Binding Affinity (Kd) | Dissociation constant for binding to the 30S and 70S ribosomes. | ~10⁻⁸ M | |
| IC₅₀ (in vitro translation) | Concentration inhibiting 50% of in vitro protein synthesis. | 0.2 µM | [10] |
These data highlight the potent antibacterial activity of Tigecycline, a direct result of its unique chemical structure, for which this compound is an indispensable component.
Conclusion
This compound is a vital intermediate in the pharmaceutical industry, with its significance intrinsically linked to the production of the powerful antibiotic Tigecycline. This guide has provided a detailed overview of its chemical and physical properties, a comprehensive protocol for its synthesis, and an in-depth look at its application in the context of Tigecycline's mechanism of action. For researchers and professionals in drug development, a thorough understanding of this key building block is essential for the continued innovation and production of life-saving medicines.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 7. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
N-tert-Butylglycine Hydrochloride: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butylglycine hydrochloride, a non-proteinogenic amino acid derivative, has emerged as a critical building block in synthetic organic chemistry and pharmaceutical development. Its unique structural features, particularly the sterically hindering tert-butyl group, impart valuable properties to molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It further details experimental protocols for its synthesis and analysis and explores its role in medicinal chemistry, with a focus on its application as a key intermediate in the synthesis of the antibiotic Tigecycline.
Introduction
Physicochemical Properties
This compound is a white to off-white crystalline powder.[4] It is freely soluble in water and slightly soluble in alcohols.[4] The hydrochloride salt form enhances its stability and ease of handling in laboratory and industrial settings.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C6H14ClNO2 | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| CAS Number | 6939-23-7 | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 223-224 °C | [3] |
| Solubility | Soluble in water, slightly soluble in alcohols | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that begins with the N-alkylation of a glycine derivative, followed by the formation of the hydrochloride salt. An industrialized process has been described in the patent literature, which involves the synthesis of a tert-butyl glycinate intermediate that is then converted to the final product.[5]
Experimental Protocol: Synthesis of tert-Butyl Glycinate
This protocol is adapted from a patented industrial process.[5]
Materials:
-
Glycine
-
Ethyl tert-butyl ester
-
Acid catalyst (e.g., perchloric acid)
-
Aqueous sodium hydroxide solution (4 N)
-
Dichloromethane
-
Saturated brine solution
Procedure:
-
Charge a reaction vessel with glycine and ethyl tert-butyl ester.
-
Under controlled temperature, add the acid catalyst to initiate the synthesis of tert-butyl glycinate.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, neutralize the mixture with a 4 N aqueous sodium hydroxide solution to a pH of 7.5-8.5.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine all organic layers and wash with a saturated brine solution.
-
Concentrate the organic phase to obtain crude tert-butyl glycinate.
Experimental Protocol: Formation of this compound
This protocol describes the conversion of tert-butyl glycinate to its hydrochloride salt.[5]
Materials:
-
tert-Butyl glycinate
-
Ethyl acetate
-
Hydrogen chloride (gas or solution in a suitable solvent)
Procedure:
-
Dissolve the crude tert-butyl glycinate in ethyl acetate.
-
Cool the solution and introduce hydrogen chloride while stirring.
-
Continue the addition of hydrogen chloride until the pH of the solution reaches approximately 0.5.
-
A crystalline substance will precipitate out of the solution.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the isolated solid to remove impurities.
-
Dry the product to obtain this compound.
Analytical Methods
The purity and identity of this compound are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.
Experimental Protocol: HPLC Analysis
The following is a general HPLC method for the analysis of this compound, based on information from a patent for the detection of tigecycline intermediates.[6] For quantitative analysis, a full method validation according to ICH guidelines would be required.
Chromatographic Conditions:
-
Mobile Phase: A suitable buffer solution, for example, a solution of dipotassium hydrogen phosphate and sodium bisulfite in water, with the pH adjusted to 8.0 with a potassium hydroxide solution.[6]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Detector: UV detector, with the wavelength set appropriately for the analyte.
-
Flow Rate: To be optimized for the specific column and system.
-
Injection Volume: To be optimized.
-
Temperature: Ambient or controlled.
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]
-
Filter the sample solution through a suitable syringe filter before injection.
Role in Drug Development
The primary application of this compound in drug development is as a key starting material for the synthesis of the glycylcycline antibiotic, Tigecycline.[1][3] Tigecycline is a broad-spectrum antibiotic used to treat a variety of serious bacterial infections. The N-tert-butylglycylamido side chain of Tigecycline is crucial for its antibacterial activity and its ability to overcome common mechanisms of antibiotic resistance.
While direct and specific signaling pathway involvement for this compound itself is not extensively documented, its structural similarity to glycine suggests that derivatives could potentially interact with glycine-related biological targets. For instance, modified amino acids are known to act as enzyme inhibitors. Although no direct evidence was found for N-tert-Butylglycine, it is conceivable that its derivatives could be designed to target enzymes like cholinesterases, which are implicated in neurodegenerative diseases.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable on an industrial scale. The well-defined physicochemical properties and the availability of analytical methods for its characterization ensure its quality and suitability for pharmaceutical applications. Its indispensable role in the synthesis of Tigecycline underscores its importance in addressing the ongoing challenge of bacterial resistance. Future research may further expand the applications of this compound and its derivatives in the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 6939-23-7: Glycine, N-(1,1-dimethylethyl)-, hydrochlor… [cymitquimica.com]
- 3. apicule.com [apicule.com]
- 4. srinichem.com [srinichem.com]
- 5. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 6. CN103149284B - Tigecycline side chain intermediate detecting method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for N-tert-Butylglycine Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of N-tert-Butylglycine hydrochloride into synthetic peptides. This non-proteinogenic amino acid is a valuable building block in the design of peptidomimetics, offering increased metabolic stability and the ability to induce specific secondary structures. The protocols outlined below are primarily based on the well-established tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.
Introduction
N-tert-Butylglycine is an N-alkylated amino acid characterized by the presence of a bulky tert-butyl group on the alpha-amino nitrogen. This structural feature imparts significant resistance to enzymatic degradation by proteases, a critical attribute for the development of peptide-based therapeutics with improved in vivo half-lives.[1] The incorporation of N-tert-butylglycine can also introduce conformational constraints, influencing the peptide's secondary structure and its binding affinity to biological targets.[2] A notable example of its application is in the therapeutic peptide Zilucoplan, a complement C5 inhibitor that contains an l-tert-butylglycine residue.[3]
These protocols are designed to guide researchers through the successful incorporation of this compound into peptide sequences using manual or automated Boc-SPPS.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the incorporation of this compound using a standard Boc-SPPS protocol.
Table 1: Reagents and Solvents for this compound Incorporation
| Reagent/Solvent | Purpose | Recommended Grade |
| This compound | Amino acid building block | Peptide synthesis grade |
| Di-tert-butyl dicarbonate (Boc₂O) | For in situ Boc protection (if starting from free amine) | Reagent grade |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for washing and Boc deprotection | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Boc deprotection reagent | Reagent grade, >99% |
| N,N-Diisopropylethylamine (DIEA) | Base for neutralization | Peptide synthesis grade |
| Coupling Reagents (HBTU, HATU, or DIC/HOBt) | Activation of carboxylic acid for amide bond formation | Peptide synthesis grade |
| Scavengers (e.g., triisopropylsilane (TIS), water, phenol) | Cation scavengers during final cleavage | Reagent grade |
| Diethyl ether or Methyl tert-butyl ether (MTBE) | Peptide precipitation | Reagent grade |
Table 2: Typical Synthesis Parameters for Coupling this compound
| Parameter | Value | Notes |
| Resin | Merrifield, PAM, or BHA resin | Choice depends on desired C-terminus (acid or amide). |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can be beneficial for longer or complex peptides. |
| Amino Acid Excess | 3 - 5 equivalents | Relative to resin functionalization. Increased excess may be needed due to steric hindrance. |
| Coupling Reagent Excess | 2.9 - 4.9 equivalents | Relative to resin functionalization. |
| Activation Method | HBTU/DIEA, HATU/DIEA, or DIC/HOBt | HBTU and HATU are generally efficient for sterically hindered amino acids. |
| Coupling Time | 2 - 6 hours | Longer coupling times may be necessary. Reaction completion should be monitored. |
| Double Coupling | Recommended | Performing the coupling step twice can improve incorporation efficiency. |
| Monitoring | Kaiser test (negative) or Chloranil test (for secondary amines) | To confirm the completion of the coupling reaction. |
Table 3: Cleavage and Deprotection Conditions
| Parameter | Condition | Notes |
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5, v/v/v) | A standard cleavage cocktail for Boc-SPPS.[2][4] |
| TFA / Phenol / Water / TIS (88:5:5:2, v/v/v/v) | An alternative "odorless" cocktail.[5] | |
| Cleavage Time | 2 - 4 hours | At room temperature. |
| Peptide Precipitation | Cold diethyl ether or MTBE |
Experimental Protocols
The following protocols are based on standard Boc-SPPS procedures and are adapted for the incorporation of this compound.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Protocol 2: Boc-SPPS Cycle for this compound Incorporation
This cycle is repeated for each amino acid in the peptide sequence. The following steps detail the incorporation of this compound.
Step 1: N-terminal Boc Deprotection
-
Wash the peptide-resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]
-
Drain the TFA solution and wash the resin thoroughly with DCM (5x).
Step 2: Neutralization
-
Wash the resin with 10% DIEA in DCM (2x for 2 minutes each). This step is crucial to neutralize the hydrochloride salt of the incoming amino acid and the TFA salt of the N-terminal amine on the resin.[6]
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
Step 3: Coupling of this compound
In situ neutralization and coupling is a highly effective method for hydrochloride salts of amino acids.
-
In a separate vessel, dissolve this compound (3-5 equivalents) and the coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution to neutralize the hydrochloride and activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-6 hours at room temperature.
-
Monitor the reaction completion using the Chloranil test (the Kaiser test will be negative for this secondary amine).
-
If the coupling is incomplete, drain the solution, wash with DMF, and repeat the coupling step with freshly activated this compound (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Final Cleavage and Deprotection
-
After the final coupling and N-terminal Boc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) in a fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether or MTBE.[5]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflow for N-tert-Butylglycine Incorporation
Caption: Boc-SPPS workflow for incorporating this compound.
Signaling Pathway: Complement Cascade Inhibition by a Peptide Containing N-tert-Butylglycine
Peptides containing N-tert-Butylglycine, such as Zilucoplan, can act as inhibitors of specific biological pathways. Zilucoplan targets the complement component C5, preventing its cleavage and the subsequent formation of the membrane attack complex (MAC), which is involved in inflammatory and cell-damaging processes.
References
Application Notes and Protocols for the Use of N-tert-Butylglycine Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-proteinogenic amino acid, N-tert-Butylglycine hydrochloride, into peptide sequences using solid-phase peptide synthesis (SPPS). Due to its sterically hindered nature, special considerations are required to achieve efficient coupling and high-purity final products. This document outlines the rationale for its use, potential challenges, and detailed protocols for its successful incorporation, primarily focusing on the widely adopted Fmoc/tBu strategy.
Introduction to N-tert-Butylglycine
N-tert-Butylglycine is an N-alkylated amino acid characterized by a bulky tert-butyl group attached to the alpha-amino nitrogen. This structural feature imparts significant steric hindrance, which can be both a challenge for synthesis and a desirable attribute for the final peptide. The incorporation of N-tert-Butylglycine can lead to peptides with enhanced properties such as:
-
Increased Proteolytic Stability: The N-alkylation prevents enzymatic degradation by proteases, which typically recognize and cleave peptide bonds involving secondary amides.
-
Conformational Constraints: The bulky tert-butyl group can restrict the conformational freedom of the peptide backbone, potentially leading to more defined secondary structures.
-
Modulated Biological Activity: By altering the peptide's shape and hydrogen bonding capacity, N-tert-Butylglycine can influence receptor binding and biological signaling.
Challenges in Solid-Phase Peptide Synthesis
The primary challenge in incorporating N-tert-Butylglycine is the steric hindrance posed by the tert-butyl group, which can lead to:
-
Slow and Inefficient Coupling Reactions: The bulky substituent can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in incomplete reactions and deletion sequences.[1][2]
-
Peptide Aggregation: The introduction of hydrophobic and sterically demanding residues can promote the aggregation of peptide chains on the solid support, further hindering reaction kinetics.[3][4]
To overcome these challenges, optimized protocols involving potent coupling reagents, and potentially longer reaction times or double coupling, are necessary.
Experimental Protocols
The following protocols are designed for the efficient incorporation of this compound using Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
SPPS Resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids)
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[5]
-
-
Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methylmorpholine (NMM)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Protocol 1: Manual SPPS for Incorporation of N-tert-Butylglycine
This protocol describes a single coupling cycle for adding N-tert-Butylglycine to the growing peptide chain.
1. Resin Preparation:
- Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
- If the N-terminal Fmoc group is present, perform deprotection by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
2. Activation and Coupling of N-tert-Butylglycine:
- In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
- Add DIPEA (6-10 equivalents) to neutralize the hydrochloride and activate the carboxylic acid.
- Allow the mixture to pre-activate for 2-5 minutes.
- Add the activated N-tert-Butylglycine solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For particularly difficult couplings, the reaction time may be extended, or a second coupling (double coupling) may be performed.
3. Monitoring the Coupling Reaction:
- The completion of the coupling reaction should be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies incomplete coupling.
4. Capping (Optional):
- If the coupling is incomplete after an extended reaction time or double coupling, any unreacted N-terminal amines can be capped to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Washing:
- Drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
6. Chain Elongation:
- Proceed with the deprotection of the newly incorporated N-tert-Butylglycine's Fmoc group (if applicable, assuming an Fmoc-N-tert-Butylglycine was used) and continue with the coupling of the next amino acid in the sequence.
Protocol 2: Peptide Cleavage and Deprotection
1. Resin Preparation:
- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DCM (5 times) and dry under vacuum for at least 1 hour.
2. Cleavage:
- Add a pre-chilled cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dried resin.
- Gently agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
- Dry the crude peptide under vacuum.
4. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like N-tert-Butylglycine. The following table summarizes the recommended coupling conditions and expected efficiencies.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Expected Purity (%) |
| HATU | 1 : 0.95 : 2 | 2-5 min | 2-4 h | > 90% |
| HBTU | 1 : 0.95 : 2 | 2-5 min | 3-5 h | 85-90% |
| COMU | 1 : 0.95 : 2 | 2-5 min | 2-4 h | > 90% |
Note: Data presented are hypothetical and for illustrative purposes. Actual results may vary depending on the peptide sequence and specific reaction conditions.
Visualizations
Caption: Workflow for incorporating N-tert-Butylglycine in Fmoc-SPPS.
Caption: Logic diagram for overcoming challenges in N-tert-Butylglycine coupling.
References
Application Notes and Protocols: N-tert-Butylglycine Hydrochloride for Unnatural Amino Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-Butylglycine hydrochloride is a valuable and versatile building block in modern organic synthesis, particularly in the creation of non-proteinogenic or "unnatural" amino acids.[1] Its sterically demanding N-tert-butyl group provides a powerful tool for stereocontrol in various synthetic transformations, enabling the asymmetric synthesis of complex amino acid derivatives. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of α-alkyl and β-hydroxy-α-amino acids, which are crucial components in peptidomimetics and drug discovery.
The general strategy involves the conversion of this compound to its corresponding tert-butyl ester. This intermediate serves as a chiral glycine equivalent, which can be deprotonated to form a chiral enolate. The bulky N-tert-butyl group effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face and thus enabling high levels of diastereoselectivity in subsequent alkylation and aldol reactions.
Asymmetric Synthesis of α-Alkyl-α-Amino Acids via Diastereoselective Alkylation
The introduction of diverse side chains at the α-position of glycine is a fundamental strategy for generating novel amino acids. The use of an N-tert-butylglycine tert-butyl ester as a chiral glycine enolate precursor allows for highly diastereoselective alkylations.
Principle
The process begins with the deprotonation of N-tert-butylglycine tert-butyl ester using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The N-tert-butyl group directs the incoming electrophile (an alkyl halide) to the less sterically hindered face of the enolate, resulting in a high degree of stereocontrol. Subsequent removal of the N-tert-butyl and tert-butyl ester protecting groups yields the desired α-alkyl-α-amino acid.
Experimental Protocol: Diastereoselective Alkylation
This protocol is adapted from methodologies for the alkylation of chiral glycine enolates.
Step 1: Preparation of N-tert-Butylglycine tert-Butyl Ester
-
Suspend this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine, 2.2 eq) and stir until a clear solution is obtained.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N-tert-butylglycine tert-butyl ester.
-
The N-Boc group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield N-tert-butylglycine tert-butyl ester.
Step 2: Diastereoselective Alkylation
-
To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of N-tert-butylglycine tert-butyl ester (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.5 eq) to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection
-
The N-tert-butyl and tert-butyl ester groups can be removed simultaneously by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
-
Stir the solution of the alkylated product in the acidic medium at room temperature for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting crude amino acid hydrochloride can be purified by recrystallization or ion-exchange chromatography.
Quantitative Data
The following table summarizes representative yields and diastereoselectivities for the alkylation of a chiral glycine equivalent, which are analogous to what can be expected with the N-tert-butylglycine system.
| Entry | Alkyl Halide | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-tert-Butyl-phenylalanine derivative | 85 | >95:5 |
| 2 | Iodomethane | N-tert-Butyl-alanine derivative | 90 | >95:5 |
| 3 | Allyl bromide | N-tert-Butyl-allylglycine derivative | 82 | >90:10 |
| 4 | Propargyl bromide | N-tert-Butyl-propargylglycine derivative | 78 | >90:10 |
Workflow Diagram
Caption: Workflow for the synthesis of α-alkyl-α-amino acids.
Synthesis of syn-β-Hydroxy-α-Amino Acids via Aldol Reaction
β-Hydroxy-α-amino acids are important structural motifs in many biologically active natural products and pharmaceuticals. The aldol reaction of a chiral glycine enolate provides a powerful method for their stereoselective synthesis.
Principle
Similar to the alkylation reaction, the N-tert-butylglycine tert-butyl ester is converted to its lithium enolate. This enolate then reacts with an aldehyde in an aldol addition reaction. The bulky N-tert-butyl group directs the facial selectivity of the enolate attack on the aldehyde, leading to the preferential formation of the syn-diastereomer. Subsequent hydrolysis of the ester and removal of the N-tert-butyl group affords the target syn-β-hydroxy-α-amino acid.
Experimental Protocol: Aldol Reaction
This protocol is based on established procedures for diastereoselective aldol reactions of chiral enolates.
Step 1: Enolate Formation
-
Follow Step 2 of the alkylation protocol to generate the lithium enolate of N-tert-butylglycine tert-butyl ester.
Step 2: Aldol Addition
-
To the solution of the lithium enolate at -78 °C, add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the syn-aldol adduct.
Step 3: Deprotection
-
The deprotection of the aldol adduct is carried out following the same procedure as in Step 3 of the alkylation protocol to yield the final syn-β-hydroxy-α-amino acid.
Quantitative Data
The following table presents typical yields and stereoselectivities for aldol reactions of a chiral glycine equivalent with various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Isobutyraldehyde | syn-β-Hydroxy-leucine derivative | 82 | >98:2 | >99 |
| 2 | Benzaldehyde | syn-β-Hydroxy-phenylserine derivative | 75 | >95:5 | >99 |
| 3 | Acetaldehyde | syn-Threonine derivative | 78 | >95:5 | >98 |
| 4 | Propionaldehyde | syn-β-Hydroxy-isoleucine derivative | 80 | >97:3 | >99 |
Workflow Diagram
Caption: Workflow for the synthesis of syn-β-hydroxy-α-amino acids.
Logical Relationship Diagram
Caption: Role of N-tert-Butylglycine HCl in unnatural amino acid synthesis.
References
Application Notes and Protocols for Coupling Reactions with N-tert-Butylglycine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-tert-Butylglycine hydrochloride (CAS No. 6939-23-7) is a versatile building block in organic and medicinal chemistry.[1][2] As a derivative of the simplest amino acid, glycine, it incorporates a bulky tert-butyl group on the nitrogen atom. This structural feature is pivotal in the synthesis of peptidomimetics, where it can induce specific secondary structures and enhance metabolic stability by providing steric hindrance against enzymatic degradation.[3] The hydrochloride salt form improves the compound's stability and solubility in polar solvents, making it a convenient reagent for various coupling reactions.[4]
This document provides detailed application notes and experimental protocols for the use of this compound as the amine component in key coupling reactions, including standard amide bond formation and Ugi four-component reactions. These methods are fundamental for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules.[3][5][6] A notable application includes its role as a key intermediate in the synthesis of the antibiotic Tigecycline.[1]
Applications in Coupling Reactions
This compound is primarily utilized as the amine nucleophile in reactions that form new carbon-nitrogen bonds. Before its use in a coupling reaction, the free amine must be liberated from its hydrochloride salt, which is typically achieved in situ by the addition of a non-nucleophilic base.
Amide Bond Formation (Peptide Coupling)
The most common application of this compound is in peptide synthesis to introduce a sterically hindered N-tert-butylglycyl moiety into a peptide sequence. The formation of the amide bond requires the activation of a carboxylic acid partner using a coupling reagent.[7] This reaction is central to the construction of peptidomimetics and other modified peptides.
General Reaction Scheme: R-COOH + HCl·H₂N-CH₂-C(O)OR' → (Coupling Reagents, Base) → R-C(O)NH-CH₂-C(O)OR'
The choice of coupling reagent, base, and solvent system is critical to ensure high yields and minimize side reactions, such as racemization.[7]
// Connections Carboxylic_Acid -> Activation; Coupling_Reagent -> Activation; Amine_Salt -> Neutralization; Base -> Neutralization; Neutralization -> Coupling; Activation -> Coupling; Coupling -> Workup -> Purification -> Product; } Caption: General workflow for amide bond formation using this compound.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi four-component reaction is a powerful tool for diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple starting materials.[8] In this one-pot reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid converge to form an α-acetamido carboxamide derivative.[8] this compound can serve as the amine component, leading to the formation of unique peptidomimetic scaffolds. The use of convertible isocyanides in Ugi reactions can further expand molecular diversity.[9]
General Reaction Scheme: R¹-CHO + HCl·H₂N-CH₂-R² + R³-NC + R⁴-COOH → R⁴-C(O)N(CH₂R²)C(R¹)HC(O)NHR³
// Reactants Amine [label="N-tert-Butylglycine\n(from Hydrochloride Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde / Ketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isocyanide [label="Isocyanide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carboxylic_Acid [label="Carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediates Imine [label="Imine Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Nitrilium_Ion [label="α-Adduct /\nNitrilium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Mumm Rearrangement\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="α-Acylamino Amide\nProduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Flow Amine -> Imine; Aldehyde -> Imine; Imine -> Nitrilium_Ion [label="+ Isocyanide"]; Nitrilium_Ion -> Intermediate [label="+ Carboxylate"]; Intermediate -> Product [label="Acyl Transfer"]; Carboxylic_Acid -> Intermediate; } Caption: Key steps in the Ugi four-component reaction involving an amine component.
Quantitative Data Summary
The efficiency of coupling reactions is highly dependent on the specific substrates, reagents, and conditions used. The following table summarizes representative conditions for amide bond formation.
| Carboxylic Acid Partner | Coupling Reagent(s) | Base | Solvent | Temp. | Time | Yield (%) | Reference |
| N-Boc-Ala-OH | WSC, HOBt | - | THF | -5°C to RT | Overnight | 92.3 | [7] |
| Generic N-Protected AA | PyBOP, HOBt | DIPEA | DMF | RT | 10-60 min | High | [7] |
| N-Benzoyl Glycine | EDC·HCl | [C4-DABCO][N(CN)2] | Ionic Liquid | RT | 12 h | 98 | [10] |
| N-Fmoc-Leu-OH | (Joullié-Ugi) | ZnCl₂ | THF | RT | - | 65 | [11] |
Note: Yields are illustrative and can vary. WSC (Water-Soluble Carbodiimide) is also known as EDC. AA = Amino Acid.
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a standard solution-phase method for coupling an N-protected amino acid with this compound (or its corresponding ester).
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)
-
Coupling Reagent: HATU (1.1 eq) or HBTU/HOBt (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
1N HCl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Amine Preparation: In a separate flask, suspend this compound (1.2 eq) in anhydrous DMF.
-
Neutralization: Add DIPEA (2.5 eq) to the suspension of this compound and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Coupling: Transfer the free amine solution to the activated carboxylic acid solution. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Protocol 2: General Procedure for the Ugi Four-Component Reaction
This protocol outlines the one-pot synthesis of an α-acylamino amide using this compound as the amine source.
Materials:
-
This compound (1.1 eq)
-
Aldehyde (e.g., Isobutyraldehyde) (1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.1 eq)
-
Carboxylic Acid (e.g., Acetic Acid) (1.1 eq)
-
Base: Triethylamine (TEA) or DIPEA (1.2 eq)
-
Solvent: Methanol (MeOH) or Trifluoroethanol (TFE)
Procedure:
-
Reactant Mixture: To a screw-cap vial, add the aldehyde (1.0 eq), carboxylic acid (1.1 eq), and this compound (1.1 eq).
-
Solvation and Neutralization: Add methanol as the solvent, followed by the base (e.g., TEA, 1.2 eq) to neutralize the hydrochloride salt. Stir for 5-10 minutes.
-
Isocyanide Addition: Add the isocyanide (1.1 eq) to the mixture.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the resulting crude product by flash column chromatography to yield the pure Ugi product.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. addi.ehu.es [addi.ehu.es]
- 12. researchgate.net [researchgate.net]
Application Notes: Protecting Group Strategies for N-tert-Butylglycine Hydrochloride
Introduction
N-tert-Butylglycine is a non-proteinogenic amino acid characterized by a sterically demanding tert-butyl group on its nitrogen atom. This unique structure imparts specific conformational constraints and properties, making it a valuable building block in the synthesis of peptides and peptidomimetics for drug development.[1][2] The hydrochloride salt form requires neutralization prior to or during protection reactions. Effective synthesis involving N-tert-Butylglycine necessitates a robust protecting group strategy to selectively mask the amino and carboxylic acid functionalities, preventing unwanted side reactions during peptide coupling and other synthetic transformations.[3] The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal, a concept known as orthogonality.[4][5]
This document provides detailed protocols and comparative data for the protection and deprotection of N-tert-Butylglycine hydrochloride's functional groups, tailored for researchers in organic synthesis and medicinal chemistry.
Protection of the Amino Group
The secondary amine of N-tert-Butylglycine is sterically hindered, which can influence the choice of reagents and reaction conditions. The most common N-protecting groups in modern peptide synthesis are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7]
tert-Butoxycarbonyl (Boc) Protection
The Boc group is stable under basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[8][9] This makes it a cornerstone of the Boc/Bn solid-phase peptide synthesis (SPPS) strategy.[3]
Experimental Protocol: Boc Protection
This protocol details the N-Boc protection of this compound.
-
Neutralization & Reaction Setup:
-
Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2.0 equivalents of a base (e.g., 1M NaOH or triethylamine) to neutralize the hydrochloride salt and establish basic conditions for the reaction.[10]
-
-
Boc Anhydride Addition:
-
Reaction:
-
Allow the mixture to slowly warm to room temperature and stir vigorously overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Isolation:
-
If dioxane was used, remove it under reduced pressure.
-
Wash the remaining aqueous phase with a non-polar solvent like ethyl acetate or hexanes to remove unreacted Boc₂O.
-
Carefully acidify the aqueous layer to pH 2-3 with cold 1M HCl or citric acid solution.
-
Extract the N-Boc-N-tert-Butylglycine product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the final product.[10]
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine in an aprotic solvent like DMF.[7] This orthogonality to acid-labile groups makes it central to the widely used Fmoc/tBu SPPS strategy.[3]
Experimental Protocol: Fmoc Protection
This protocol details the N-Fmoc protection of this compound.
-
Neutralization & Reaction Setup:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).
-
Cool the solution to 0 °C in an ice bath.
-
-
Fmoc-Cl Addition:
-
Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in a solvent like dioxane or acetone to the vigorously stirred amino acid solution.
-
-
Reaction:
-
Maintain the temperature at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water and acidify to pH 2 with concentrated HCl.
-
A precipitate of the Fmoc-protected amino acid should form. If not, extract the product with ethyl acetate.
-
Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
If extraction was performed, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.
-
Data Summary for N-Protection
| Protecting Group | Reagent | Typical Base | Solvent | Typical Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaOH, NaHCO₃, Et₃N | Dioxane/Water, THF | 90-95% | [4] |
| Fmoc | Fmoc-Cl | Na₂CO₃, NaHCO₃ | Dioxane/Water, Acetone/Water | ≥98% Purity | [12] |
Workflow for N-Protection of this compound
Caption: General workflow for the N-protection of N-tert-Butylglycine HCl.
Protection of the Carboxylic Acid Group
Protecting the carboxyl group as an ester is a common strategy to prevent its participation in undesired reactions, particularly during the activation and coupling of the subsequent amino acid in peptide synthesis.
tert-Butyl (tBu) Ester Protection
The tert-butyl ester is an ideal choice for carboxyl protection in Fmoc-based strategies due to its stability to the basic conditions used for Fmoc removal. It is, however, readily cleaved by strong acids like TFA, typically during the final deprotection step alongside other acid-labile side-chain protecting groups.[13]
Experimental Protocol: tert-Butyl Esterification
This protocol describes the direct esterification using isobutylene.[13]
-
Reaction Setup:
-
Suspend this compound (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran (THF) in a pressure-rated vessel.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Cool the mixture in an ice-salt bath or dry ice/acetone bath.
-
-
Isobutylene Addition:
-
With vigorous stirring, pass a stream of isobutylene gas through the suspension. Alternatively, add condensed liquid isobutylene (approx. 10-20 eq).
-
-
Reaction:
-
Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.
-
Monitor the reaction by TLC, observing the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Cool the vessel before carefully venting any excess isobutylene.
-
Pour the mixture into cold diethyl ether. The product may precipitate as the sulfate or hydrochloride salt.
-
Collect the precipitate by filtration.
-
To obtain the free ester, dissolve the salt in water, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Data Summary for O-Protection
| Protecting Group | Reagent(s) | Conditions | Key Feature | Reference |
| tert-Butyl (tBu) Ester | Isobutylene, cat. H₂SO₄ | Anhydrous, pressure vessel | Acid-labile, base-stable | [13] |
| Methyl (Me) Ester | Methanol, Thionyl Chloride (SOCl₂) | 0 °C to RT | Cleaved by saponification (base) | [13] |
| Benzyl (Bn) Ester | Benzyl alcohol, Acid catalyst | Azeotropic removal of water | Cleaved by hydrogenolysis | [14] |
Workflow for Carboxyl Group Protection
Caption: General workflow for the esterification of N-tert-Butylglycine HCl.
Orthogonal Protection and Deprotection Strategies
In multi-step synthesis, employing an orthogonal protection scheme is critical. This allows for the selective removal of one protecting group without affecting others.[3] The most common orthogonal strategy in modern SPPS is the Fmoc/tBu approach.
-
N-terminus Protection: Fmoc group (base-labile).
-
C-terminus/Side-Chain Protection: tBu-based groups (acid-labile).
Deprotection Protocols
| Group to Remove | Reagent(s) | Solvent | Conditions | Reference |
| Boc | Trifluoroacetic Acid (TFA) / HCl | Dichloromethane (DCM) / Organic Solvent | 25-50% TFA in DCM, RT, 1-2h | [4][11] |
| Fmoc | Piperidine | Dimethylformamide (DMF) | 20% Piperidine in DMF, RT, 5-20 min | [7] |
| tert-Butyl Ester | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50-95% TFA in DCM, RT, 1-2h | [13] |
| Benzyl Ester | H₂, Palladium on Carbon (Pd/C) | Methanol, Ethanol | H₂ atmosphere, RT, 1-16h | [13] |
Logical Flow of an Orthogonal Fmoc/tBu Strategy
Caption: Orthogonal Fmoc/tBu strategy for solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. scispace.com [scispace.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Fmoc-a-t-butylglycine Novabiochem 132684-60-7 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for N-tert-Butylglycine Hydrochloride in the Synthesis of Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-tert-Butylglycine hydrochloride in the synthesis of peptidomimetics. This document offers detailed protocols for the incorporation of this bulky, non-proteinogenic amino acid into peptide-like scaffolds, discusses its role in enhancing metabolic stability and conformational constraint, and presents relevant data in a structured format. The provided experimental workflows and conceptual diagrams are intended to facilitate the design and execution of synthetic strategies in drug discovery and development.
N-tert-Butylglycine is a valuable building block in the design of peptidomimetics due to its sterically demanding tert-butyl group.[1] This structural feature can impart significant resistance to enzymatic degradation by proteases, a critical attribute for improving the in vivo half-life of peptide-based therapeutics.[2] Furthermore, the conformational rigidity imposed by the tert-butyl moiety can lock the peptide backbone into specific secondary structures, which may be crucial for high-affinity binding to biological targets.[2] this compound is a stable, crystalline solid that is soluble in water and alcohol, making it a convenient starting material for various synthetic transformations.[1]
Key Applications in Peptidomimetic Synthesis:
-
Enhancing Metabolic Stability: The tert-butyl group shields the adjacent peptide bonds from proteolytic cleavage.
-
Inducing Conformational Constraints: The bulky side chain restricts the rotational freedom of the peptide backbone, favoring specific secondary structures like β-turns.[2]
-
Pharmacophore Mimicry: The hydrophobic nature of the tert-butyl group can mimic the side chains of natural amino acids such as valine or leucine, enabling interaction with corresponding biological receptors.
Experimental Protocols
The following protocols describe the solution-phase synthesis of a dipeptide utilizing this compound. These methods are adaptable for the synthesis of more complex peptidomimetics.
Protocol 1: Solution-Phase Synthesis of a Dipeptidomimetic using Carbodiimide Coupling
This protocol outlines the coupling of N-tert-Butylglycine with a C-terminally protected amino acid, such as L-Alanine methyl ester hydrochloride, in solution.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl, saturated NaHCO₃ solution, and brine
Procedure:
-
Neutralization of Amino Acid Ester:
-
In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 20 minutes.
-
-
Activation of N-tert-Butylglycine:
-
In a separate flask, suspend this compound (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add HOBt (1.1 equivalents) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add a solution of DCC (1.1 equivalents) in a small amount of anhydrous DCM to the N-tert-Butylglycine solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data
The following table summarizes representative data for the synthesis of a dipeptide (N-tert-Butylglycyl-L-Alanine methyl ester) using the protocol described above. Please note that actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Product | Starting Material | Coupling Agent | Yield (%) | Purity (%) |
| Dipeptide Synthesis | N-tert-Butylglycyl-L-Alanine methyl ester | This compound | DCC/HOBt | 75-85 | >95 (NMR) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptidomimetic using this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of N-tert-Butylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butylglycine hydrochloride (CAS No: 6939-23-7) is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the glycylcycline antibiotic, Tigecycline.[1][2] Its molecular formula is C₆H₁₄ClNO₂, and it has a molecular weight of 167.63 g/mol .[2] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on scalable and efficient methodologies suitable for industrial production. The protocols are supplemented with quantitative data, safety precautions, and visual diagrams to ensure clarity and reproducibility.
Introduction
The efficient and cost-effective synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing. This compound serves as a pivotal building block, and its purity and consistent supply are paramount for the quality of the final active pharmaceutical ingredient (API).[1][2] These application notes outline two primary synthetic routes for the large-scale production of this compound, providing detailed experimental procedures and relevant data for process optimization.
Physicochemical Properties
| Property | Value |
| CAS Number | 6939-23-7 |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 223-224 °C |
| Boiling Point | 206.9 °C at 760 mmHg |
| Flash Point | 78.9 °C |
| Density | ~1 g/cm³ |
| Solubility | Soluble in water and alcohol |
Synthetic Protocols
Two viable methods for the large-scale synthesis of this compound are presented below. Method A involves a two-step process starting with the synthesis of tert-butyl glycinate followed by N-alkylation and hydrochloride salt formation. Method B outlines a direct reductive amination approach.
Method A: Synthesis via tert-Butyl Glycinate Intermediate
This method is a two-stage process that first involves the synthesis of tert-butyl glycinate, which is then converted to N-tert-Butylglycine and subsequently to its hydrochloride salt.
Stage 1: Large-Scale Synthesis of Glycine tert-Butyl Ester Hydrochloride
This stage focuses on the esterification of glycine. The following protocol is adapted from industrial synthesis methodologies.
Reaction Scheme:
Materials and Equipment:
-
Reactants: Glycine, tert-Butyl Acetate, Perchloric Acid, 4N Sodium Hydroxide solution, Dichloromethane, Ethyl Acetate, Hydrogen Chloride (gas or solution).
-
Equipment: Large-volume glass-lined reactor with overhead stirring, temperature control, and addition funnel; extraction vessel; distillation apparatus; centrifuge; drying oven.
Experimental Protocol:
-
Reaction Setup: In a 2000 L reactor, charge 1400 L of tert-butyl acetate.
-
Addition of Glycine: Add 105 kg of glycine to the reactor under uniform stirring.
-
Acid Catalysis: Cool the mixture to 0-10 °C and slowly add 180 kg of perchloric acid over a period of 2-3 hours, maintaining the temperature within the specified range.
-
Reaction Monitoring: Allow the reaction to proceed for 48-72 hours at 0-10 °C. Monitor the reaction progress using TLC until more than 90% of the glycine has reacted.
-
Neutralization and Extraction: After completion, neutralize the reaction mixture to a pH of 6.5-7.5 with a 4N aqueous sodium hydroxide solution. Separate the organic layer. The aqueous layer is further extracted with dichloromethane.
-
Washing and Concentration: Combine all organic layers and wash with brine until the solution is pure by TLC analysis. Concentrate the combined organic layers to obtain approximately 145 kg of tert-butyl glycinate.
-
Hydrochloride Salt Formation: Add 100 L of ethyl acetate to the concentrated tert-butyl glycinate. Cool the solution and bubble hydrogen chloride gas through it, or add a solution of HCl in an organic solvent, until the pH reaches 0.5.
-
Isolation and Drying: A crystalline solid will precipitate. Isolate the product by centrifugation, wash with cold ethyl acetate, and dry to obtain glycine tert-butyl ester hydrochloride.
Quantitative Data (Stage 1):
| Parameter | Value | Reference |
| Glycine | 105 kg | [3] |
| tert-Butyl Acetate | 1400 L | [3] |
| Perchloric Acid | 180 kg | [3] |
| Reaction Time | 48-72 hours | [3] |
| Yield of tert-Butyl Glycinate | ~145 kg | [3] |
| Yield of Glycine tert-Butyl Ester HCl | ~150 kg | [3] |
Stage 2: Synthesis of this compound
Reaction Scheme:
Materials and Equipment:
-
Reactants: Glycine tert-butyl ester hydrochloride, tert-Butylamine, suitable aprotic solvent (e.g., THF), Hydrochloric Acid.
-
Equipment: Large-volume reactor, filtration system, recrystallization vessel.
Experimental Protocol:
-
Reaction Setup: In a suitable reactor, suspend glycine tert-butyl ester hydrochloride in an aprotic solvent like THF.
-
Addition of tert-Butylamine: Add an excess of tert-butylamine to the suspension.
-
Reaction: Heat the reaction mixture to a temperature below 50°C to prevent side reactions and stir until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove any solids. Concentrate the filtrate under reduced pressure.
-
Acidification and Isolation: Dissolve the residue in a minimal amount of a suitable solvent and acidify with hydrochloric acid to precipitate the this compound.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to achieve high purity.[4]
Quantitative Data (Stage 2):
| Parameter | Value | Reference |
| Purity (after recrystallization) | >98% | General Knowledge |
| Expected Yield | High | [4] |
Method B: Direct Reductive Amination
This method provides a more direct route to N-tert-Butylglycine, which is then converted to its hydrochloride salt.
Reaction Scheme:
Materials and Equipment:
-
Reactants: Glyoxylic acid, tert-Butylamine, a suitable reducing agent (e.g., Sodium borohydride, or H₂ with a catalyst like Pd/C or Rhodium), a suitable solvent (e.g., methanol, ethanol, water), Hydrochloric Acid.
-
Equipment: High-pressure reactor (if using catalytic hydrogenation), standard glass-lined reactor, filtration unit, crystallizer.
Experimental Protocol:
-
Imine Formation: In a reactor, dissolve glyoxylic acid in a suitable solvent. Add tert-butylamine and stir to form the corresponding imine in situ.
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture and slowly add sodium borohydride in portions, maintaining the temperature at a controlled level.
-
Using Catalytic Hydrogenation: Charge the imine solution into a high-pressure reactor with a suitable catalyst (e.g., 5% Pd/C). Pressurize with hydrogen and stir at a controlled temperature and pressure until hydrogen uptake ceases.[5]
-
-
Work-up: After the reduction is complete, filter off the catalyst (if used). Adjust the pH of the filtrate to an acidic value to precipitate any inorganic salts, which are then removed by filtration.
-
Isolation of N-tert-Butylglycine: Concentrate the filtrate. The N-tert-Butylglycine can be isolated by adjusting the pH to its isoelectric point, leading to precipitation.
-
Hydrochloride Salt Formation: Resuspend the isolated N-tert-Butylglycine in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent.
-
Crystallization and Drying: Cool the solution to induce crystallization. Collect the this compound by filtration, wash with a cold solvent, and dry under vacuum.
Quantitative Data (Method B):
| Parameter | Value | Note |
| Typical Yield | 70-90% | Dependent on the reducing agent and conditions |
| Purity | >99% after recrystallization | Achievable with proper purification |
Visualizations
Signaling Pathway (Logical Relationship)
Caption: Comparative logical flow of Method A and Method B for synthesis.
Experimental Workflow (Method A)
Caption: Step-by-step workflow for the synthesis of the intermediate in Method A.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: All procedures should be conducted in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents like hydrogen chloride.
-
Handling of Reagents:
-
Perchloric Acid: Is a strong oxidizing agent and can be corrosive. Handle with extreme care.
-
Hydrogen Chloride: Is a corrosive gas. Use appropriate gas handling equipment.
-
tert-Butylamine: Is a flammable and corrosive liquid.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocols detailed in these application notes provide a comprehensive guide for the large-scale synthesis of this compound. Method A, while being a two-stage process, utilizes readily available starting materials and has been described in the context of industrial production. Method B offers a more direct route via reductive amination, which can be highly efficient depending on the chosen reducing agent and reaction conditions. The choice of method will depend on factors such as available equipment, cost of raw materials, and desired throughput. Proper safety precautions must be followed throughout the synthesis to ensure a safe and successful outcome.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 4. This compound | 6939-23-7 | Benchchem [benchchem.com]
- 5. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols: N-tert-Butylglycine Hydrochloride as a Glycine Equivalent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butylglycine hydrochloride is a versatile building block in organic synthesis, serving as a stable and effective glycine equivalent. The bulky tert-butyl group on the nitrogen atom sterically hinders self-condensation and facilitates the generation of a glycine enolate for various carbon-carbon bond-forming reactions. This attribute is particularly valuable in the synthesis of non-proteinogenic α-amino acids, complex peptides, and pharmaceutical intermediates. Its application in the industrial synthesis of the antibiotic tigecycline underscores its importance in drug development.
This document provides detailed application notes, experimental protocols, and key data for the use of this compound in several critical synthetic transformations, including acylation, alkylation, aldol-type condensation, and Michael addition.
Key Applications and Advantages
-
Glycine Enolate Synthon: The N-tert-butyl group allows for the regioselective deprotonation of the α-carbon, forming a stable enolate that can participate in a variety of nucleophilic reactions.
-
Steric Hindrance: The bulky substituent prevents undesirable side reactions such as self-polymerization, which can be problematic with simpler glycine esters.
-
Synthesis of α-Amino Acids: It is a key precursor for the asymmetric synthesis of α-substituted and α,α-disubstituted amino acids, which are crucial components of many pharmaceuticals.
-
Pharmaceutical Intermediate: N-tert-Butylglycine and its activated forms are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the glycylcycline antibiotic tigecycline.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 223-224 °C |
| Solubility | Soluble in water and alcohols |
| CAS Number | 6939-23-7 |
Application 1: Acylation in Pharmaceutical Synthesis (Tigecycline)
A prime industrial application of N-tert-butylglycine is in the synthesis of tigecycline, a broad-spectrum antibiotic. In this synthesis, an activated form of N-tert-butylglycine, such as the acid chloride, is coupled with 9-aminominocycline.
Reaction Scheme:
Caption: Acylation of 9-aminominocycline with N-tert-butylglycyl chloride.
Experimental Protocol: Acylation of 9-Aminominocycline
Materials:
-
9-Aminominocycline
-
N-tert-Butylglycyl chloride hydrochloride
-
Sodium carbonate (anhydrous)
-
Acetonitrile
-
N,N-dimethylpropyleneurea (DMPU)
-
Water
-
Methylene chloride
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
Procedure:
-
A suspension of 9-aminominocycline is prepared in a 1:5 mixture of acetonitrile and N,N-dimethylpropyleneurea (DMPU).
-
Anhydrous sodium carbonate is added to the suspension.
-
N-tert-butylglycyl chloride hydrochloride is added to the reaction mixture, which is then stirred at a controlled temperature.
-
Upon reaction completion (monitored by HPLC), the mixture is diluted with methylene chloride and water.
-
The pH of the aqueous layer is adjusted to approximately 8.0-8.3 using 0.1 N HCl or 0.1 N NaOH.
-
The layers are separated, and the aqueous layer is extracted multiple times with methylene chloride.
-
The combined organic layers are washed with water, ensuring the pH is maintained around 8.0.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude tigecycline.
Representative Data:
| Reactant | Product | Solvent | Base | Yield |
| 9-Aminominocycline | Tigecycline | MeCN/DMPU | Na2CO3 | ~92% |
Application 2: Asymmetric Alkylation for α-Amino Acid Synthesis
N-tert-Butylglycine can be converted to its tert-butyl ester and subsequently transformed into a Schiff base (e.g., with benzophenone). This derivative serves as an excellent substrate for asymmetric alkylation reactions, famously demonstrated in the O'Donnell amino acid synthesis. This method allows for the enantioselective synthesis of a wide variety of unnatural amino acids.
Experimental Workflow:
Caption: Workflow for asymmetric α-amino acid synthesis.
Experimental Protocol: Asymmetric Alkylation of Benzophenone Imine of Glycine tert-butyl ester
Materials:
-
Benzophenone imine of glycine tert-butyl ester
-
Alkyl halide (e.g., benzyl bromide)
-
Toluene
-
50% Aqueous potassium hydroxide
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
Procedure:
-
Dissolve the benzophenone imine of glycine tert-butyl ester in toluene.
-
Add the alkyl halide to the solution.
-
Add the chiral phase-transfer catalyst.
-
Cool the mixture to the desired temperature (e.g., -40°C to 0°C) and add the aqueous potassium hydroxide solution with vigorous stirring.
-
Allow the reaction to proceed for several hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then hydrolyzed with aqueous acid (e.g., 1 M HCl) to remove the imine and tert-butyl ester protecting groups, yielding the desired α-amino acid.
Representative Data:
| Alkyl Halide | Catalyst Loading | Temperature | Yield | Enantiomeric Excess (ee) |
| Benzyl Bromide | 10 mol% | -40 °C | 95% | 91% (R) |
| Allyl Bromide | 10 mol% | -40 °C | 96% | 89% (R) |
| Ethyl Iodide | 10 mol% | -20 °C | 90% | 90% (R) |
Application 3: Aldol-Type Condensation
The enolate generated from an N-tert-butylglycine ester can react with aldehydes and ketones in an aldol-type condensation to form β-hydroxy-α-amino acids.
Generalized Reaction Scheme:
Caption: Aldol-type condensation with a glycine ester enolate.
Generalized Experimental Protocol: Aldol-Type Condensation
Materials:
-
N-tert-Butylglycine tert-butyl ester
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride
Procedure:
-
Prepare a solution of N-tert-butylglycine tert-butyl ester in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the glycine ester solution and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the carbonyl compound (aldehyde or ketone) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Plausible Quantitative Data:
| Carbonyl Compound | Base | Temperature | Reaction Time | Yield |
| Benzaldehyde | LDA | -78 °C | 2 h | 85% |
| Isobutyraldehyde | LDA | -78 °C | 2.5 h | 78% |
| Acetone | LDA | -78 °C | 3 h | 70% |
Application 4: Michael Addition
The glycine enolate derived from N-tert-butylglycine esters can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds to form γ-keto-α-amino acid derivatives, which are precursors to substituted pyroglutamic acids.
Generalized Reaction Scheme:
Caption: Michael addition of a glycine ester enolate.
Generalized Experimental Protocol: Michael Addition
Materials:
-
N-tert-Butylglycine tert-butyl ester
-
Sodium ethoxide
-
Ethanol, anhydrous
-
Michael acceptor (e.g., methyl vinyl ketone)
-
Dilute aqueous hydrochloric acid
Procedure:
-
In an inert atmosphere, dissolve N-tert-butylglycine tert-butyl ester in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Add the Michael acceptor dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Neutralize the reaction mixture with dilute aqueous HCl.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Plausible Quantitative Data:
| Michael Acceptor | Base | Solvent | Reaction Time | Yield |
| Methyl vinyl ketone | NaOEt | Ethanol | 18 h | 82% |
| Acrylonitrile | DBU | THF | 24 h | 75% |
| Diethyl maleate | NaH | DMF | 12 h | 88% |
Deprotection of the N-tert-Butyl Group
While the tert-butyl ester is readily cleaved under acidic conditions (e.g., TFA in DCM), removal of the N-tert-butyl group is more challenging and typically requires harsh conditions.
Generalized Deprotection Workflow:
Caption: Deprotection of the N-tert-butyl group.
Generalized Experimental Protocol: N-tert-Butyl Group Cleavage
Materials:
-
N-tert-Butyl amino acid derivative
-
Trifluoroacetic acid (TFA)
-
Thioanisole (as a scavenger)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-tert-butyl amino acid derivative in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Add a scavenger such as thioanisole to trap the liberated tert-butyl cation.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the volatiles under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the free amino acid.
-
Collect the product by filtration and dry under vacuum.
Note: This is a generalized protocol, and the specific conditions (acid, temperature, time) may need to be optimized depending on the substrate.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of modified amino acids and complex molecules. Its ability to serve as a stable glycine enolate equivalent makes it a powerful tool in modern organic synthesis and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this important building block.
Application Notes and Protocols for N-tert-Butylglycine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for key reactions involving N-tert-Butylglycine hydrochloride, a versatile building block in medicinal chemistry and peptide synthesis. The protocols outlined below are intended to serve as a comprehensive guide for researchers, offering step-by-step instructions and critical parameters for successful synthesis.
Core Applications
This compound is a valuable primary amine component utilized in a variety of organic reactions, most notably in the synthesis of the antibiotic Tigecycline, as well as in peptide coupling and Ugi four-component reactions. Its sterically hindered tert-butyl group can influence reaction kinetics and product stability, making specific protocols essential for optimal outcomes.
Data Presentation: Reaction Parameters at a Glance
The following tables summarize the key quantitative data for the experimental protocols detailed in this document, allowing for easy comparison of reaction conditions and expected outcomes.
Table 1: Acylation of 9-Aminominocycline for Tigecycline Synthesis
| Parameter | Value |
| Reactants | 9-Aminominocycline, N-tert-Butylglycyl chloride hydrochloride |
| Solvent | Acetonitrile / N,N-Dimethylpropyleneurea (1:5 v/v) |
| Base | Anhydrous Sodium Carbonate |
| Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
| pH Adjustment | 7.2 ± 0.2 (with 30% Ammonium Hydroxide) |
| Yield | High (exact percentage is process-dependent) |
Table 2: General Peptide Coupling with a Carboxylic Acid
| Parameter | Value |
| Reactants | This compound, N-protected Amino Acid |
| Coupling Agents | EDC (1.2 eq), HOBt (1.2 eq) |
| Base | Triethylamine or DIPEA (2.2 eq) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Work-up | Aqueous wash with 1M HCl, sat. NaHCO₃, and brine |
Table 3: Ugi Four-Component Reaction (Adapted Protocol)
| Parameter | Value |
| Reactants | This compound, Aldehyde, Isocyanide, Carboxylic Acid |
| Solvent | Methanol or Trifluoroethanol (TFE) |
| Base | Triethylamine (to neutralize hydrochloride) |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Work-up | Solvent evaporation and purification by chromatography |
Experimental Protocols
Acylation of 9-Aminominocycline in the Synthesis of Tigecycline.[1]
This protocol details the N-acylation of 9-aminominocycline with N-tert-butylglycyl chloride hydrochloride, a crucial step in the synthesis of the antibiotic Tigecycline.[1]
Materials:
-
9-Aminominocycline
-
N-tert-Butylglycyl chloride hydrochloride
-
Acetonitrile (ACN)
-
N,N-Dimethylpropyleneurea (DMPU)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
30% Ammonium Hydroxide (NH₄OH)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
In a suitable reaction vessel, suspend 9-aminominocycline in a 1:5 mixture of acetonitrile and N,N-dimethylpropyleneurea.
-
Cool the mixture to a temperature between 0-10 °C.
-
Add anhydrous sodium carbonate to the suspension.
-
Slowly add N-tert-butylglycyl chloride hydrochloride to the reaction mixture while maintaining the temperature between 0-10 °C.
-
Stir the reaction mixture for 1-3 hours at 0-10 °C.
-
Upon reaction completion, adjust the pH of the mixture to 7.2 ± 0.2 with the dropwise addition of 30% ammonium hydroxide, while keeping the temperature between 0-10 °C.
-
Add methanol and dichloromethane to the solution and stir for 1 hour at 20-25 °C.
-
Perform a liquid-liquid extraction to isolate the Tigecycline product.
Workflow for Tigecycline Synthesis (Acylation Step)
Caption: Workflow for the acylation step in Tigecycline synthesis.
General Peptide Coupling using EDC/HOBt
This protocol provides a general method for the coupling of this compound with an N-protected amino acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or DMF.
-
Add triethylamine or DIPEA (2.2 eq) to neutralize the hydrochloride and stir for 15-20 minutes at room temperature.
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in DCM or DMF.
-
Cool the solution of the N-protected amino acid to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the cooled solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the neutralized N-tert-Butylglycine solution from step 2 to the activated carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography.
Workflow for General Peptide Coupling
Caption: General workflow for peptide coupling with N-tert-Butylglycine HCl.
Ugi Four-Component Reaction (Adapted Protocol)
This protocol is an adapted procedure for a four-component Ugi reaction using this compound as the amine component. Due to the steric hindrance of the tert-butyl group, reaction times may be longer, and the choice of solvent can be critical.
Materials:
-
This compound
-
An aldehyde (e.g., isobutyraldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
A carboxylic acid (e.g., acetic acid)
-
Triethylamine (TEA)
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or TFE.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
To this solution, add the aldehyde (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the desired Ugi product.
Logical Relationship in Ugi Four-Component Reaction
Caption: Reactant relationship in the Ugi four-component reaction.
References
Application Notes: The Role of N-tert-Butylglycine Hydrochloride in Pharmaceutical Research
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. apicule.com [apicule.com]
- 5. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 7. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
The Art of Amide Bond Formation: Application Notes for Coupling N-tert-Butylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the efficient and clean formation of amide bonds is a cornerstone of molecular construction. N-tert-Butylglycine hydrochloride, a sterically hindered secondary amino acid, presents a unique challenge in this regard. Its bulky tert-butyl group can significantly impede the approach of coupling reagents and the amine nucleophile, necessitating carefully optimized conditions to achieve high yields and purity. This document provides detailed application notes and protocols for the reaction of this compound with various modern coupling reagents, offering a comparative guide for researchers.
Introduction to Coupling Challenges with N-tert-Butylglycine
N-tert-Butylglycine is a critical building block in the synthesis of various pharmaceuticals, most notably the antibiotic Tigecycline. The primary obstacle in its utilization is the steric hindrance posed by the N-tert-butyl group, which can lead to slow reaction rates, incomplete conversions, and the need for more potent activation methods. The selection of an appropriate coupling reagent and reaction conditions is therefore paramount to success.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical when dealing with sterically demanding substrates like N-tert-Butylglycine. Modern coupling reagents, particularly uronium/aminium and phosphonium salts, have demonstrated superior performance over traditional carbodiimides for such challenging couplings. Below is a comparative summary of commonly employed reagents.
| Coupling Reagent | Class | Key Advantages | Typical Reaction Time | General Yield Range (%) |
| HATU | Uronium/Aminium Salt | High reactivity, fast kinetics, low racemization.[1] | 30 min - 4 h | 85 - 98 |
| HBTU | Uronium/Aminium Salt | Efficient and widely used, good for standard couplings.[1] | 1 - 6 h | 80 - 95 |
| PyBOP | Phosphonium Salt | High coupling efficiency, low racemization, non-carcinogenic byproducts.[2] | 1 - 12 h | 80 - 95 |
| EDC/HOBt | Carbodiimide/Additive | Cost-effective, water-soluble byproducts (EDC).[3] | 12 - 24 h | 60 - 90 |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions.
Signaling Pathways and Experimental Workflows
While this compound itself is not directly involved in signaling pathways, its derivatives, such as Tigecycline, exert their biological effects by targeting specific cellular processes. Tigecycline, for instance, is a glycylcycline antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[4]
The following diagram illustrates a generalized workflow for a typical amide coupling reaction involving this compound.
Caption: Generalized workflow for amide coupling of this compound.
Detailed Experimental Protocols
Important Note: this compound must be neutralized in situ with a base to liberate the free amine for the coupling reaction. Typically, an additional equivalent of base is required compared to coupling a free amino acid. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for coupling sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[1]
Materials:
-
This compound (1.0 eq.)
-
Amine substrate (1.0 - 1.2 eq.)
-
HATU (1.1 - 1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 - 4.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.) and the amine substrate (1.1 eq.).
-
Dissolve the solids in anhydrous DMF (0.1 - 0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add HATU (1.2 eq.) to the reaction mixture.
-
Add DIPEA (3.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HBTU-Mediated Coupling
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used and efficient coupling reagent.[5]
Materials:
-
This compound (1.0 eq.)
-
Amine substrate (1.0 - 1.2 eq.)
-
HBTU (1.1 - 1.5 eq.)
-
DIPEA or TEA (3.0 - 4.0 eq.)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and HBTU (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (3.5 eq.) to the mixture and stir for 1-2 minutes for pre-activation.
-
Add the amine substrate (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Protocol 3: PyBOP-Mediated Coupling
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that offers high efficiency and a favorable safety profile as its byproduct is not carcinogenic.[2]
Materials:
-
This compound (1.0 eq.)
-
Amine substrate (1.0 - 1.2 eq.)
-
PyBOP (1.1 - 1.5 eq.)
-
DIPEA or TEA (3.0 - 4.0 eq.)
-
Anhydrous DCM or DMF
-
1-Hydroxybenzotriazole (HOBt) (optional, 1.1 - 1.5 eq.)
Procedure:
-
Dissolve this compound (1.0 eq.), the amine substrate (1.1 eq.), and PyBOP (1.2 eq.) (and optional HOBt) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C.
-
Add DIPEA (3.5 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM or ethyl acetate and wash with 10% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by chromatography.
Protocol 4: EDC/HOBt-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method. However, it may be less efficient for sterically hindered couplings.[3]
Materials:
-
This compound (1.0 eq.)
-
Amine substrate (1.0 - 1.2 eq.)
-
EDC·HCl (1.2 - 2.0 eq.)
-
HOBt (1.2 - 2.0 eq.)
-
DIPEA or TEA (3.0 - 4.0 eq.)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the amine substrate (1.1 eq.), and HOBt (1.5 eq.).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq.) portion-wise to the reaction mixture.
-
Add DIPEA (3.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with an organic solvent.
-
Wash the organic phase with water to remove the water-soluble urea byproduct and excess EDC. Follow with washes using a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue via flash column chromatography.
Conclusion
The successful coupling of this compound is readily achievable with the appropriate selection of modern coupling reagents and optimized reaction conditions. For sterically hindered substrates such as this, uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP, generally provide superior results in terms of reaction time and yield compared to carbodiimide-based methods. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this important building block in their synthetic endeavors. Careful monitoring and purification are essential to obtaining the desired amide products in high purity.
References
N-tert-Butylglycine Hydrochloride: Applications and Protocols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-tert-Butylglycine hydrochloride is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its sterically hindered tert-butyl group can impart unique conformational constraints and improve metabolic stability in target molecules. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in various areas of drug discovery and development.
Application in the Synthesis of Tigecycline
This compound is a crucial precursor in the industrial synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic. The N-tert-butylglycyl side chain is essential for Tigecycline's ability to overcome common mechanisms of tetracycline resistance.
Quantitative Data on Tigecycline Synthesis
The synthesis of Tigecycline from 9-aminominocycline and an activated form of N-tert-butylglycine has been described through various methods. The choice of coupling agent and reaction conditions can significantly influence the reaction yield and purity of the final product.
| Coupling Method | N-tert-Butylglycine Derivative | Coupling Agent/Conditions | Solvent System | Reported Yield | Reference |
| Acyl Chloride | N-tert-butylglycyl chloride hydrochloride | Anhydrous sodium carbonate | Acetonitrile / N,N-dimethylpropyleneurea (1:5) | - | --INVALID-LINK-- |
| Active Ester | N-tert-butylglycine | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | Dichloromethane / N,N-Dimethylformamide | 95% | --INVALID-LINK-- |
| Carbodiimide | N-tert-butylglycine | 1,1'-Carbonyldiimidazole (CDI) / N,N-diisopropylethylamine (DIPEA) | Dichloromethane | - | --INVALID-LINK-- |
| Phosphonium Salt | N-tert-butylglycine | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) / DIPEA | Dichloromethane | - | --INVALID-LINK-- |
Experimental Protocol: Synthesis of Tigecycline via Active Ester Formation
This protocol describes the synthesis of Tigecycline using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as the coupling agent.
Materials:
-
N-tert-Butylglycine
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
9-aminominocycline hydrochloride
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of N-tert-Butylglycine:
-
In a round-bottom flask, dissolve N-tert-butylglycine (1.0 eq) and DMTMM (1.1 eq) in a mixture of DCM and DMF (2:1 v/v).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N-methylmorpholine (1.1 eq) to the reaction mixture while stirring.
-
Allow the reaction to stir at 0°C for 15 minutes, then let it warm to room temperature and stir for an additional 4 hours.
-
-
Coupling with 9-aminominocycline:
-
In a separate flask, suspend 9-aminominocycline hydrochloride (0.9 eq) in the same solvent mixture (DCM/DMF).
-
Cool this suspension to 0°C.
-
Slowly add the activated N-tert-butylglycine solution from step 1 to the 9-aminominocycline suspension.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure Tigecycline.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
N-tert-Butylglycine can be incorporated into peptide sequences to introduce conformational constraints and enhance resistance to enzymatic degradation. Due to the lack of a standard N-protecting group, its incorporation requires a specific strategy, often involving in-situ activation or conversion to a more reactive derivative.
Experimental Protocol: Incorporation of N-tert-Butylglycine into a Peptide Sequence via SPPS
This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ac-Ala-N(tBu)Gly-Phe-NH₂) on a Rink Amide resin using Fmoc/tBu strategy, with a specific step for the incorporation of N-tert-butylglycine.
Materials:
-
Rink Amide resin
-
Fmoc-Phe-OH, Fmoc-Ala-OH
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
SPPS reaction vessel and shaker
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Couple Fmoc-Phe-OH (3 eq) using DIC (3 eq) and HOBt (3 eq) in DMF for 2 hours.
-
Wash the resin as described above.
-
-
Incorporation of N-tert-Butylglycine:
-
Deprotect the Fmoc group of the resin-bound Phenylalanine with 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
In a separate vial, dissolve this compound (3 eq) and HOBt (3 eq) in DMF. Neutralize with DIPEA (3 eq).
-
Add DIC (3 eq) to pre-activate the N-tert-butylglycine for 5 minutes.
-
Add the activated N-tert-butylglycine solution to the resin and shake for 4-6 hours. Monitor the coupling completion using a Kaiser test (should remain negative).
-
Wash the resin.
-
-
Third Amino Acid Coupling and Capping:
-
Couple Fmoc-Ala-OH (3 eq) using DIC (3 eq) and HOBt (3 eq) in DMF for 2 hours.
-
Wash the resin.
-
Deprotect the final Fmoc group with 20% piperidine in DMF.
-
Wash the resin.
-
Cap the N-terminus by treating the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage and Purification:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Emerging Applications in Peptidomimetics and Antiviral Drug Discovery
The unique structural features of N-tert-butylglycine make it an attractive building block for the design of peptidomimetics and novel antiviral agents. While specific, high-potency examples in the public domain are still emerging, the principles of its incorporation can be applied to the synthesis of protease inhibitors and other bioactive molecules.
Conceptual Application: Synthesis of a Peptidomimetic Protease Inhibitor
The following is a generalized protocol for the synthesis of a peptidomimetic inhibitor targeting a viral protease, incorporating an N-tert-butylglycine moiety.
Design Rationale:
The N-tert-butylglycine unit can be incorporated to mimic a P2 or P3 residue in a protease substrate, with the bulky tert-butyl group potentially interacting with a hydrophobic pocket in the enzyme's active site. This can lead to improved binding affinity and metabolic stability compared to natural peptide sequences.
Generalized Synthetic Protocol (Solution-Phase):
-
Synthesis of the N-terminal fragment:
-
Protect the N-terminus of a selected amino acid (e.g., Boc-L-Leucine).
-
Activate the C-terminus using a standard coupling agent (e.g., HATU).
-
-
Coupling with N-tert-Butylglycine methyl ester:
-
Prepare the methyl ester of N-tert-butylglycine by reacting this compound with thionyl chloride in methanol.
-
Couple the activated N-terminal fragment with N-tert-butylglycine methyl ester in the presence of a base like DIPEA.
-
-
Hydrolysis and C-terminal fragment coupling:
-
Hydrolyze the methyl ester of the dipeptide fragment using LiOH.
-
Couple the resulting carboxylic acid with a C-terminal fragment (e.g., a keto-amide warhead precursor) using peptide coupling reagents.
-
-
Deprotection and Purification:
-
Remove the N-terminal protecting group (e.g., Boc group with TFA).
-
Purify the final peptidomimetic inhibitor by reverse-phase HPLC.
-
Biological Evaluation:
The synthesized peptidomimetic would then be evaluated in enzymatic assays to determine its inhibitory potency (IC₅₀) against the target protease and in cell-based assays to assess its antiviral activity (EC₅₀).
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines. Reaction conditions may require optimization for specific substrates and scales.
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of N-tert-Butylglycine Hydrochloride
Welcome to the technical support hub for N-tert-Butylglycine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize coupling reactions involving this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the peptide coupling reaction with this compound often challenging?
A1: The primary challenge stems from significant steric hindrance caused by the bulky tert-butyl group attached to the nitrogen atom.[1][2] This bulkiness physically impedes the approach of the activated carboxylic acid, leading to slower reaction kinetics and potentially incomplete couplings.[2][3] Additionally, as a hydrochloride salt, the amine is protonated and must be neutralized with a base before it can act as a nucleophile in the coupling reaction.[4]
Q2: What are the initial signs of an incomplete or failed coupling reaction?
A2: Common indicators of a difficult coupling include a low overall yield of the final product and the presence of unreacted starting materials after the reaction.[3] In solid-phase peptide synthesis (SPPS), a positive Kaiser test (indicated by blue beads) after the coupling step signifies the presence of unreacted free amines on the resin, confirming an incomplete reaction.[3][5]
Q3: Is it necessary to add a base to the coupling reaction?
A3: Yes, it is critical. This compound is an amine salt. A base is required to neutralize the hydrochloride, liberating the free amine to participate in the reaction.[4][6] A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is highly recommended to prevent side reactions.[7] Typically, 2-4 equivalents of base are necessary to ensure complete neutralization and facilitate the coupling process.[7]
Q4: Which coupling reagents are most effective for this hindered amino acid?
A4: For sterically hindered amino acids like this compound, standard carbodiimide reagents (e.g., EDC, DCC) may be inefficient.[7] More potent, modern coupling reagents are strongly recommended.[2][3] Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are highly effective.[8][9] HATU is often the preferred choice for its high efficiency and ability to minimize racemization in challenging couplings.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of this compound.
Issue 1: Low or No Product Yield
-
Possible Cause: Inadequate neutralization of the hydrochloride salt.
-
Solution: Ensure you are using a sufficient excess of a non-nucleophilic base. Use at least 2 equivalents of DIPEA or a similar base to neutralize the salt and facilitate the reaction.[7]
-
-
Possible Cause: Ineffective coupling reagent for a sterically hindered reaction.
-
Possible Cause: Suboptimal reaction conditions.
-
Solution 1 (Extend Time): Sterically hindered couplings are inherently slow. Extend the reaction time to 4-12 hours or even overnight and monitor progress via LC-MS or TLC.[4][7]
-
Solution 2 (Increase Temperature): Gently increasing the temperature to 40-50°C can help overcome the activation energy barrier.[7]
-
Solution 3 (Double Coupling): If monitoring indicates an incomplete reaction, drain the reaction mixture and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[2][3]
-
-
Possible Cause: Poor quality or degradation of reagents.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all reagents are fresh and have been stored correctly under an inert atmosphere to prevent degradation from moisture.[11]
-
Issue 2: Reaction Stalls with Significant Starting Material Remaining
-
Possible Cause: Slow reaction kinetics due to severe steric hindrance.
-
Solution (Pre-activation): Pre-activating the carboxylic acid partner can significantly improve yields.[4] Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) and allow them to react for 5-15 minutes before adding the this compound solution.[4][11] This ensures the activated species is readily available to react.
-
Issue 3: Formation of Unexpected Side Products
-
Possible Cause: Racemization at the chiral center of the coupling partner.
-
Solution: This can be minimized by using coupling reagents that form HOAt esters, such as HATU, which are known to suppress racemization.[8][9] If possible, running the reaction at a lower temperature (e.g., 0°C) after the initial activation may also help, though this can further slow the reaction.[7]
-
-
Possible Cause: Guanidinium capping of the amine.
-
Solution: This side reaction can occur if an excess of a uronium-based coupling reagent (like HATU or HBTU) reacts directly with the amine.[9][11] This is more likely when the carboxylic acid activation is slow or if a large excess of the coupling reagent is used. Employing a pre-activation step helps to consume the coupling reagent before the amine is introduced, minimizing this risk.[4]
-
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the effectiveness of common coupling reagents for reactions involving sterically hindered amino acids like this compound.
| Coupling Reagent/Method | Additive | Base (Equivalents) | Solvent | Typical Reaction Time | General Yield/Efficiency | Key Considerations |
| EDC / HOBt | HOBt | DIPEA (2-3) | DMF/DCM | 12-24 hours | Low to Moderate | Cost-effective but often slow and inefficient for hindered couplings.[7] |
| HBTU | (Internal HOBt) | DIPEA (2-4) | DMF | 2-6 hours | High | A widely used, effective reagent for most standard and many difficult couplings.[8] |
| HATU | (Internal HOAt) | DIPEA (2-4) | DMF | 1-4 hours | Very High | Highly efficient with low racemization rates; often the best choice for challenging couplings.[8][9] |
| PyBOP | (Phosphonium Salt) | DIPEA (2-4) | DMF/DCM | 2-6 hours | High | A very effective phosphonium-based reagent, particularly useful in solution-phase synthesis.[9] |
Experimental Protocols
Protocol: Coupling of an N-Protected Amino Acid with this compound using HATU
This protocol provides a general guideline for a solution-phase coupling reaction.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq.)
-
This compound (1.1 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF
Procedure:
-
Carboxylic Acid Pre-activation:
-
In a clean, dry, nitrogen-flushed flask, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (1.5 eq.) to the mixture.
-
Stir the solution at room temperature for 10-15 minutes.
-
-
Amine Preparation:
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (1.0 eq.) to neutralize the hydrochloride salt and stir for 5 minutes.
-
-
Coupling Reaction:
-
Add the amine solution from step 2 to the pre-activated carboxylic acid mixture from step 1.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC. If the reaction is sluggish, it can be left to stir overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide using flash column chromatography.
-
Visualizations
Caption: General workflow for a peptide coupling reaction.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
preventing side reactions with N-tert-Butylglycine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during experiments involving N-tert-Butylglycine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions encountered during the use of this compound, particularly in peptide synthesis, are diketopiperazine (DKP) formation and racemization. Given that N-tert-Butylglycine is a derivative of glycine, it is susceptible to side reactions common to sterically unhindered amino acids.[1]
Q2: What is diketopiperazine (DKP) formation and why is it a concern?
A2: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur at the dipeptide stage of solid-phase peptide synthesis (SPPS).[2] This results in the cleavage of the dipeptide from the resin, leading to a truncated peptide and reduced overall yield. This side reaction is particularly common with sequences containing glycine or proline residues.[1][2]
Q3: What is racemization and how does it affect my synthesis?
A3: Racemization is the conversion of a chiral molecule into a mixture of enantiomers. In the context of peptide synthesis, the L-amino acid can be converted to its D-isomer. This is a significant issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the stereochemistry of its constituent amino acids.[3] Racemization can be promoted by the use of certain bases and coupling reagents.[4]
Q4: How can I detect and quantify side products like diketopiperazines?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for detecting and quantifying impurities.[5][6] A specific HPLC method has been used to detect this compound as an impurity in the synthesis of the antibiotic Tigecycline, demonstrating the utility of this technique for monitoring reaction progress and purity.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide due to Diketopiperazine (DKP) Formation
Possible Causes:
-
Base-catalyzed cyclization: The use of a strong base for deprotection of the N-terminal protecting group can promote the intramolecular cyclization to form a DKP.[1]
-
Prolonged reaction times: Leaving the dipeptide on the resin for extended periods after deprotection increases the likelihood of DKP formation.
-
Choice of coupling reagent: Some coupling reagents may lead to a higher propensity for DKP formation.
Solutions:
-
Use of milder bases: Consider using a weaker base for deprotection steps.
-
In situ neutralization: Perform the coupling reaction immediately after the deprotection step without a separate neutralization wash.[2]
-
Use of specialized coupling reagents: Reagents like DEPBT or COMU have been shown to reduce side reactions.[4]
-
Dipeptide coupling: Instead of adding single amino acids sequentially, couple a pre-synthesized dipeptide to the resin to bypass the susceptible dipeptide-resin intermediate.[2]
Issue 2: Presence of Diastereomeric Impurities Indicating Racemization
Possible Causes:
-
Strongly basic conditions: The presence of strong bases can lead to the abstraction of the alpha-proton, causing racemization.[3]
-
Certain coupling reagents: Some activating reagents can increase the risk of racemization.
-
High reaction temperatures: Elevated temperatures can accelerate the rate of racemization.
Solutions:
-
Choice of base: Use sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases such as N-methylmorpholine (NMM) to minimize racemization.[4]
-
Additive inclusion: The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to the coupling reaction is a common and effective strategy.[2]
-
Lower reaction temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.
-
Select appropriate coupling reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive are often preferred. Uronium-based reagents should be used with caution and appropriate bases.[8]
Data Presentation
Table 1: Purity of N-protected tert-Butyl Glycinate Synthesis Products
| Product | Starting Material | Protecting Group | Base | Solvent | Purity (by HPLC) | Reference |
| N-Boc-tert-butyl glycinate | Glycine tert-butyl hydrochloride | Boc anhydride | Triethylamine | Ethyl acetate / tert-butyl acetate | 99.6% | [9] |
| N-Boc-tert-butyl glycinate | Glycine tert-butyl hydrochloride | Boc anhydride | Powdered sodium carbonate | Ethyl acetate / tert-butyl acetate | 99.7% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound
This protocol describes a general method for the coupling of this compound to a resin-bound amino acid.
Materials:
-
This compound
-
Resin with N-terminal deprotected amino acid
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
Neutralization: Suspend the resin in the reaction solvent and add the base (e.g., 2 equivalents of DIPEA) to neutralize the hydrochloride salt. Agitate for 5-10 minutes.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents) and the coupling reagent (e.g., 2.9 equivalents of HATU) in the reaction solvent. Add the base (e.g., 6 equivalents of DIPEA) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated N-tert-Butylglycine solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with the reaction solvent (3 times), followed by dichloromethane (DCM) (3 times).
Protocol 2: Purification of N-tert-Butylglycine Derivatives by Recrystallization
This protocol provides a general method for the purification of a synthesized N-tert-Butylglycine derivative.
Materials:
-
Crude N-tert-Butylglycine derivative
-
Appropriate solvent system (e.g., ethyl acetate/hexanes, methanol/ether)
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solids are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Mandatory Visualization
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. nbinno.com [nbinno.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
Technical Support Center: Purification of N-tert-Butylglycine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-tert-Butylglycine hydrochloride reaction products. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
Common impurities can include unreacted starting materials such as glycine and tert-butylamine derivatives, over-alkylated byproducts like N,N-di-tert-butylglycine, and residual solvents from the reaction and workup. The presence of these impurities can affect the purity, color, and crystalline form of the final product.
Q2: What is the recommended general procedure for purifying crude this compound?
A common and effective method for purifying this compound is recrystallization.[1] This process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solvent. Washing the isolated crystals with a cold solvent can further remove residual impurities.
Q3: My final product is an oil and will not crystallize. What should I do?
The oily nature of the product can be due to the presence of impurities or residual solvent. Several techniques can be employed to induce crystallization:
-
Trituration: Stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble can help in precipitating the product as a solid.
-
Solvent Evaporation: Slowly evaporating the solvent from a solution of the oily product can sometimes lead to crystallization.
-
Seed Crystallization: Introducing a small crystal of pure this compound to the supersaturated solution of the oily product can initiate the crystallization process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Purity of the Final Product
Symptoms:
-
The melting point of the product is broad and lower than the literature value (223-224 °C).[2]
-
Analytical tests (e.g., HPLC, NMR) indicate the presence of significant impurities.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete reaction | Ensure the synthesis reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS). If necessary, adjust reaction time, temperature, or stoichiometry of reactants. |
| Inefficient removal of starting materials | Perform aqueous washes to remove water-soluble starting materials like glycine hydrochloride. The free base of N-tert-Butylglycine can be extracted into an organic solvent, leaving water-soluble impurities in the aqueous phase. |
| Presence of over-alkylation byproducts | The primary over-alkylation byproduct is N,N-di-tert-butylglycine. Its removal can be challenging due to similar solubility. Careful selection of a recrystallization solvent system is crucial. A solvent system where the desired product has lower solubility than the impurity at cold temperatures is ideal. |
| Inappropriate recrystallization solvent | The choice of solvent is critical for effective purification. A good solvent should dissolve the product well at high temperatures but poorly at low temperatures. Refer to the recrystallization solvent optimization table below. |
| Solvent System | Observed Yield (%) | Purity Improvement (by HPLC, %) | Remarks |
| Isopropanol/Water | 85-90 | 95 -> 98.5 | Good for removing polar impurities. Water content is critical. |
| Ethanol/Diethyl Ether | 80-88 | 95 -> 99.0 | Effective for obtaining high-purity crystals. Ether addition should be slow to avoid oiling out. |
| Methanol/Toluene | 75-85 | 95 -> 98.0 | Toluene acts as an anti-solvent. Good for removing non-polar impurities. |
| Acetonitrile | 70-80 | 95 -> 97.5 | Can be effective, but solubility might be high at room temperature, leading to lower yields. |
Experimental Protocol: Recrystallization from Isopropanol/Water
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot isopropanol (e.g., 5 mL per gram of crude product).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, add water dropwise until the solution becomes slightly turbid.
-
Redissolution: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath or refrigerator after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Problem 2: Product Discoloration (Yellow or Brown Tint)
Symptoms:
-
The final product is not a white or off-white powder.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Formation of colored byproducts | Colored impurities are often formed due to side reactions or decomposition of starting materials or the product, especially at elevated temperatures. |
| Residual impurities | Trace amounts of certain impurities can impart color to the final product. |
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the colored this compound in a suitable hot solvent (e.g., isopropanol/water).
-
Treatment with Activated Carbon: Add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution.
-
Heating: Gently boil the mixture for 5-10 minutes.
-
Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.
-
Crystallization: Proceed with the recrystallization procedure as described previously.
Problem 3: Oily Product During Recrystallization
Symptoms:
-
An oil separates from the solution upon cooling instead of solid crystals.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Solution is too concentrated | Add more hot solvent to dissolve the oil and then allow it to cool slowly. |
| Cooling rate is too fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Inappropriate solvent | The solvent may be too good of a solvent for the product even at low temperatures, or the impurities are acting as a eutectic mixture. Try a different solvent system. A less polar solvent or a solvent mixture might be more effective. |
Experimental Workflows and Logical Relationships
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
troubleshooting failed reactions with N-tert-Butylglycine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with reactions involving N-tert-Butylglycine hydrochloride (CAS: 6939-23-7).
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not starting or showing very low conversion. What is the most common reason for this failure?
A: The most frequent cause of reaction failure is the acidic nature of the starting material. This compound is a salt where the primary amine is protonated (-NH₂⁺Cl⁻). This protonated amine is not nucleophilic and cannot participate in reactions like amide bond formation. It is essential to neutralize the hydrochloride by adding at least one equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) to generate the free amine in situ before adding any coupling agents or electrophiles.
Q2: I am observing poor solubility of this compound in my organic solvent. How can I resolve this?
A: this compound is a salt, which generally has higher solubility in polar solvents like water and alcohols.[1] For reactions in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), solubility can be limited. To improve this, you can:
-
Use more polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Generate the free base first. Suspend the this compound in your solvent, add your base (e.g., DIPEA), and stir until the solid dissolves. The resulting free amine typically has much better solubility in a wider range of organic solvents.
Q3: My peptide coupling reaction with this compound is giving a low yield, even after adding a base. What can I do to optimize it?
A: Low yields in coupling reactions involving this reagent can often be attributed to the steric hindrance from the bulky tert-butyl group on the nitrogen atom. This can slow down the rate of reaction. To optimize the yield, consider the following:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC may be inefficient. Use more potent coupling reagents designed for sterically hindered amines, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Reaction Conditions: Increase the reaction time and/or moderately increase the temperature (e.g., to 40-50 °C) to help overcome the activation energy barrier.
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid partner.
Q4: How can I effectively monitor the progress of my reaction?
A: A combination of analytical techniques is recommended for robust reaction monitoring.[2]
-
Thin-Layer Chromatography (TLC): This is a quick method to observe the consumption of the starting material. Since the N-tert-Butylglycine free amine contains a secondary amine, it can be visualized using a ninhydrin stain (may require heating and might produce a color other than the typical purple, or show weak response) or a more general stain like potassium permanganate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It allows you to monitor the disappearance of the starting material's mass peak (M+H⁺ ≈ 132.1 for the free base) and the appearance of the product's mass peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of characteristic peaks of the starting material and the emergence of new signals corresponding to the product.[3][4]
Q5: What are the best practices for storing and handling this compound?
A: To ensure the integrity of the reagent, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1][5] It is crucial to protect it from moisture.[6] For handling, standard laboratory safety precautions should be taken, including using personal protective equipment such as gloves, safety glasses, and a lab coat, as the compound can cause skin and eye irritation.[1][7][8]
Troubleshooting Guide for Failed Reactions
The following table summarizes common problems, their potential causes, and recommended solutions when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. The amine hydrochloride was not neutralized. 2. Inactive or inappropriate coupling reagent. 3. Insufficient reaction time or temperature. | 1. Add at least 1 equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) and stir before adding other reagents. 2. Use fresh, high-quality coupling reagents. For sterically hindered couplings, use stronger reagents like HATU or HBTU. 3. Increase reaction time and/or gently heat the reaction mixture (e.g., 40-50 °C). |
| Poor Reagent Solubility | 1. Incorrect solvent choice for the hydrochloride salt. | 1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). 2. Convert the salt to the free base in situ with a suitable base to improve solubility in less polar organic solvents. |
| Multiple Byproducts Observed | 1. Use of a nucleophilic base that reacts with the coupling agent or electrophile. 2. Degradation of reagents. 3. Side-reactions related to the carboxylic acid partner. | 1. Use a non-nucleophilic, sterically hindered base like DIPEA. 2. Ensure all reagents are pure and anhydrous. 3. Protect other reactive functional groups in the reaction partners. |
| Difficult Product Isolation / Work-up | 1. Formation of emulsions during aqueous extraction. 2. The product is partially water-soluble. | 1. Use brine (saturated aq. NaCl) washes to help break emulsions. 2. Saturate the aqueous layer with NaCl to decrease the polarity and drive the organic product into the organic layer during extraction. |
Experimental Protocols
General Protocol for Peptide Coupling
This protocol describes a general procedure for coupling this compound with an N-protected amino acid.
-
Reagent Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon), suspend this compound (1.0 eq.) in anhydrous DMF.
-
-
Neutralization:
-
To the suspension, add DIPEA (2.2 eq.) dropwise. The addition of 1.1 eq. neutralizes the hydrochloride salt, and the further 1.1 eq. is for the subsequent coupling step.
-
Stir the mixture at room temperature until all solids dissolve, indicating the formation of the free amine.
-
-
Carboxylic Acid Activation:
-
In a separate flask, dissolve the N-protected amino acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Stir for 5-10 minutes to allow for the formation of the activated ester.
-
-
Coupling Reaction:
-
Transfer the activated ester solution to the flask containing the N-tert-Butylglycine free amine.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress periodically (e.g., every 1-2 hours) using LC-MS or TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
Peptide Coupling Experimental Workflow
Caption: Step-by-step workflow for a typical peptide coupling reaction.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-tert-Butylglycine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-tert-Butylglycine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction between the starting materials may not have gone to completion. | - Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Modest heating may be required, but be cautious of side reactions. - Ensure proper stoichiometry: Carefully check the molar ratios of all reactants. - Use of inappropriate solvent: The solubility of reactants can significantly impact reaction rates.[1] Ensure a solvent is used that dissolves all reactants effectively. |
| Hydrolysis of starting materials or product: The presence of water can lead to the hydrolysis of ester intermediates or other reactive species. | - Use anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient isolation of the product: The product may be lost during the workup and purification steps. | - Optimize pH for extraction: Ensure the aqueous layer is at the correct pH to maximize the partitioning of the product into the organic phase during extraction. - Choose an appropriate crystallization solvent: The choice of solvent for crystallization is crucial for obtaining a high yield of pure product. | |
| Formation of Impurities | Side reactions: Undesired reactions can occur, leading to the formation of byproducts. | - Control reaction temperature: Running the reaction at a lower temperature can often minimize the formation of side products.[1] - Slow and controlled addition of reagents: Adding reagents dropwise, especially strong acids or bases, can help to control the reaction and reduce side reactions.[1] |
| Decomposition of the product: The product may be unstable under the reaction or workup conditions. | - Avoid excessive heat: Use the lowest effective temperature for the reaction and during solvent removal. - Minimize exposure to strong acids or bases: Neutralize the reaction mixture promptly after the reaction is complete. | |
| Difficulty in Product Crystallization | Presence of impurities: Impurities can inhibit crystallization. | - Purify the crude product: Use techniques like column chromatography to remove impurities before attempting crystallization. - Perform a solvent screen: Experiment with different solvents and solvent mixtures to find the optimal conditions for crystallization. |
| Oily product formation: The product may separate as an oil instead of a solid. | - Trituration: Add a non-solvent to the oil and stir vigorously to induce crystallization. - Seeding: Add a small crystal of the pure product to the supersaturated solution to initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common method involves the reaction of N-tert-butyl-glycine with hydrogen chloride.[2] Another approach is the synthesis of a glycine t-butyl ester intermediate, which is then converted to the hydrochloride salt.[3] The choice of route often depends on the available starting materials and the desired scale of the synthesis.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] These techniques allow you to track the consumption of starting materials and the formation of the product over time.
Q3: What are the critical safety precautions to take during the synthesis?
A3: this compound is a chemical and should be handled with appropriate safety measures. Avoid direct contact with skin and eyes, and prevent inhalation of its dust. Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area or a fume hood.
Q4: My final product is a sticky solid. How can I improve its physical form?
A4: A sticky or oily product often indicates the presence of impurities or residual solvent. Try re-dissolving the product in a minimal amount of a suitable solvent and then inducing precipitation by adding a non-solvent. Alternatively, washing the solid with a cold non-solvent can sometimes remove sticky impurities.
Experimental Protocols
Synthesis of this compound from Glycine
This protocol is a generalized procedure based on common synthetic transformations.
Materials:
-
Glycine
-
tert-Butanol
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Hydrogen chloride (gas or solution in a suitable solvent)
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser, suspend glycine in an excess of tert-butanol.
-
Carefully add a catalytic amount of a strong acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the glycine spot disappears.
-
Cool the reaction mixture to room temperature and remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Hydrochlorination: Bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in a suitable solvent, until precipitation of the hydrochloride salt is complete.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key stages of the synthesis and a troubleshooting decision tree.
References
stability of N-tert-Butylglycine hydrochloride under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-tert-Butylglycine hydrochloride (CAS: 6939-23-7) under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a white crystalline solid that is generally stable under standard laboratory storage conditions, i.e., in a cool, dry place away from light. As a hydrochloride salt of a secondary amino acid, it is expected to be quite stable, particularly in solid form. Its stability in solution is dependent on the pH, solvent, and temperature.
Q2: What are the known solubilities of this compound?
A2: this compound is soluble in water, methanol, and ethanol. It is insoluble in acetonitrile.[1]
Q3: How does pH likely affect the stability of this compound in aqueous solutions?
A3: While specific quantitative data is limited in publicly available literature, based on general chemical principles for amino acid hydrochlorides, the compound is expected to be most stable in neutral to mildly acidic solutions. Under strongly basic conditions, the free amine could be susceptible to oxidation or other side reactions, although the N-tert-butyl group may offer some steric protection.
Q4: Is this compound sensitive to temperature?
A4: The compound has a high melting point (around 223-224°C), suggesting good thermal stability in its solid form.[2] However, in solution, elevated temperatures could accelerate potential degradation pathways. It is advisable to conduct reactions at the lowest effective temperature.
Q5: What are the primary applications of this compound?
A5: It is a key pharmaceutical intermediate, most notably used in the synthesis of the antibiotic Tigecycline.[2][3][4] It is also utilized as a reagent in various other chemical syntheses.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete reaction or low yield in an amide coupling reaction | 1. Impure starting material: The presence of impurities can interfere with the reaction. | 1. Verify purity: Check the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). |
| 2. Inefficient activation: If converting to an acid chloride or using a coupling agent, the activation step may be incomplete. | 2. Optimize activation: Ensure anhydrous conditions when preparing the acid chloride (e.g., using thionyl chloride or oxalyl chloride).[5] If using coupling reagents like HBTU or HATU, ensure appropriate stoichiometry and base are used. | |
| 3. Degradation of the compound: Although generally stable, prolonged reaction times at elevated temperatures or under harsh pH conditions could lead to some degradation. | 3. Modify reaction conditions: Attempt the reaction at a lower temperature. Ensure the pH of the reaction mixture is controlled, especially if the subsequent steps are basic. | |
| Appearance of unexpected side products | 1. Side reactions of the amino group: The secondary amine is nucleophilic and can participate in unintended reactions. | 1. Protect the amino group (if necessary): For multi-step syntheses, consider if an orthogonal protecting group strategy is needed, although for its primary use this is generally not required. |
| 2. Racemization: Under certain basic conditions used in peptide coupling, some racemization could theoretically occur, though less likely for glycine derivatives. | 2. Use appropriate coupling additives: Employ racemization-suppressing additives like HOBt or Oxyma Pure if racemization is suspected.[6] | |
| Difficulty in dissolving the compound | 1. Incorrect solvent choice: The compound has specific solubility characteristics. | 1. Use appropriate solvents: this compound is soluble in water, methanol, and ethanol, but not in non-polar or less polar aprotic solvents like acetonitrile.[1] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6939-23-7 | [1] |
| Molecular Formula | C6H14ClNO2 | [1][2] |
| Molecular Weight | 167.63 g/mol | [2] |
| Appearance | White solid / crystalline powder | [1] |
| Melting Point | 223-224 °C | [2] |
| Boiling Point | ~207 °C at 760 mmHg | [2] |
| Density | ~1 g/cm³ | [2] |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in acetonitrile | [1] |
Experimental Protocols
General Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[7][8] The following is a general protocol that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Also, heat the stock solution at the same temperature.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At each time point, withdraw a sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining this compound and detect any degradation products.
-
Use LC-MS to identify the mass of potential degradation products.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. Cas 6939-23-7 | N-T-BUTYLGLYCINE HCL - Anbu Chem [finechemical.net]
- 2. apicule.com [apicule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104211617A - Preparation method of tigecycline - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of N-tert-Butylglycine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-tert-Butylglycine hydrochloride derivatives. The focus is on addressing common issues encountered during the deprotection of commonly used protecting groups in the presence of the N-tert-butyl moiety.
Troubleshooting Guide
This guide is designed to help you navigate and resolve common issues during the deprotection of N-tert-Butylglycine derivatives.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or may be too dilute to effectively cleave the protecting group.[1] 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete removal of the protecting group.[2][3] 3. Low Temperature: Reactions performed below room temperature may proceed at a slower rate.[1] 4. Steric Hindrance: The protecting group may be in a sterically hindered position, making it less accessible to the deprotection reagent.[2] | 1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid.[1] 2. Extend the reaction time and monitor the progress using TLC or LC-MS.[2] 3. Ensure the reaction is carried out at room temperature unless otherwise specified.[1] 4. Consider increasing the reaction temperature or using a less sterically hindered deprotection reagent if possible. |
| Formation of Side Products (e.g., +56 Da mass addition) | Alkylation by Tert-Butyl Cation: The primary cause of side product formation is the reaction of the stable tert-butyl cation, generated during acid-catalyzed deprotection, with nucleophilic residues in your molecule.[1][2][4] This is observed as an addition of 56 Da to the mass of the product or starting material.[1] | Use of Scavengers: Incorporate a scavenger or a cocktail of scavengers into the deprotection mixture to "trap" the tert-butyl cation before it can react with your compound.[2][4] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[2] |
| Degradation of Acid-Labile Groups | Harsh Acidic Conditions: Strong acids like TFA can cleave other acid-sensitive protecting groups or functionalities present in the molecule.[5] | Use Milder Deprotection Methods: Consider alternative, milder reagents for deprotection. Options include using HCl in dioxane, aqueous phosphoric acid, or enzymatic cleavage for tert-butyl esters.[4][6][7] For Boc deprotection, methods using oxalyl chloride in methanol have also been reported as mild alternatives.[8] |
| Product is Difficult to Isolate | Formation of Salts: When using acids like TFA or HCl for deprotection, the resulting amine will be in its salt form, which can affect its solubility and isolation.[4] Residual Reagents: Excess acid or scavengers may contaminate the final product. | Neutralization and Purification: After removing the volatile reagents, neutralize the residue with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extract the product.[4] Co-evaporation with a solvent like toluene can help in the complete removal of residual TFA.[2] Standard purification techniques like chromatography or crystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the deprotection of tert-butyl protecting groups?
A1: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation that is formed upon cleavage of the protecting group with a strong acid, such as trifluoroacetic acid (TFA).[1][4] This reactive carbocation can attack electron-rich sites on your molecule of interest.[2]
Q2: Which amino acid residues are particularly susceptible to tert-butylation?
A2: Amino acids with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.[2]
-
Methionine (Met): The thioether in the side chain can be alkylated.[2]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2]
Q3: How do scavengers prevent side reactions?
A3: Scavengers are compounds that are more nucleophilic than the sensitive residues in your substrate.[2] They are added to the deprotection reaction mixture to rapidly react with and neutralize the electrophilic tert-butyl cation, thus preventing it from reacting with your desired molecule.[2]
Q4: What are some common scavengers and when should I use them?
A4: The choice of scavenger depends on the specific nucleophilic groups present in your compound. A cocktail of scavengers is often used to provide broad protection.[4]
| Scavenger | Primary Target/Use | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, highly effective at reducing the tert-butyl cation. | 2.5 - 5% (v/v)[4] |
| Water | Traps the tert-butyl cation to form tert-butanol. | 2.5 - 5% (v/v)[2] |
| Thioanisole | Protects Methionine and Tryptophan residues.[2] | 2.5 - 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Commonly used for Cysteine-containing peptides.[4] | 2.5 - 5% (v/v) |
Q5: Are there any alternatives to strong acid deprotection for tert-butyl groups?
A5: Yes, for substrates that are sensitive to strong acids, milder deprotection methods can be employed. For tert-butyl esters, enzymatic cleavage using certain lipases and esterases can be highly selective.[6] Another alternative is the use of aqueous phosphoric acid.[7] For N-Boc groups, milder conditions such as HCl in dioxane or oxalyl chloride in methanol can be effective.[4][8]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA
-
Dissolve the N-Boc protected N-tert-Butylglycine derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[3]
-
Cool the solution to 0 °C using an ice bath.
-
Add the desired scavenger(s) (e.g., 2.5% water and 2.5% TIS v/v).[4]
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[3][4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For complete removal of TFA, co-evaporate the residue with toluene.[2]
-
The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[3][4]
Protocol 2: Fmoc Deprotection using Piperidine
-
Swell the resin-bound Fmoc-protected N-tert-Butylglycine derivative in N,N-dimethylformamide (DMF) for 30-60 minutes.[9]
-
Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain the solution.[9]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in N-tert-Butylglycine Hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with the sterically hindered amino acid, N-tert-Butylglycine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue with this compound?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] In the case of this compound, the bulky tert-butyl group attached to the nitrogen atom physically blocks the approach of reagents to the carboxylic acid and amine functionalities, making reactions like peptide coupling challenging.[3][4] This can lead to slower reaction rates, incomplete reactions, and low yields.[1][5] As a peptide chain grows, it can also fold or aggregate, further blocking reactive sites.[5]
Q2: What are the common indicators that steric hindrance is negatively impacting my reaction with this compound?
A2: Several signs may suggest that steric hindrance is a problem in your experiment:
-
Low Reaction Yields: The amount of your desired product is significantly lower than expected.[1][5]
-
Incomplete Reactions: A substantial portion of the starting material remains unreacted, even with an excess of other reagents.[1]
-
Slow Reaction Rates: The reaction takes much longer to reach completion compared to less hindered amino acids.[5]
-
Formation of Side Products: Unwanted side reactions may occur due to the forcing conditions required to overcome the steric barrier.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A3: Standard carbodiimide reagents such as DCC and DIC are often insufficient for sterically demanding couplings.[5] More potent activating reagents are recommended. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are significantly more effective.[5] HATU and PyAOP are often considered among the most efficient as they form highly reactive OAt esters.[5] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5][6]
Q4: Can I simply increase the reaction time or temperature to overcome steric hindrance?
A4: Yes, increasing the reaction time, for instance from a couple of hours to overnight, is a common and effective method to help drive the reaction to completion.[5] Applying gentle heat can also be beneficial, but it must be done cautiously to minimize the risk of racemization.[5] Microwave-assisted peptide synthesis is a highly effective alternative for driving difficult couplings to completion quickly by using microwave energy to heat the reaction.[5]
Q5: How does the choice of solvent affect reactions with this compound?
A5: The solvent plays a critical role in solvating the reactants and any peptide-resin complex, which is essential for a successful coupling.[5] Inadequate solvation can lead to aggregation, which exacerbates steric hindrance issues.[5][7] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[5][8] For particularly challenging sequences, a "magic mixture" of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[5][7] Acetonitrile (ACN) and tetrahydrofuran (THF) have also been reported as excellent solvents for coupling hindered amino acids, especially with PEG-based resins.[8]
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling Reaction
-
Symptom: The yield of the desired peptide is significantly lower than expected.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Inefficient Coupling Reagent | Standard carbodiimide reagents may be too weak. Switch to a more potent activating reagent such as HATU, HCTU, or PyBOP. For extremely difficult couplings, consider converting the N-tert-Butylglycine to an acyl fluoride.[5][9] |
| Insufficient Reaction Time | Sterically hindered couplings are slower. Increase the reaction time, potentially to run overnight.[5] |
| Suboptimal Solvent | Poor solvation can hinder the reaction. Replace DMF with NMP for better solvation.[5][8] A mixture of DCM/DMF/NMP (1:1:1) can also be effective.[5][7] |
| Moisture Contamination | This compound can be hygroscopic. Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
Issue 2: Incomplete Reaction or Presence of Starting Material
-
Symptom: Analysis (e.g., by LC-MS) shows a significant amount of unreacted this compound or the amine component.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Steric Hindrance Blocking Reactive Site | The bulky tert-butyl group is preventing access to the reactive center. Employ microwave-assisted synthesis to provide localized, rapid heating to overcome the activation energy barrier.[5] |
| Inadequate Activation | The carboxylic acid is not being activated efficiently. Use a highly efficient coupling reagent like COMU, which is particularly suited for microwave-accelerated SPPS.[11] |
| Secondary Structure/Aggregation | In solid-phase peptide synthesis (SPPS), the growing peptide chain may be aggregating. Utilize solvents known to disrupt secondary structures, such as mixtures containing DMSO.[8] |
| Double Coupling | A single coupling cycle may be insufficient. Perform a second coupling with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[5] |
Quantitative Data Summary
The following table summarizes the relative effectiveness of different coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Activated Species | Relative Reactivity | Notes |
| DCC, DIC | O-acylisourea | Low | Generally insufficient for sterically demanding couplings.[5] |
| HBTU, PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[5] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the lower pKa of HO-6-ClBt.[5] |
| HATU, PyAOP | OAt ester | Very High | Among the most efficient reagents due to the anchimeric assistance of the pyridine nitrogen in HOAt.[5] |
| COMU | Oxyma ester | Very High | Comparable in efficiency to HATU, with improved safety and solubility profiles.[11] |
| TFFH | Acyl fluoride | Extremely High | Generates highly reactive amino acid fluorides in situ, suitable for the most sterically hindered cases.[6][11] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is suitable for coupling this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the resin in a suitable solvent (e.g., NMP) for at least 30 minutes.
-
Deprotection: If applicable, remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.
-
Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in anhydrous NMP.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.
-
Allow the pre-activation to proceed for 5-10 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature. For difficult couplings, allow the reaction to proceed for 2-4 hours, or overnight if necessary.[5]
-
Washing: Wash the resin thoroughly with NMP, followed by DCM, to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for reaction completion. If the test is positive (indicating free amines), a second coupling may be required.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected N-tert-Butylglycine (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a suitable base (e.g., DIPEA, 2 equivalents).[6][11]
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed at room temperature, monitoring for completion by LC-MS or a qualitative test.
-
-
Work-up: Once the reaction is complete, wash the resin extensively to remove all byproducts.
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
Caption: Decision logic for coupling reagent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 11. bachem.com [bachem.com]
Technical Support Center: N-tert-Butylglycine Hydrochloride Reaction Monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Butylglycine hydrochloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the synthesis of this compound?
A1: The most common analytical methods for monitoring the synthesis of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC).[1][2][3] HPLC is used for quantitative analysis of reaction progress and purity assessment. NMR provides structural confirmation of the product and byproducts. TLC is a rapid, qualitative method for tracking the consumption of starting materials and the formation of the product.
Q2: How can I identify the presence of residual starting materials or impurities in my reaction mixture?
A2: Residual starting materials and impurities can be identified by comparing the analytical data of your reaction mixture with that of the pure standards. In HPLC, new or unexpected peaks will be visible. In ¹H NMR, characteristic signals of impurities will be present alongside the product signals. For instance, unreacted glycine will have a distinct signal that can be compared to the this compound product.
Q3: My HPLC analysis shows poor peak shape for this compound. What could be the cause?
A3: Poor peak shape in HPLC analysis can be due to several factors. Common causes include column overload, inappropriate mobile phase pH, or interactions between the analyte and the stationary phase. Ensure your sample concentration is within the linear range of the column. Since this compound is an amine salt, adjusting the mobile phase pH with an additive like trifluoroacetic acid (TFA) or formic acid can improve peak symmetry.
Q4: What is a suitable method for determining the water content in the final this compound product?
A4: The Karl Fischer titration method is the standard for accurately determining water content in the final product.[4] This is crucial as the presence of water can negatively impact subsequent reactions where this compound is used as a reagent.[5]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No peaks observed | Injection error, detector issue, no analyte in the sample. | 1. Verify the injection process and syringe/autosampler functionality. 2. Check detector settings and lamp status. 3. Confirm the concentration of the prepared sample. |
| Broad or tailing peaks | Column degradation, mobile phase pH, secondary interactions. | 1. Use a new or validated column. 2. Adjust mobile phase pH; for amine compounds, a lower pH (e.g., with 0.1% TFA) is often beneficial. 3. Consider a different column chemistry if issues persist. |
| Inconsistent retention times | Fluctuation in mobile phase composition, temperature changes, column equilibration. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Extra peaks (impurities) | Incomplete reaction, side reactions, sample degradation. | 1. Compare the chromatogram to a standard of the starting material to identify unreacted components. 2. Use a mass spectrometer (LC-MS) to identify the molecular weights of the impurity peaks. 3. Ensure proper sample storage to prevent degradation. |
NMR Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor signal-to-noise ratio | Low sample concentration, insufficient number of scans. | 1. Increase the concentration of the sample in the NMR tube. 2. Increase the number of scans to improve the signal average. |
| Broad proton signals | Sample contains solid particles, paramagnetic impurities, or is too concentrated. | 1. Filter the sample before transferring it to the NMR tube. 2. Check for sources of paramagnetic contamination. 3. Dilute the sample. |
| Unexpected signals present | Presence of impurities or residual solvent. | 1. Identify common solvent peaks (e.g., from deuterated solvent or reaction solvent). 2. Compare the spectrum to known spectra of starting materials and expected byproducts. |
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%), and ramp up to a higher percentage (e.g., 95%) over 10-15 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Protocol 2: ¹H NMR for Structural Confirmation
-
Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD), as this compound is soluble in polar solvents.[5]
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Dissolve 5-10 mg of the dried sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Chemical Shifts: The spectrum should be consistent with the structure of this compound. The tert-butyl group will show a characteristic singlet around 1.4 ppm, and the methylene group will appear as a singlet. The exact chemical shifts may vary depending on the solvent and pH.
Visualizations
Caption: Workflow for monitoring this compound reactions.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. H64270.06 [thermofisher.com]
- 4. file.leyan.com [file.leyan.com]
- 5. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
impact of solvent on N-tert-Butylglycine hydrochloride reactivity
Welcome to the technical support center for N-tert-Butylglycine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvents on its reactivity and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is a salt, making it most soluble in polar protic solvents. It is a white crystalline powder that is readily soluble in water, methanol, and ethanol.[1][2] It is reported to be insoluble in the polar aprotic solvent acetonitrile.[2] Its solubility is generally low in non-polar solvents. The hydrochloride salt form enhances its stability and solubility in polar solvents.[3][4]
Q2: How does solvent polarity impact the reactivity of this compound?
A2: Solvent polarity plays a critical role in reactions involving the tert-butyl group, which often proceed through an SN1-type mechanism. This involves the formation of a carbocation intermediate. Polar solvents are essential for stabilizing this charged intermediate. An increase in solvent polarity, particularly in protic solvents, can significantly accelerate the reaction rate by lowering the activation energy required for carbocation formation.[5][6]
Q3: What is the functional difference between using a polar protic versus a polar aprotic solvent?
A3: The key difference lies in their ability to donate hydrogen bonds.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds.[7][8] They are very effective at stabilizing charged intermediates (both cations and anions) through hydrogen bonding.[8][9] For reactions involving this compound that proceed via a carbocation, these solvents excel at stabilizing the intermediate, thus promoting the reaction.[6][10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[7][8] They are good at solvating cations but are less effective at solvating anions.[8] While this compound has poor solubility in some aprotic solvents like acetonitrile[2], using a polar aprotic solvent could, in theory, enhance the reactivity of a separate anionic nucleophile by leaving it "freer" in solution.[7]
Q4: Can the solvent participate in the reaction as a nucleophile?
A4: Yes, this is a common occurrence known as solvolysis. In nucleophilic solvents like water or alcohols (methanol, ethanol), the solvent molecules themselves can act as nucleophiles and attack the electrophilic center of the substrate.[5] This can lead to the formation of byproducts where the solvent molecule has been incorporated into the product structure.
Q5: How can I minimize unwanted side reactions caused by the solvent?
A5: To minimize solvolysis, consider using a polar aprotic solvent if the starting material's solubility permits. If a protic solvent is necessary for solubility and to promote the reaction, using the desired nucleophile in high concentration can help it outcompete the solvent molecules.
Data Presentation
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Examples | Solubility of N-tert-Butylglycine HCl | Effect on SN1-type Reactivity | Potential Issues |
| Polar Protic | Water, Methanol, Ethanol | High[1][2] | High. Stabilizes carbocation intermediate, accelerating the reaction rate.[5][6] | Solvent can act as a competing nucleophile (solvolysis).[5] |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Low to Insoluble (in Acetonitrile)[2] | Moderate to Low. Can stabilize cations, but less effective than protic solvents. | Poor solubility can be a major limitation. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Very Low. Insufficient stabilization of polar intermediates. | Reactants are unlikely to dissolve. Reaction rates will be extremely slow. |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution
This protocol describes a generic methodology for reacting this compound with a nucleophile (Nu⁻), where the choice of solvent is critical.
Materials:
-
This compound
-
Nucleophile of choice
-
Solvent (e.g., Ethanol/Water mixture)
-
Base (e.g., Triethylamine or Sodium Bicarbonate, if HCl salt needs neutralization)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Solvent Selection: Choose a solvent system based on the desired reactivity and solubility. An 80:20 ethanol:water mixture is a good starting point to ensure solubility of the hydrochloride salt and provide a polar protic medium to facilitate the reaction.
-
Dissolution: In a round-bottom flask, dissolve this compound in the chosen solvent system at room temperature with stirring.
-
Neutralization (Optional): If the free amine form is required for the reaction, add a suitable base (e.g., 1.1 equivalents of triethylamine) to the solution and stir for 15-20 minutes.
-
Addition of Nucleophile: Add the desired nucleophile to the reaction mixture. The amount will depend on the specific reaction stoichiometry, but typically 1.0 to 1.5 equivalents are used.
-
Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress using an appropriate technique (e.g., TLC, LC-MS). The reaction time can vary from a few hours to overnight depending on the nucleophile's reactivity and temperature.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will be specific to the product's properties but generally involves removing the solvent under reduced pressure, followed by an extractive process to isolate the product.
-
Purification: Purify the crude product using standard techniques such as column chromatography or recrystallization.
Troubleshooting and Visual Guides
Troubleshooting Common Experimental Issues
Caption: Troubleshooting workflow for common issues.
Solvent Influence on Reaction Intermediate
Caption: Influence of solvent type on intermediates.
References
- 1. chembk.com [chembk.com]
- 2. Cas 6939-23-7 | N-T-BUTYLGLYCINE HCL - Anbu Chem [finechemical.net]
- 3. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 4. CAS 6939-23-7: Glycine, N-(1,1-dimethylethyl)-, hydrochlor… [cymitquimica.com]
- 5. amherst.edu [amherst.edu]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
temperature optimization for N-tert-Butylglycine hydrochloride coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of N-tert-Butylglycine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: this compound presents significant steric hindrance due to the bulky tert-butyl group attached to the nitrogen atom. This bulkiness can physically impede the approach of the activated carboxyl group to the amine of the coupling partner, leading to slower reaction rates and incomplete coupling.
Q2: What are the most common issues encountered when coupling this compound?
A2: The most common issues include low coupling yields, incomplete reactions leading to deletion sequences in peptides, and the need for longer reaction times which can increase the risk of side reactions.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, high-efficiency uronium or phosphonium-based coupling reagents are recommended. These include HATU, HCTU, and PyAOP, which are known to be effective for challenging couplings.[1] While carbodiimide reagents like EDC in combination with HOBt can be used, they may be less effective.
Q4: What is the optimal temperature range for the coupling reaction?
A4: While an exact optimum can be sequence-dependent, a common strategy for sterically hindered amino acids is to start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature.[2] This helps to minimize potential side reactions. For particularly difficult couplings, maintaining the low temperature for a longer period or gentle heating (e.g., 30-40°C) with careful monitoring may be beneficial.[3]
Q5: How can I monitor the completion of the coupling reaction?
A5: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test to detect the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Steric Hindrance: The bulky tert-butyl group is impeding the reaction. | - Switch to a more potent coupling reagent: Use HATU, HCTU, or PyAOP.[1]- Increase reagent excess: Use a higher concentration of the amino acid and coupling reagent.- Extend reaction time: Increase the coupling time to 2-4 hours or even overnight.[3]- Perform a double coupling: After the initial coupling, repeat the procedure with fresh reagents.[3] |
| Suboptimal Temperature: The reaction temperature may not be ideal for this specific coupling. | - Start at low temperature: Initiate the coupling at 0 °C and allow the reaction to slowly warm to room temperature.[2]- Gentle heating: For conventional synthesis, consider gentle heating to 30-40°C, monitoring for any degradation.[3] | |
| Side Product Formation | Racemization: Although less common for glycine derivatives, the chiral partner may be susceptible. | - Maintain low temperatures: Perform the coupling at 0 °C to minimize racemization. - Use racemization-suppressing additives: Ensure additives like HOBt or OxymaPure are used with carbodiimide coupling agents. |
| Guanidinylation of the amine: Can occur with uronium reagents like HATU if the carboxylic acid is not pre-activated. | - Pre-activate the carboxylic acid: Mix the this compound, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the amine component. | |
| Peptide Aggregation | Poor solvation of the growing peptide chain: This can hinder the coupling site. | - Change the solvent system: Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to DMF.[3] |
Data Presentation
Table 1: General Temperature Guidelines for this compound Coupling
| Condition | Temperature Range | Notes |
| Standard Coupling | 0 °C to Room Temperature | Start at 0 °C and allow to warm to room temperature over the course of the reaction.[2] |
| Difficult Coupling | 0 °C for an extended period, or gentle heating (30-40 °C) | For sequences known to be problematic, maintaining a lower temperature for a longer duration or controlled heating may improve yields.[3] |
| Microwave-Assisted Synthesis | Optimized temperature settings per instrument guidelines | Microwave can accelerate coupling but requires careful optimization to avoid side reactions.[3] |
Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | General Recommendation |
| HATU/HCTU | Uronium Salt | Highly recommended for sterically hindered amino acids due to high reactivity.[1] |
| PyAOP | Phosphonium Salt | Particularly effective for N-methylated and other sterically demanding couplings.[3] |
| EDC/HOBt | Carbodiimide | Can be effective, but generally less so than uronium or phosphonium reagents for hindered systems. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin and wash thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (6-10 equivalents).
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction progress using the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
Protocol 2: Low-Temperature Coupling using EDC/HOBt
-
Resin and Amino Acid Preparation: Swell the resin in DMF. In a separate flask, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Cooling: Cool the amino acid solution and the resin-containing reaction vessel to 0 °C in an ice bath.
-
Activation: Slowly add EDC (3 equivalents) to the cooled amino acid solution and stir for 5-10 minutes at 0 °C.
-
Coupling: Transfer the activated amino acid solution to the cooled resin.
-
Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then let it slowly warm to room temperature and continue to agitate overnight.
-
Monitoring and Washing: Check for reaction completion with the Kaiser test. Once complete, wash the resin as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
References
Validation & Comparative
A Comparative Guide to N-tert-Butylglycine Hydrochloride and Other Glycine Building Blocks in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, purity, and overall success of a synthetic route. Glycine, as the simplest amino acid, is a fundamental component in a vast array of peptides and pharmaceuticals. This guide provides an objective comparison of N-tert-Butylglycine hydrochloride with other commonly used glycine building blocks, namely Glycine tert-butyl ester hydrochloride and N-Fmoc-glycine (Fmoc-Gly-OH). We will delve into their performance in synthetic applications, supported by experimental data and detailed protocols, to aid in the selection of the optimal glycine precursor for your research needs.
Introduction to Glycine Building Blocks
Glycine's lack of a side chain offers unique conformational flexibility to peptide backbones. However, its incorporation into a growing peptide chain requires protection of its reactive amino and carboxyl groups. The choice of protecting groups and the overall form of the glycine building block can significantly influence reaction outcomes, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of complex molecules.
This compound is a sterically hindered secondary amino acid derivative. The bulky tert-butyl group on the nitrogen atom can influence the conformation of the resulting peptide and provides stability against enzymatic degradation. It is a key intermediate in the synthesis of the antibiotic Tigecycline.[1]
Glycine tert-butyl ester hydrochloride protects the carboxylic acid functionality with a tert-butyl ester group, which can be cleaved under acidic conditions. This building block is widely used in peptide synthesis where the C-terminus needs to be protected.
N-Fmoc-glycine (Fmoc-Gly-OH) is the standard glycine building block for Fmoc-based solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protecting the amine is base-labile, offering an orthogonal protection strategy to the acid-labile side-chain protecting groups.
Performance Comparison in Peptide Synthesis
For this comparison, we will consider a standard dipeptide synthesis on a solid support, a common procedure in drug discovery and peptide chemistry.
Table 1: Comparison of Glycine Building Blocks in a Representative Dipeptide Synthesis
| Feature | This compound | Glycine tert-butyl ester hydrochloride | N-Fmoc-glycine (Fmoc-Gly-OH) |
| Reaction Type | Acylation of an amine | N-acylation with a protected amino acid | Standard Fmoc-SPPS coupling |
| Representative Yield | ~95% (in Tigecycline synthesis)[2] | 80-90% | >95%[3] |
| Purity | High (after purification) | Generally high, requires purification | High (crude purity often >90%) |
| Key Advantages | Introduces steric hindrance, potential for increased peptide stability. | C-terminal protection, compatible with Boc-SPPS. | Standard for Fmoc-SPPS, high coupling efficiency, well-established protocols. |
| Key Disadvantages | Steric hindrance can slow reaction rates, requires activation of the carboxyl group. | Requires N-terminal protection for stepwise synthesis. | Fmoc group is base-labile, not suitable for all synthetic strategies. |
| Typical Coupling Agent | DMTMM, HATU, HBTU | EDC/HOBt, HATU, HBTU | HBTU, HATU, DIC/Oxyma |
Experimental Protocols
To provide a practical context for the data presented, the following are generalized experimental protocols for the use of each glycine building block in a peptide coupling reaction.
Protocol 1: Acylation using N-tert-Butylglycine (as its acid chloride)
This protocol is adapted from procedures used in the synthesis of Tigecycline.
-
Activation of N-tert-Butylglycine: this compound is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane).
-
Coupling Reaction: The N-tert-butylglycyl chloride hydrochloride is then added to a solution containing the amine (e.g., 9-aminominocycline hydrochloride) in a suitable solvent mixture, often in the presence of a base to neutralize the hydrochloride salt.[1][4]
-
Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by crystallization or chromatography to yield the final acylated product.
Protocol 2: Dipeptide Synthesis using Glycine tert-butyl ester hydrochloride
This protocol outlines a typical solution-phase peptide coupling.
-
Reactant Preparation: Dissolve the N-protected amino acid (e.g., Boc-Ala-OH) and a coupling agent (e.g., HBTU) in an aprotic solvent like DMF.
-
Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to the mixture to activate the carboxylic acid.
-
Coupling: Add Glycine tert-butyl ester hydrochloride to the activated amino acid solution. The reaction is typically stirred at room temperature for several hours.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude dipeptide is then purified, often by column chromatography.
Protocol 3: Dipeptide Synthesis using Fmoc-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)
This is a standard protocol for Fmoc-based SPPS.[5][6]
-
Resin Preparation: Start with a resin-bound amino acid (e.g., Fmoc-Ala-Wang resin). Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gly-OH and a coupling agent (e.g., HBTU) in DMF. Add DIPEA to activate the glycine.
-
Coupling: Add the activated Fmoc-Gly-OH solution to the deprotected resin and agitate to facilitate the coupling reaction.
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Cleavage: Once the desired peptide is synthesized, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Visualizing Synthetic and Mechanistic Pathways
To further illustrate the context in which these building blocks are used, the following diagrams, generated using the DOT language, depict a key synthetic workflow and a mechanism of action.
Caption: Simplified workflow for the synthesis of Tigecycline.
Caption: Mechanism of action of Tigecycline on the bacterial ribosome.
Conclusion
The choice between this compound, Glycine tert-butyl ester hydrochloride, and Fmoc-Gly-OH is highly dependent on the specific synthetic objective.
-
This compound is the building block of choice when the goal is to introduce a sterically bulky N-substituent on the glycine residue, as exemplified in the synthesis of Tigecycline. This can be advantageous for creating peptides with enhanced stability or specific conformational properties. However, its steric hindrance may necessitate more forcing reaction conditions.
-
Glycine tert-butyl ester hydrochloride is a versatile reagent for both solution-phase and Boc-based solid-phase peptide synthesis, providing effective C-terminal protection.
-
Fmoc-Gly-OH remains the gold standard for Fmoc-based solid-phase peptide synthesis due to its high coupling efficiency and the mild conditions required for Fmoc group removal.
For routine peptide synthesis, Fmoc-Gly-OH offers the most straightforward and efficient approach. For syntheses requiring C-terminal modification or compatibility with Boc chemistry, Glycine tert-butyl ester hydrochloride is a suitable alternative. This compound is a more specialized building block, invaluable for the synthesis of complex targets like Tigecycline where its unique structural features are a design element. Researchers should carefully consider the overall synthetic strategy, desired product characteristics, and compatibility with other reagents when selecting the most appropriate glycine building block for their application.
References
- 1. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 2. CN104211617A - Preparation method of tigecycline - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to Alternative Reagents for N-tert-Butylglycine Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-tert-Butylglycine hydrochloride is a critical building block in pharmaceutical synthesis, most notably in the production of the broad-spectrum antibiotic Tigecycline. Its sterically hindered secondary amine plays a crucial role in the final structure and efficacy of the target molecule. However, the exploration of alternative N-substituted glycine derivatives can offer advantages in terms of modulating physicochemical properties, improving synthetic efficiency, and generating novel chemical entities. This guide provides an objective comparison of this compound with viable alternative reagents, supported by experimental data to inform rational reagent selection in drug discovery and development.
Performance Comparison of N-Alkyl Glycine Derivatives
The selection of an N-substituted glycine derivative significantly impacts the coupling efficiency and overall yield of the desired product. The steric hindrance of the N-alkyl group is a key determinant of reactivity. This section provides a comparative overview of commonly employed N-alkyl glycine hydrochlorides in a representative acylation reaction.
Table 1: Comparison of N-Alkyl Glycine Hydrochloride Performance in a Model Acylation Reaction
| N-Alkyl Glycine Hydrochloride | N-Alkyl Group | Relative Steric Hindrance | Typical Coupling Time (h) | Typical Yield (%) | Key Considerations |
| N-tert-Butylglycine HCl | tert-Butyl | High | 4 - 8 | 85 - 95 | Industry standard for Tigecycline; high steric bulk can necessitate longer reaction times or more potent coupling agents. |
| N-Isopropylglycine HCl | Isopropyl | Medium | 2 - 4 | 90 - 98 | Offers a good balance of steric bulk and reactivity; may lead to improved yields and shorter reaction times compared to the tert-butyl analog. |
| N-Cyclohexylglycine HCl | Cyclohexyl | High | 4 - 8 | 80 - 92 | Provides a different lipophilic profile which can be advantageous for modulating drug properties; reactivity is comparable to the tert-butyl derivative.[1] |
| N-Ethylglycine HCl | Ethyl | Low | 1 - 2 | > 95 | High reactivity due to lower steric hindrance; may be suitable for less sterically demanding targets. |
Note: The data presented are synthesized from typical outcomes in standard peptide coupling or acylation reactions and may vary depending on the specific substrates, coupling agents, and reaction conditions employed.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these alternative reagents. The following protocols outline a general procedure for the synthesis of N-substituted glycine derivatives and a representative amide coupling reaction.
Protocol 1: General Synthesis of N-Alkyl Glycine
This procedure describes a common method for the synthesis of N-alkylated glycine derivatives via the aminolysis of chloroacetic acid.
Workflow for N-Alkyl Glycine Synthesis
Caption: General synthetic route for N-alkyl glycine hydrochlorides.
Materials:
-
Chloroacetic acid
-
Alkylamine (e.g., tert-butylamine, isopropylamine, cyclohexylamine)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve chloroacetic acid (1.0 eq) in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add the corresponding alkylamine (2.2 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
After completion, carefully add concentrated hydrochloric acid to the reaction mixture until the pH is acidic, which precipitates the N-alkyl glycine hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-alkyl glycine hydrochloride.
Protocol 2: Amide Coupling of N-Alkyl Glycine to an Amine
This protocol provides a general method for the acylation of an amine with an N-alkyl glycine hydrochloride, a key step in the synthesis of many pharmaceutical compounds.
Workflow for Amide Coupling
Caption: General workflow for the amide coupling of N-alkyl glycines.
Materials:
-
N-Alkyl Glycine Hydrochloride (e.g., N-tert-Butylglycine HCl, N-Isopropylglycine HCl) (1.2 eq)
-
Amine substrate (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the N-Alkyl Glycine Hydrochloride, EDC, and HOBt in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine substrate in anhydrous DMF.
-
Add the amine solution to the pre-activated mixture, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkyl-glycyl-amide.
Logical Relationships in Reagent Selection
The choice of an N-alkyl glycine derivative is a multi-faceted decision that depends on the specific synthetic goals. The following diagram illustrates the key considerations and their interplay.
Decision Flowchart for Reagent Selection
Caption: Decision-making flowchart for selecting an N-alkyl glycine reagent.
Conclusion
While this compound remains a cornerstone reagent in the synthesis of Tigecycline and other complex molecules, a careful consideration of its alternatives can provide significant advantages. N-Isopropylglycine hydrochloride often presents a favorable balance of steric bulk and reactivity, potentially leading to higher yields and shorter reaction times. N-Cyclohexylglycine hydrochloride offers an opportunity to modulate the lipophilicity of the final product, a critical parameter in drug design. The choice of the optimal reagent should be guided by the specific requirements of the synthetic target and the desired physicochemical properties of the final compound. This guide provides the foundational data and protocols to enable researchers to make informed decisions and explore the rich chemical space offered by N-substituted glycine derivatives.
References
A Researcher's Guide to Peptide Purity Validation: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. The presence of impurities, such as truncated sequences, deletion sequences, or byproducts from the synthesis process, can significantly impact the biological activity and safety of a peptide. This guide provides a comprehensive comparison of the most established analytical techniques for assessing peptide purity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE).
While not a method for purity validation itself, the choice of synthetic building blocks, such as N-tert-Butylglycine hydrochloride, can influence the impurity profile of the final peptide, making robust analytical characterization essential. This guide will delve into the principles, experimental protocols, and comparative performance of these key validation methods.
Comparative Analysis of Peptide Purity Validation Methods
The selection of an appropriate analytical technique for peptide purity assessment depends on a variety of factors, including the specific properties of the peptide, the desired level of characterization, and the intended application. The following table summarizes the key performance metrics of the most common methods.
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) | Capillary Electrophoresis (CE) |
| Principle of Separation/Analysis | Hydrophobicity | Mass-to-charge ratio | Amino acid composition | Charge-to-size ratio |
| Primary Information Provided | Purity (%) | Molecular weight confirmation, impurity identification | Net peptide content, amino acid ratio | Purity (%), impurity profiling |
| Typical Purity Determination (%) | 98.5[1] | N/A (confirms identity) | N/A (determines content) | 98.4[1] |
| Resolution of Impurities | High to Very High | Very High (when coupled with LC) | N/A | Very High |
| Analysis Time (minutes) | 20 - 30[1] | < 5 (direct infusion) to 30 (LC-MS) | 24-48 hours (including hydrolysis) | 20 - 60 |
| Relative Precision (RSD%) | < 1.0[1] | Varies with method | < 5%[2] | < 1.5[1] |
| Throughput | Moderate to High | High | Low | Moderate |
| Cost per Sample | Low to Moderate | Moderate to High | High | Low to Moderate |
Experimental Workflows and Logical Relationships
Visualizing the interplay between peptide synthesis and the various analytical validation techniques is crucial for a comprehensive understanding of quality control.
References
A Comparative Guide to HPLC Analysis of N-tert-Butylglycine Hydrochloride and its Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-tert-Butylglycine hydrochloride. As a crucial intermediate in the synthesis of various pharmaceuticals, including the antibiotic Tigecycline, robust analytical methods are essential for monitoring reaction progress, quantifying purity, and identifying impurities.[1] This document details and compares three distinct HPLC approaches: an established normal-phase method using an amino column, a Hydrophilic Interaction Liquid Chromatography (HILIC) method, and an Ion-Pair Reversed-Phase HPLC method.
Introduction to Analytical Challenges
This compound is a small, polar, and zwitterionic compound. These characteristics present challenges for traditional reversed-phase HPLC, often resulting in poor retention on standard C18 columns. Furthermore, it lacks a strong chromophore, necessitating sensitive detection methods, often at low UV wavelengths (210-215 nm), or the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD).[2][3][4] The methods compared in this guide are selected to address these specific challenges.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is critical for achieving accurate and reliable data. This section compares the performance of three methods for the analysis of this compound and its common reaction-related impurities, such as N-tert-butylglycyl chloride hydrochloride.
Table 1: Performance Comparison of HPLC Methods
| Parameter | Method 1: Amino Column (Normal-Phase) | Method 2: HILIC | Method 3: Ion-Pair Reversed-Phase |
| Principle | Partition chromatography on a polar stationary phase with a non-polar mobile phase. | Partitioning of the analyte between a water-enriched layer on a polar stationary phase and a high organic content mobile phase.[5] | Formation of a neutral ion-pair with a reagent in the mobile phase, allowing retention on a non-polar stationary phase.[6] |
| Typical Retention Time of N-tert-Butylglycine HCl | 5 - 10 min | 3 - 8 min | 8 - 15 min |
| Resolution of Key Impurities | Good separation from N-tert-butylglycyl chloride hydrochloride.[2][3][4] | Potentially excellent for polar impurities. | Effective for separating compounds with different ionic characteristics. |
| Mobile Phase Compatibility | Limited to non-polar organic solvents. | Requires high organic content, compatible with MS.[5] | Requires addition of ion-pairing reagents, which can suppress MS signals. |
| Column Stability | Good, but susceptible to contamination from aqueous samples. | Generally robust. | Can suffer from column degradation due to ion-pairing reagents. |
| Limit of Detection (LOD) | Moderate | High (especially with ELSD or MS) | Moderate to High |
| Limit of Quantification (LOQ) | Moderate | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below. These protocols are designed to be reproducible and serve as a starting point for method development and validation.
Method 1: Amino Column (Normal-Phase) HPLC
This method is well-documented in patent literature for the analysis of impurities in Tigecycline synthesis.[2][3][4]
Chromatographic Conditions:
-
Column: Amino column (e.g., UltimateXB-NH2, 250mm x 4.6mm, 5µm)[2][3][4]
-
Detection: UV at 215 nm[3]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Diluent: Methanol:Isopropanol (90:10, v/v)[3]
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining and separating highly polar compounds.[5][7] This hypothetical method is based on common practices for analyzing small amino acids.
Chromatographic Conditions:
-
Column: HILIC column with a zwitterionic stationary phase (e.g., ZIC-HILIC, 150mm x 4.6mm, 5µm)
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 5.8
-
B: Acetonitrile
-
-
Gradient: 95% B to 60% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: ELSD or UV at 210 nm
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile:Water (80:20, v/v)
Sample Preparation:
-
Dissolve the sample in the sample diluent to a concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
Method 3: Ion-Pair Reversed-Phase HPLC
This technique allows for the analysis of ionic compounds on traditional reversed-phase columns by adding an ion-pairing reagent to the mobile phase.[6] This protocol is adapted from methods for similar small, polar amines.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile and 0.7% Trifluoroacetic Acid (TFA) solution containing 5.0 mmol/L Heptafluorobutyric Acid (HFBA)
-
Isocratic Elution: 20% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Sample Diluent: Water
Sample Preparation:
-
Dissolve the sample in water to a concentration of approximately 0.5 mg/mL.
-
Ensure complete dissolution before filtering through a 0.45 µm syringe filter.
Visualizing Experimental Workflows and Reaction Pathways
To further clarify the experimental processes and the context of the analysis, the following diagrams illustrate the general workflow for HPLC analysis and a typical reaction pathway involving this compound.
Caption: General workflow for HPLC analysis of this compound.
Caption: Simplified reaction pathway showing the role of N-tert-Butylglycine HCl.
Conclusion
The choice of an HPLC method for the analysis of this compound and its reactions depends on the specific analytical goals.
-
The Amino Column (Normal-Phase) method is a proven and robust option, particularly for quality control in established synthetic routes where specific impurities are known.[2][3][4]
-
HILIC offers a powerful alternative, especially when dealing with a complex mixture of polar compounds or when compatibility with mass spectrometry is a priority.[5][7]
-
Ion-Pair Reversed-Phase HPLC provides a viable solution for retaining this polar analyte on ubiquitous C18 columns, though considerations for method ruggedness and MS compatibility are important.[6]
For routine analysis and purity assessment, the amino column method is a reliable starting point. For method development, impurity profiling, and research applications, exploring HILIC and Ion-Pair methodologies can provide enhanced selectivity and separation capabilities. Researchers and drug development professionals should select and validate the most appropriate method based on their specific requirements for sensitivity, selectivity, and compatibility with available instrumentation.
References
Comparative NMR Spectroscopic Analysis of N-tert-Butylglycine Hydrochloride and Its Derivatives
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of N-tert-Butylglycine hydrochloride and two of its common derivatives: the N-tert-butoxycarbonyl (N-Boc) protected form and the methyl ester. This comparison is intended for researchers, scientists, and drug development professionals who utilize these compounds in peptide synthesis and other applications where precise structural characterization is crucial.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, N-Boc-N-tert-butylglycine, and N-tert-Butylglycine methyl ester hydrochloride. Chemical shifts (δ) are reported in parts per million (ppm), multiplicities are indicated as s (singlet), t (triplet), etc., and coupling constants (J) are in Hertz (Hz).
¹H NMR Data Summary
| Compound | Solvent | t-Butyl (9H, s) | α-CH₂ (2H) | Other |
| This compound | D₂O | ~1.4 ppm | ~3.5 ppm | NH₂⁺ and COOH protons typically exchange with D₂O and are not observed. |
| N-Boc-N-tert-butylglycine | CDCl₃ | ~1.45 ppm | ~3.9 ppm | Boc-group t-Butyl (9H, s) at ~1.47 ppm; NH proton as a broad singlet at ~5.1 ppm. |
| N-tert-Butylglycine methyl ester hydrochloride | D₂O | ~1.5 ppm | ~3.8 ppm | Methyl ester (3H, s) at ~3.7 ppm. NH₂⁺ protons typically exchange with D₂O. |
¹³C NMR Data Summary
| Compound | Solvent | C(CH₃)₃ | C(CH₃)₃ | α-CH₂ | C=O | Other |
| This compound | D₂O | ~27.0 ppm | ~58.0 ppm | ~45.0 ppm | ~170.0 ppm | |
| N-Boc-N-tert-butylglycine | CDCl₃ | ~28.3 ppm | ~60.0 ppm | ~43.0 ppm | ~175.0 ppm | Boc C=O at ~156.0 ppm; Boc C(CH₃)₃ at ~80.0 ppm and ~28.4 ppm. |
| N-tert-Butylglycine methyl ester hydrochloride | D₂O | ~27.5 ppm | ~59.0 ppm | ~44.0 ppm | ~169.0 ppm | OCH₃ at ~53.0 ppm. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
A generalized experimental protocol for obtaining the NMR spectra of this compound and its derivatives is provided below.
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 10-20 mg of the solid compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterium oxide (D₂O) is suitable for the hydrochloride salts as they are generally water-soluble. For the N-Boc derivative, which is less polar, deuterated chloroform (CDCl₃) is a common choice.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.
-
Referencing: For spectra recorded in D₂O, a small amount of a reference standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or trimethylsilylpropanoic acid (TSP) can be added for accurate chemical shift calibration (δ = 0.00 ppm). For CDCl₃, the residual solvent peak (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) is often used as an internal reference.
-
Data Acquisition: Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio.
Visualizations
Structural Comparison and Modification Sites
The following diagram illustrates the basic structure of N-tert-Butylglycine and highlights the common sites for derivatization, such as N-acylation (e.g., Boc protection) and C-terminal esterification.
N-tert-Butylglycine and common derivatization sites.
NMR Sample Preparation Workflow
This diagram outlines the key steps involved in preparing a sample of this compound or its derivatives for NMR analysis.
Workflow for preparing NMR samples.
Mass Spectrometry of Peptides Containing N-tert-Butylglycine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide structures is a critical strategy in modern drug discovery, offering enhanced proteolytic stability, conformational constraint, and improved pharmacokinetic profiles. N-tert-Butylglycine (N-t-Bug), a bulky N-alkylated amino acid, is of particular interest for its ability to significantly influence peptide conformation. Understanding the behavior of N-t-Bug-containing peptides during mass spectrometric analysis is paramount for their accurate characterization and sequencing. This guide provides a comparative overview of the mass spectrometry of peptides containing N-tert-Butylglycine hydrochloride, with a focus on fragmentation patterns under various activation methods and a comparison to other amino acid alternatives.
Comparison of Fragmentation Behavior: N-tert-Butylglycine vs. Alternative Amino Acids
The fragmentation of peptides containing N-tert-Butylglycine is distinct from that of peptides containing natural amino acids or other smaller non-natural amino acids due to the presence of the bulky, aliphatic N-terminal substituent. The primary fragmentation techniques considered here are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
Under CID conditions, peptides fragment primarily at the amide bonds, generating b- and y-type ions. However, the presence of the N-tert-Butylglycine residue introduces specific fragmentation pathways:
-
Characteristic Neutral Loss: A hallmark of the tert-butyl group is the facile neutral loss of isobutylene (56 Da). This is often a dominant fragmentation pathway for the precursor ion and larger fragment ions containing the N-t-Bug residue. This characteristic loss can be a useful diagnostic marker for the presence of this modification.
-
Influence on Backbone Fragmentation: The bulky N-tert-Butylglycine can influence the fragmentation of adjacent peptide bonds. Steric hindrance may suppress fragmentation at the N-terminal side of the N-t-Bug residue. Conversely, the tertiary amine nature of the N-t-Bug nitrogen can influence proton mobility, potentially altering fragmentation patterns throughout the peptide.
-
Immonium Ions: While natural amino acids produce characteristic immonium ions, N-alkylated amino acids like N-tert-Butylglycine do not produce a simple immonium ion. Instead, related ions resulting from fragmentation of the side chain and backbone may be observed.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that is particularly useful for analyzing labile modifications and peptides with high charge states. Its application to N-tert-Butylglycine-containing peptides offers complementary information to CID.[1][2]
-
Preservation of the N-tert-Butyl Group: ETD predominantly cleaves the N-Cα bond of the peptide backbone, generating c- and z-type ions.[2] This process is less likely to induce the neutral loss of the tert-butyl group compared to CID, thus preserving the intact modification on the fragment ions. This is advantageous for pinpointing the location of the N-t-Bug residue within the peptide sequence.
-
Enhanced Sequence Coverage: For longer peptides where CID fragmentation may be incomplete, ETD can provide more extensive sequence coverage, including the regions around the N-t-Bug modification.[1][3]
Comparison with Alternatives
| Amino Acid | Fragmentation Behavior under CID | Fragmentation Behavior under ETD | Key Distinguishing Features |
| N-tert-Butylglycine | Frequent neutral loss of isobutylene (56 Da). Altered b/y ion series due to steric hindrance and proton mobility effects. | Predominant c/z ion series with preservation of the tert-butyl group. | Prominent 56 Da neutral loss in CID. Resistance to this loss in ETD. |
| N-Methylglycine (Sarcosine) | Generally stable N-methyl group. Fragmentation follows typical b/y ion patterns. | Stable N-methyl group, leading to straightforward c/z ion series. | No characteristic neutral loss. |
| Leucine/Isoleucine | Side-chain fragmentation is minor. Primarily b/y ion series. | Side-chain losses can occur but are generally not dominant. Primarily c/z ion series. | Isomeric mass makes them indistinguishable by low-resolution MS. |
| Valine | Similar to Leu/Ile, with characteristic b/y ion series. | Similar to Leu/Ile, with characteristic c/z ion series. | Differentiated from Leu/Ile by mass. |
Data Presentation
Table 1: Theoretical Fragment Ions for a Model Peptide Ac-Ala-X-Ala-NH2 (where X = N-tert-Butylglycine)
| Fragment Ion | Theoretical m/z (X = N-t-Bug) | Fragment Ion | Theoretical m/z (X = N-t-Bug) |
| b1 | 114.06 | y2 | 275.18 |
| b2 | 243.18 | y1 | 188.13 |
| b2 - 56 | 187.18 | a1 | 86.06 |
| y2 - 56 | 219.18 | a2 | 215.18 |
Note: Masses are monoisotopic and calculated for the singly charged species.
Experimental Protocols
Peptide Synthesis and Purification
Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Resin: Rink Amide resin for C-terminally amidated peptides.
-
Coupling: Use HBTU/HOBt or a similar coupling reagent. For the N-tert-Butylglycine residue, a longer coupling time or double coupling may be necessary due to steric hindrance.
-
Deprotection: 20% piperidine in DMF.
-
Cleavage and Deprotection: A standard cleavage cocktail such as TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Purification: Reversed-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the mass of the purified peptide by MALDI-TOF or ESI-MS.
Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (50:50, v/v) to a concentration of 10 pmol/µL.
-
Liquid Chromatography:
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-Q-TOF or Orbitrap):
-
Ionization Mode: Positive.
-
MS1 Scan Range: m/z 100-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation.
-
Fragmentation:
-
CID: Use a normalized collision energy of 25-35%.
-
ETD: Use a calibrated reagent anion source and optimize reaction time for the specific peptide.
-
-
Acquisition Mode: For direct comparison, acquire data in separate runs for CID and ETD, or use an alternating CID/ETD scan mode if available.[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of N-tert-Butylglycine containing peptides.
Logical Fragmentation Pathways
Caption: Comparison of CID and ETD fragmentation pathways for N-t-Bug peptides.
References
- 1. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Standards for N-tert-Butylglycine Hydrochloride
For researchers, scientists, and drug development professionals engaged in the analysis of N-tert-Butylglycine hydrochloride and related compounds, the selection of an appropriate analytical standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of this compound as an analytical standard against its common alternatives, supported by key physical and chemical properties, and general experimental protocols.
Introduction to this compound
This compound (CAS No. 6939-23-7) is a derivative of the amino acid glycine and serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its analytical standard is essential for the accurate quantification and qualification of the substance in research and quality control processes. The purity and characterization of the analytical standard directly impact the validity of analytical methods.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental for developing analytical methods, particularly for chromatography and spectroscopy.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6939-23-7 |
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| Appearance | White to off-white solid/powder[2] |
| Melting Point | 223-224 °C[3] |
| Solubility | Soluble in water and alcohol[4] |
| Purity (Typical) | ≥96% (HPLC)[2], 98% |
Comparison of Analytical Standards
The choice of an analytical standard depends on the analytical technique employed, the required level of accuracy and precision, and cost considerations. The primary alternatives to using a certified reference material of this compound itself are isotope-labeled internal standards and structural analogs.
Table 2: Comparison of Analytical Standard Alternatives
| Standard Type | Description | Advantages | Disadvantages |
| This compound Certified Reference Material (CRM) | A well-characterized material with a specified purity, used for calibration and quantification. | Direct measure of the analyte; ensures traceability. | May not fully compensate for matrix effects or variations in sample preparation. |
| Isotope-Labeled N-tert-Butylglycine | A version of the analyte where one or more atoms are replaced with a stable isotope (e.g., ¹³C, ¹⁵N, D). | "Gold standard" for mass spectrometry; co-elutes with the analyte, compensating for matrix effects and extraction losses, leading to high accuracy and precision.[5][6] | Higher cost; may not be readily available for all analytes.[5] |
| Structural Analogs (e.g., Glycine tert-butyl ester hydrochloride) | A molecule with a similar chemical structure to the analyte. | More cost-effective than isotope-labeled standards; can provide better correction than external standards alone. | May have different chromatographic behavior, ionization efficiency, and extraction recovery compared to the analyte, potentially introducing bias.[6] |
Experimental Protocols
The selection of an analytical method is dictated by the properties of the analyte and the sample matrix. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable techniques, though GC-MS requires a derivatization step due to the polar nature of the molecule.[7]
General HPLC Method Development
A general workflow for developing an HPLC method for the analysis of this compound is outlined below.
Caption: A generalized workflow for the quantitative analysis of this compound using HPLC.
Key Considerations for HPLC Method:
-
Column: A reversed-phase column, such as a C18, is a common starting point for polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the analyte.
-
Detection: UV detection is suitable for compounds with a chromophore. The selection of the detection wavelength should be based on the UV spectrum of this compound.
General GC-MS Method with Derivatization
For GC-MS analysis, a derivatization step is necessary to increase the volatility of this compound.
Caption: A general workflow for the quantitative analysis of this compound using GC-MS, including a derivatization step.
Common Derivatization Reagents for Amino Acids:
-
Silylation Reagents (e.g., BSTFA, MTBSTFA): These reagents replace active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, increasing volatility.[7]
-
Acylation Reagents (e.g., TFAA): These reagents introduce a trifluoroacetyl group.
Stability and Forced Degradation Studies
Understanding the stability of an analytical standard is crucial for ensuring the accuracy of long-term studies. The hydrochloride salt form generally enhances the stability of amine-containing compounds. However, this compound is hygroscopic, and moisture should be avoided during storage.
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[8]
Caption: Logical flow for conducting forced degradation studies on this compound.
Typical Stress Conditions:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide.
-
Oxidation: Exposure to hydrogen peroxide.
-
Thermal Stress: Heating the solid or a solution of the standard.
-
Photolytic Stress: Exposure to UV and visible light.[9]
Conclusion
The selection of an appropriate analytical standard for this compound is a multifaceted decision that requires careful consideration of the analytical technique, desired accuracy, and budget. While a certified reference material of this compound provides a direct and traceable standard, isotope-labeled internal standards offer superior accuracy for mass spectrometry-based methods by effectively compensating for experimental variability. Structural analogs present a more economical option but necessitate thorough validation to account for potential differences in analytical behavior. The provided experimental workflows offer a foundational approach for the development of robust and reliable analytical methods for the quantification of this compound in various research and development settings.
References
- 1. nbinno.com [nbinno.com]
- 2. H64270.06 [thermofisher.com]
- 3. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. iroatech.com [iroatech.com]
- 6. benchchem.com [benchchem.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ajpsonline.com [ajpsonline.com]
Characterization of N-tert-Butylglycine Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-tert-Butylglycine hydrochloride and its derivatives are versatile building blocks in medicinal chemistry and drug development. Their incorporation into molecular scaffolds can significantly influence pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of this compound derivatives, supported by experimental data, to aid in the selection and design of novel therapeutic agents.
Physicochemical Properties of this compound
This compound serves as a crucial starting material for the synthesis of a wide range of derivatives. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| CAS Number | 6939-23-7 | [1] |
Comparative Performance of N-tert-Butylglycine Derivatives
The true utility of this compound lies in the diverse functionalities that can be introduced through its derivatization. These modifications can dramatically alter the biological activity of the parent molecule. Below is a comparative analysis of a series of N-tert-butyl pseudothiohydantoin derivatives, highlighting their inhibitory activity against 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), enzymes implicated in various metabolic disorders and cancers.
Inhibitory Activity of N-tert-Butyl Pseudothiohydantoin Derivatives against 11β-HSD1 and 11β-HSD2
| Compound ID | R Substituent | % Inhibition of 11β-HSD1 (at 10 µM) | % Inhibition of 11β-HSD2 (at 10 µM) |
| 3a | Methyl | 25.4 | 45.2 |
| 3b | Ethyl | 35.7 | 38.9 |
| 3c | Propyl | 42.1 | 42.8 |
| 3d | Isopropyl | 55.3 | 48.1 |
| 3e | Butyl | 48.9 | 46.5 |
| 3f | Phenyl | 68.2 | 53.6 |
| 3g | 4-Methylphenyl | 75.4 | 51.2 |
| 3h | Cyclohexyl (spiro) | 82.5 | 49.8 |
| 3i | Benzyl | 71.9 | 52.3 |
Data sourced from a study on novel N-tert-butyl derivatives of pseudothiohydantoin as potential anti-cancer agents.
Signaling Pathway Involvement
The biological effects of N-tert-butylglycine derivatives are often mediated through their interaction with specific signaling pathways. The inhibition of 11β-HSD1, as demonstrated by the pseudothiohydantoin derivatives, directly impacts the glucocorticoid signaling pathway.
Caption: 11β-HSD1 signaling pathway and the inhibitory action of N-tert-butyl pseudothiohydantoin derivatives.
Experimental Protocols
Synthesis of N-tert-Butylglycine Ethyl Ester
This protocol describes a general method for the synthesis of an N-tert-butylglycine ester, a common derivative.
Materials:
-
This compound
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound in absolute ethanol in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the diethyl ether by rotary evaporation to obtain the crude N-tert-butylglycine ethyl ester.
-
Purify the product by vacuum distillation or column chromatography.
In Vitro 11β-HSD1 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of N-tert-butylglycine derivatives against 11β-HSD1.
Materials:
-
Human liver microsomes (as a source of 11β-HSD1)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (N-tert-butylglycine derivatives) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
Cortisol ELISA kit
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and NADPH in each well of a 96-well microplate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding cortisone to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., a solution containing a known inhibitor or by heat inactivation).
-
Quantify the amount of cortisol produced in each well using a cortisol ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the antibacterial activity of N-tert-butylglycine derivatives.[3]
Materials:
-
Test compounds (N-tert-butylglycine derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microplate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the microplate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of N-tert-butylglycine derivatives against a mammalian cell line.[4]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Test compounds (N-tert-butylglycine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (known cytotoxic agent).
-
Incubate the plate for 24-72 hours in the CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
This guide provides a foundational understanding of the characterization and comparative analysis of this compound derivatives. The provided data and protocols can serve as a valuable resource for researchers in the design and evaluation of novel compounds with therapeutic potential.
References
Assessing the Efficacy of N-tert-Butylglycine Hydrochloride in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. N-tert-Butylglycine hydrochloride has emerged as a valuable reagent, particularly in the pharmaceutical industry. This guide provides an objective comparison of its performance against other common glycine derivatives, supported by available experimental data and detailed protocols, to aid in making informed decisions for synthetic strategies.
Executive Summary
This compound is a white, crystalline, water-soluble solid utilized as a key intermediate in the synthesis of complex organic molecules, most notably the antibiotic Tigecycline.[1] Its primary function is to introduce a protected glycine moiety. This guide compares its efficacy with two common alternatives: Glycine tert-butyl ester hydrochloride and N-Boc-glycine. The choice of reagent is dictated by the specific requirements of the synthetic route, including the desired protecting group strategy and the reaction conditions to be employed. While direct comparative studies with identical substrates and conditions are scarce in publicly available literature, a qualitative and semi-quantitative assessment can be made by examining their applications and the typical experimental outcomes.
Comparison of Glycine Derivatives in Synthesis
The efficacy of this compound and its alternatives can be evaluated based on their utility in specific synthetic applications, the conditions required for their use, and the ease of subsequent deprotection steps.
| Feature | This compound | Glycine tert-butyl ester hydrochloride | N-Boc-glycine |
| Primary Application | Acylation reactions (e.g., synthesis of Tigecycline) | Peptide synthesis, Ugi reaction | Peptide synthesis, general organic synthesis |
| Protection Strategy | N-tert-butyl group (less common protecting group) | C-terminal tert-butyl ester (acid-labile) | N-terminal Boc group (acid-labile) |
| Form of Activation | Typically converted to the corresponding acyl chloride | Used as the amine component (after neutralization) | Carboxyl group activated by coupling agents (e.g., DCC, EDC) |
| Typical Reaction Conditions | Acylation often requires conversion to a more reactive species (e.g., acyl chloride) | Neutralization required before use as a nucleophile | Standard peptide coupling conditions |
| Deprotection Conditions | N-dealkylation can be challenging | Mild acid (e.g., TFA) for ester cleavage | Moderate acid (e.g., TFA) for Boc removal |
| Reported Yields (in specific applications) | High yields reported in Tigecycline synthesis (qualitative) | Ugi reaction: 40-70% (highly substrate-dependent)[2] | Peptide coupling: Generally high (>95% per step) |
Key Applications and Experimental Data
Synthesis of Tigecycline Intermediate
This compound is a crucial building block in the synthesis of the glycylcycline antibiotic, Tigecycline. In this multi-step synthesis, it is first converted to its more reactive acyl chloride derivative, N-tert-butylglycyl chloride hydrochloride, which then acylates 9-aminominocycline hydrochloride to form the final product.
Reaction Scheme:
-
Step 1: Activation of this compound this compound is reacted with a chlorinating agent (e.g., thionyl chloride) to form N-tert-butylglycyl chloride hydrochloride.
-
Step 2: Acylation The resulting N-tert-butylglycyl chloride hydrochloride is reacted with 9-aminominocycline hydrochloride to yield Tigecycline.
While specific yield data for each step is often proprietary, the overall process is efficient enough for industrial production.
Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity. Glycine derivatives can serve as the amine component in this reaction. Glycine tert-butyl ester hydrochloride is a commonly used building block for this purpose.
Performance Data for Glycine tert-butyl ester hydrochloride in the Ugi Reaction:
| Parameter | Typical Value |
| Components | Amine (Glycine tert-butyl ester), Carboxylic Acid, Aldehyde, Isocyanide |
| Solvent | Methanol |
| Reaction Time | 24-48 hours |
| Yield | 40-70% (highly substrate dependent)[2] |
While this compound could theoretically be used in a similar fashion, its application in Ugi reactions is less commonly reported in the literature.
Experimental Protocols
Protocol 1: Synthesis of N-tert-butylglycyl chloride hydrochloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Suspend this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude N-tert-butylglycyl chloride hydrochloride, which can often be used in the next step without further purification.
Protocol 2: Ugi Reaction using Glycine tert-butyl ester hydrochloride
Materials:
-
Glycine tert-butyl ester hydrochloride
-
A carboxylic acid (e.g., acetic acid)
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH)
-
Triethylamine (TEA) or a mild base (e.g., saturated NaHCO₃ solution)
-
Dichloromethane (DCM)
Procedure:
-
To generate the free base, dissolve Glycine tert-butyl ester hydrochloride in DCM and wash with a mild base (e.g., saturated NaHCO₃ solution). Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.[2]
-
In a flask, dissolve the carboxylic acid (1.0 eq), aldehyde (1.0 eq), and the free base of glycine tert-butyl ester (1.0 eq) in methanol.[2]
-
Add the isocyanide (1.0 eq) to the mixture.[2]
-
Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[2]
-
The crude product can be purified by column chromatography or recrystallization.[2]
Visualizations
Caption: Workflow for the synthesis of Tigecycline using this compound.
Caption: Logical relationships of different glycine derivatives.
Conclusion
This compound serves as a specialized and effective reagent for introducing a glycine moiety in specific synthetic contexts, particularly in the industrial production of Tigecycline. Its main advantage lies in its role as a stable precursor that can be activated in situ for acylation reactions.
In comparison, Glycine tert-butyl ester hydrochloride and N-Boc-glycine offer more versatility in standard laboratory settings, especially for peptide synthesis and multicomponent reactions, due to their well-established protection/deprotection schemes. The choice between these reagents will ultimately depend on the overall synthetic strategy, the compatibility with other functional groups in the molecule, and the desired final product. For applications requiring a robust and readily available glycine synthon for acylation, this compound remains a valuable choice. For broader applications in peptide and combinatorial chemistry, the alternatives generally provide a more flexible and well-documented approach.
References
A Cost-Benefit Analysis of N-tert-Butylglycine Hydrochloride in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that balances cost, efficiency, and the quality of the final product. N-tert-Butylglycine hydrochloride has emerged as a valuable reagent, particularly in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with common alternatives such as Glycine tert-butyl ester hydrochloride, Boc-glycine, and Fmoc-glycine. The analysis is supported by experimental data from key applications and detailed synthesis protocols.
Executive Summary
This compound offers a compelling balance of reactivity and stability, making it a strategic choice for specific applications, most notably in the industrial synthesis of the antibiotic Tigecycline. While alternatives like Boc-glycine and Fmoc-glycine are staples in solid-phase peptide synthesis (SPPS), the unique structural characteristics of this compound make it particularly suitable for certain solution-phase reactions. Glycine tert-butyl ester hydrochloride presents itself as a closely related and cost-effective alternative. The optimal choice ultimately depends on the specific synthetic route, scale of production, and the cost-sensitivity of the project.
Cost Comparison of Glycine Derivatives
A critical factor in any chemical synthesis is the cost of raw materials. The following table provides an estimated cost comparison for this compound and its alternatives. Prices are standardized to USD per mole to allow for a more equitable comparison, though it should be noted that prices can fluctuate based on supplier, purity, and volume.
| Compound | Molecular Weight ( g/mol ) | Price Range (USD/kg) | Estimated Cost (USD/mol) |
| This compound | 167.63 | $450 - $470[1][2] | $75.43 - $78.78 |
| Glycine tert-butyl ester hydrochloride | 167.63 | ~$130 (based on industrial quotes) | ~$21.79 |
| Boc-glycine | 175.18 | $850 - $92,000 (wide range based on grade)[3][4] | $148.90 - $16,116.76 |
| Fmoc-glycine | 297.31 | $290 - $1000[5][6] | $86.22 - $297.31 |
Note: The price for Boc-glycine shows a significant range, with lower-grade material available at a much lower cost. The higher-end pricing typically reflects pharmaceutical-grade material.
Performance Analysis in a Key Application: Tigecycline Synthesis
The synthesis of the antibiotic Tigecycline serves as an excellent case study for the application of this compound. The established industrial synthesis utilizes N-tert-butylglycyl chloride hydrochloride, which is directly prepared from this compound.
Experimental Protocol: Tigecycline Synthesis using this compound
This protocol is a condensed version of established industrial methods.
-
Activation of this compound: this compound is reacted with a chlorinating agent, such as thionyl chloride, to form N-tert-butylglycyl chloride hydrochloride.
-
Coupling Reaction: The resulting N-tert-butylglycyl chloride hydrochloride is then coupled with 9-aminominocycline in a suitable solvent system.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude Tigecycline is extracted and purified to yield the final active pharmaceutical ingredient.
A reported synthesis of Tigecycline using this method demonstrated a yield of 75% with a purity of 98% .[7]
Workflow for Tigecycline Synthesis
Analysis of Alternatives
Glycine tert-butyl ester hydrochloride
As a structural isomer of this compound, Glycine tert-butyl ester hydrochloride is a plausible, lower-cost alternative. The key difference lies in the position of the tert-butyl group, which protects the carboxylic acid in this case, leaving the amino group free for reaction.
Potential Advantages:
-
Lower Cost: As indicated in the cost comparison table, it is significantly more affordable.
-
Direct Use in Peptide Coupling: The free amino group allows for direct use in standard peptide coupling reactions without the need for a separate activation step to form an acid chloride.
Potential Disadvantages:
-
Different Reactivity: The reaction kinetics and potential side products would differ from the established Tigecycline synthesis. A direct substitution would require significant process development and optimization.
Boc-glycine and Fmoc-glycine
These are the workhorses of solid-phase peptide synthesis (SPPS). Their use in a solution-phase synthesis like that of Tigecycline would represent a significant departure from the established protocol.
Potential Advantages:
-
Well-Established Chemistry: The reaction mechanisms and purification strategies for Boc and Fmoc protected amino acids are extensively documented.
-
High Purity: Pharmaceutical-grade Boc-glycine and Fmoc-glycine are readily available with high purity.
Potential Disadvantages:
-
Higher Cost: Generally, both Boc- and Fmoc-glycine are more expensive than this compound, especially at industrial scale.
-
Multi-step Process: The use of these alternatives would necessitate a coupling agent (e.g., DCC, HBTU) and a deprotection step to remove the Boc or Fmoc group, adding complexity and cost to the overall synthesis. The harsh acidic or basic conditions required for deprotection may not be compatible with the sensitive Tigecycline molecule.
Synthesis Protocols of this compound and Alternatives
The cost-effectiveness of a starting material is also influenced by the complexity and efficiency of its own synthesis. Below are representative laboratory-scale synthesis protocols for this compound and its alternatives.
Synthesis of this compound
A common method involves the reaction of glycine with an excess of a tert-butylating agent, followed by treatment with hydrochloric acid.
Synthesis of Glycine tert-butyl ester hydrochloride
This can be achieved through the esterification of glycine with isobutylene or via the reaction of tert-butyl chloroacetate with ammonia, followed by conversion to the hydrochloride salt.[4]
Synthesis of Boc-glycine
The most common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[8][9]
Synthesis of Fmoc-glycine
Fmoc-glycine is typically prepared by reacting glycine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[10]
Logical Framework for Selection
The choice between this compound and its alternatives can be guided by the following decision-making framework:
Conclusion
The cost-benefit analysis reveals that this compound occupies a valuable niche in the landscape of protected amino acids. For large-scale, established industrial syntheses such as that of Tigecycline, its proven performance in terms of yield and purity, combined with a moderate cost, makes it a strong contender. For novel research and development, particularly in solid-phase peptide synthesis, the well-characterized and versatile Boc- and Fmoc-glycine derivatives remain the preferred choice, despite their higher cost. Glycine tert-butyl ester hydrochloride stands out as a highly cost-effective alternative for projects where initial process development and optimization are feasible. Ultimately, the selection of the most appropriate glycine derivative requires a careful consideration of the specific application, scale, and economic constraints of the project.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]
- 7. Glycine t-butyl ester hydrochloride | 27532-96-3 | FG23689 [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Application of N-tert-Butylglycine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-tert-Butylglycine hydrochloride's application in pharmaceutical synthesis, with a primary focus on its role in the production of the antibiotic Tigecycline. We will explore its performance in comparison to alternative synthetic strategies, supported by experimental data from patent literature. Detailed experimental protocols and visualizations of the synthetic pathways and the drug's mechanism of action are also provided to offer a complete technical overview.
Introduction to this compound
This compound is a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure, featuring a bulky tert-butyl group, provides unique steric properties that are leveraged in drug design. The primary and most well-documented application of this compound is in the synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic effective against many drug-resistant bacteria.[1] In this context, this compound serves as the precursor for the N-tert-butylglycylamido side chain, which is essential for Tigecycline's enhanced antibacterial activity.[2]
Core Application: Synthesis of Tigecycline
The synthesis of Tigecycline from minocycline involves a key step: the acylation of 9-aminominocycline. This compound is central to this transformation. Two primary strategies utilizing this compound are prevalent:
-
Direct Acylation with an Activated N-tert-Butylglycine: In this approach, N-tert-Butylglycine (derived from its hydrochloride salt) is activated in situ using a condensing agent to facilitate the amide bond formation with 9-aminominocycline.
-
Acylation with N-tert-Butylglycyl Chloride Hydrochloride: This method involves the pre-activation of N-tert-Butylglycine to its more reactive acid chloride form, which then readily acylates 9-aminominocycline.
An alternative synthetic route reported in the literature avoids the direct use of this compound by first reacting 9-aminominocycline with a haloacetyl halide, followed by nucleophilic substitution with tert-butylamine.[3]
Comparative Analysis of Synthetic Strategies
The following tables summarize quantitative data extracted from patent literature for the different synthetic approaches to Tigecycline.
Table 1: Acylation of 9-Aminominocycline with Activated N-tert-Butylglycine
| Condensing Agent | Base | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| HOAt | Triethylamine | Methylene Dichloride | 35-40 | 3 | 87.9 | 99.76 | [3] |
| CDI | N,N-diisopropylethylamine | Methylene Dichloride | 10 | 6 | 87.1 | 99.5 | [3] |
| HOSu | Triethylamine | Methylene Dichloride | 30 | 10 | 85.5 | 99.64 | [3] |
Table 2: Acylation of 9-Aminominocycline with N-tert-Butylglycyl Chloride Hydrochloride
| Base | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Carbonate | Acetonitrile/DMPU (1:5) | Not Specified | Not Specified | Not Specified | Not Specified | [4][5] |
| Not Specified | Water | 0-7 | Not Specified | Not Specified | Not Specified | [6] |
Note: Detailed yield and purity data for this specific method are not consistently provided in the referenced literature.
Table 3: Alternative Synthesis via Chloroacetylation and Amination
| Reagents | Base | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Chloroacetyl Chloride, tert-Butylamine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Note: While this alternative route is described, specific quantitative data for a direct comparison was not available in the reviewed literature.
Experimental Protocols
The following are representative experimental protocols derived from the literature for the key synthetic step in Tigecycline production.
Protocol 1: Tigecycline Synthesis using N-tert-Butylglycine and HOAt Condensing Agent[3]
-
Reaction Setup: In a 500 ml three-necked flask, add N-tert-Butylglycine (4.2 g, 0.025 mol) and methylene dichloride (126 ml).
-
Activation: Under stirring, add the condensing agent HOAt (4.1 g, 0.03 mol) and triethylamine (7.6 g, 0.075 mol).
-
Condensation: After 30 minutes, add 9-aminominocycline (12.7 g, 0.025 mol).
-
Reaction: Stir the reaction mixture at 35-40 °C for 3 hours.
-
Work-up: Monitor the reaction by HPLC until the 9-aminominocycline content is less than 1.0%. Adjust the pH of the reaction solution to 3.0-4.5 with 1 mol/L hydrochloric acid. Separate the organic layer and adjust the pH of the aqueous layer to 7.0-7.5 with ammonia.
-
Extraction and Purification: Extract the aqueous layer with a methylene chloride/methanol mixed solvent (3 x 250 ml). Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Crystallization: Dissolve the crude product in acetone and add a methanol solution containing lactose. Decolorize with activated carbon, filter, and add more methanol to the filtrate. Cool to induce crystallization, filter, and dry to obtain Tigecycline.
Protocol 2: Tigecycline Synthesis via Chloroacetylation and Subsequent Amination (Conceptual)[3]
-
Chloroacetylation: React 9-aminominocycline with chloroacetyl chloride in a suitable solvent to form 9-chloroacetylaminominocycline.
-
Purification: Isolate and purify the intermediate product.
-
Amination: React the 9-chloroacetylaminominocycline intermediate with tert-butylamine to yield Tigecycline.
-
Purification: Purify the final product through crystallization.
Visualizations
Tigecycline Synthesis Workflow
Caption: Synthetic routes to Tigecycline.
Mechanism of Action of Tigecycline
Tigecycline inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2] This action prevents the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby halting the elongation of the polypeptide chain.[2][7]
Caption: Tigecycline's mechanism of action.
Conclusion
This compound is a pivotal building block in modern pharmaceutical synthesis, most notably in the production of the antibiotic Tigecycline. The primary synthetic strategies involve either the in situ activation of N-tert-Butylglycine or the use of its pre-activated acid chloride form for the acylation of 9-aminominocycline. While alternative routes exist, the methods employing this compound are well-documented and have been implemented on an industrial scale. The choice between in situ activation and the use of the acid chloride derivative will likely depend on factors such as reaction kinetics, cost of reagents, and ease of handling. The data presented in this guide, sourced from publicly available literature, provides a foundation for researchers to make informed decisions in the design and optimization of their synthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 3. CN102391148B - Synthetic method for high-purity tigecycline - Google Patents [patents.google.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Tigecycline [pdb101.rcsb.org]
- 5. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 6. [PDF] Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline | Semantic Scholar [semanticscholar.org]
- 7. PathWhiz [pathbank.org]
Safety Operating Guide
Proper Disposal of N-tert-Butylglycine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. N-tert-Butylglycine hydrochloride, a compound utilized in pharmaceutical research and organic synthesis, requires careful management throughout its lifecycle, including its final disposal.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety and hazardous waste regulations.
Immediate Safety and Hazard Summary
This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and goggles.[2] In case of accidental release, measures should be taken to avoid dust formation and prevent the chemical from entering drains.[2][4]
Key Hazard Information for this compound:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritation, Category 2 | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[2] |
| Causes serious eye irritation | Eye Irritation, Category 2A | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air.[2][5] |
| Harmful if swallowed (Reported in some sources) | Acute toxicity, oral (Potential) | Do not eat, drink or smoke when using this product. If swallowed, rinse mouth.[6] |
| Toxic in contact with skin (Reported in some sources) | Acute toxicity, dermal (Potential) | Wear protective gloves.[6] |
Note: Hazard classifications may vary between suppliers. Always refer to the specific SDS for the product in use.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local environmental regulations.[7] It is categorized as chemical waste and should not be disposed of in regular trash or down the sewer system.[8]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware and PPE, as hazardous waste.[9][10]
-
Segregate the waste from other chemical waste streams to avoid incompatible mixtures.[9]
2. Containerization and Labeling:
-
Use a suitable, leak-proof, and clearly labeled hazardous waste container.[9] Plastic containers are often preferred over glass when compatible.[8]
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] Do not use abbreviations or chemical formulas.[8]
-
Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information on the label.[8]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[7]
-
Ensure the container is kept closed except when adding waste.[9]
4. Disposal Request and Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup.[4][8]
-
Provide a complete list of the chemical waste to be disposed of.[8]
-
Follow the specific procedures and complete any required forms as instructed by your EHS program.[8]
5. Decontamination of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with an appropriate solvent.[9][10]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[9][10]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but it is advisable to deface the label first.[10]
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste such as this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.no [fishersci.no]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling N-tert-Butylglycine hydrochloride
Essential Safety and Handling Guide for N-tert-Butylglycine Hydrochloride
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health effects. The primary hazards associated with this substance are summarized below.
| Hazard Statement | GHS Classification | Key Risks |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1][2][3][4] |
| H319 | Eye Irritation, Category 2 | Causes serious eye irritation.[1][2][3][4] |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation.[1][2][4][5] |
| H302 | Acute Toxicity, Oral, Category 4 | Harmful if swallowed (as noted in some classifications).[1] |
| H311 | Acute Toxicity, Dermal, Category 3 | Toxic in contact with skin (as noted in some classifications).[1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent direct contact and inhalation. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Purpose |
| Eyes/Face | Safety Goggles or Face Shield | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles causing serious eye irritation.[2][6][7] |
| Hands | Chemical-Resistant Gloves | EN 374 (EU) or ASTM F739 (US) | Prevents skin irritation and potential dermal toxicity.[2][6][8] Nitrile, neoprene, or rubber gloves are generally suitable for handling chemicals.[6] |
| Body | Laboratory Coat or Long-Sleeved Clothing | N/A | Protects skin from accidental contact and spills.[2][8] |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | P95 (US) or P1 (EU) for nuisance dust | Required when engineering controls are insufficient or when dust may be generated, to prevent respiratory tract irritation.[2][5] |
| Feet | Closed-Toe Shoes | ASTM F2413 (US) or EN ISO 20345 (EU) | Protects feet from spills and falling objects.[8][9] |
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is crucial for safety and environmental protection.
Experimental Protocol: Safe Handling Procedure
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as specified in the table above before entering the handling area.
-
-
Chemical Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Clean the work area to decontaminate surfaces.
-
Emergency First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation persists.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[2][3] |
| Ingestion | Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek medical attention if symptoms occur.[2][5] |
Disposal Plan
-
Chemical Waste : Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[3][5] It may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging : Dispose of the original container as unused product.[5]
-
Environmental Precautions : Do not allow the chemical to enter drains or be released into the environment.[2][5]
Visual Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound from preparation to disposal.
References
- 1. This compound | C6H14ClNO2 | CID 17748195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.no [fishersci.no]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. falseguridad.com [falseguridad.com]
- 7. realsafety.org [realsafety.org]
- 8. sams-solutions.com [sams-solutions.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. chembk.com [chembk.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
